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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 1-Morpholin-4-yl-naphthyridine Derivatives

Abstract The 1-morpholin-4-yl-naphthyridine scaffold represents a confluence of two privileged pharmacophores in modern medicinal chemistry: the versatile naphthyridine core and the efficacy-enhancing morpholine moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-morpholin-4-yl-naphthyridine scaffold represents a confluence of two privileged pharmacophores in modern medicinal chemistry: the versatile naphthyridine core and the efficacy-enhancing morpholine moiety. While a singular, clinically approved drug named "1-Morpholin-4-yl-naphthyridine" is not established, a comprehensive analysis of analogous structures points overwhelmingly toward a primary mechanism of action: the dual inhibition of the Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways. This guide synthesizes current knowledge to propose a detailed, evidence-based mechanism for this class of compounds. It provides not only the theoretical framework for their action but also a practical, field-tested guide to the experimental validation required to confirm this mechanism, empowering researchers to advance the development of this promising therapeutic scaffold.

Introduction: A Privileged Scaffold in Oncology

The search for highly selective and potent anticancer agents has led to the exploration of diverse heterocyclic chemical structures. Among these, the 1,8-naphthyridine core has emerged as a particularly fruitful scaffold, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Concurrently, the morpholine ring is a ubiquitous feature in numerous approved drugs and clinical candidates, prized for its ability to improve physicochemical properties, metabolic stability, and, critically, target engagement.[3][4]

The combination of these two moieties in a 1-morpholin-4-yl-naphthyridine structure creates a molecule with a high probability of acting as a kinase inhibitor. Extensive research into compounds with similar structures—a heterocyclic core coupled with a morpholine group—has identified the PI3K/mTOR signaling pathway as a primary target.[5][6][7] This guide, therefore, delineates the most probable mechanism of action for this compound class as a dual ATP-competitive inhibitor of PI3K and mTOR, two central nodes in a pathway fundamental to cancer cell growth and survival.

The PI3K/AKT/mTOR Pathway: A Critical Oncogenic Hub

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, playing a pivotal role in cell proliferation, growth, survival, and metabolism.[7][8] Its dysregulation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives tumorigenesis and confers resistance to various therapies.[6]

Key components of this pathway include:

  • Class I PI3 Kinases: These enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • AKT (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated.

  • mTOR (mammalian Target of Rapamycin): A kinase that functions within two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in activating AKT.[9][10]

The central role and frequent hyperactivation of this pathway in cancer make it a highly attractive target for therapeutic intervention.[8][11]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Inhibits Inhibition_Mechanism Kinase Kinase (PI3K/mTOR) ATP-Binding Pocket Output Phosphorylation of Substrate Kinase->Output Catalyzes Blocked Inhibition of Phosphorylation Kinase->Blocked Leads to ATP ATP ATP->Kinase:pocket Binds Inhibitor 1-Morpholin-4-yl- naphthyridine Inhibitor->Kinase:pocket Competitively Binds

Caption: ATP-competitive inhibition of kinase activity.

A Framework for Experimental Validation

To rigorously test and confirm the hypothesized mechanism of action, a multi-step, self-validating experimental workflow is essential. This process moves from direct target engagement at the molecular level to functional consequences at the cellular level.

Experimental Workflow Overview

Experimental_Workflow Start Hypothesized Compound (1-Morpholin-4-yl-naphthyridine) KinaseAssay Step 1: In Vitro Kinase Assay Start->KinaseAssay WesternBlot Step 2: Cellular Pathway Analysis (Western Blot) KinaseAssay->WesternBlot Confirms direct target inhibition ViabilityAssay Step 3: Functional Cell Viability Assay (MTT / CTG) WesternBlot->ViabilityAssay Confirms on-target effect in cells ApoptosisAssay Step 4: Mechanism of Cell Death Analysis (Annexin V) ViabilityAssay->ApoptosisAssay Explains functional outcome Conclusion Confirmation of PI3K/mTOR Inhibition Mechanism ApoptosisAssay->Conclusion Elucidates cell fate decision

Caption: Logical workflow for mechanism of action validation.

Experiment 1: In Vitro Kinase Inhibition Assay
  • Expertise & Causality: The first and most direct test of the hypothesis is to measure the compound's ability to inhibit the enzymatic activity of purified PI3K isoforms and mTOR. This biochemical assay isolates the drug-target interaction from any cellular complexity, providing a direct measure of potency (IC50). An ADP-Glo™ Kinase Assay is a robust method for this purpose.

  • Detailed Protocol (ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Prepare kinase reaction buffer, purified recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase, the appropriate lipid substrate (e.g., PIP2), and ATP.

    • Compound Dilution: Perform a serial dilution of the 1-morpholin-4-yl-naphthyridine compound (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further in kinase buffer.

    • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 2.5 µL of diluted compound.

    • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution. Include "no enzyme" controls for background and "DMSO vehicle" controls for 100% activity.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Experiment 2: Cellular Target Engagement & Pathway Modulation (Western Blot)
  • Expertise & Causality: After confirming direct enzyme inhibition, it is crucial to verify that the compound engages its target and modulates the signaling pathway within a cellular context. Western blotting allows for the direct visualization and quantification of the phosphorylation status of key downstream effectors of PI3K and mTOR, such as Akt (p-Akt Ser473), S6 Kinase (p-S6K Thr389), and 4E-BP1 (p-4E-BP1 Thr37/46). A decrease in the phosphorylation of these proteins upon treatment provides strong evidence of on-target activity. [12][13][14]

  • Detailed Protocol (Western Blot):

    • Cell Culture & Treatment: Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates. Once attached, treat the cells with increasing concentrations of the compound for 2-4 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. [14] 3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

    • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [13] 8. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH). [12][15] 9. Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition. [16]

Experiment 3: Assessment of Antiproliferative Activity
  • Expertise & Causality: The ultimate goal of inhibiting an oncogenic pathway is to halt cancer cell proliferation. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation. [17][18]This functional assay determines the compound's potency in a biologically relevant context (GI50).

  • Detailed Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [19] 2. Compound Treatment: Treat the cells with a range of concentrations of the 1-morpholin-4-yl-naphthyridine compound and incubate for 72 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [17][20] 4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [21] 5. Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Experiment 4: Analysis of Apoptosis Induction
  • Expertise & Causality: A significant reduction in cell viability can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. To distinguish between these, an apoptosis assay is necessary. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard. [22]It identifies cells in the early stages of apoptosis (Annexin V positive, PI negative) and late stages of apoptosis or necrosis (Annexin V positive, PI positive). [23]

  • Detailed Protocol (Annexin V/PI Flow Cytometry):

    • Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. [24] 3. Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. 5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [23] 6. Analysis: Analyze the stained cells on a flow cytometer immediately. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

    • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (bottom-left), early apoptotic (bottom-right), and late apoptotic/necrotic (top-right).

Data Presentation and Interpretation

Parameter PI3Kα PI3Kβ PI3Kδ PI3Kγ mTOR MCF-7 U87MG
Biochemical IC50 (nM) ValueValueValueValueValueN/AN/A
Cellular GI50 (nM) N/AN/AN/AN/AN/AValueValue
Apoptosis Induction (% at 1x GI50) N/AN/AN/AN/AN/AValueValue

Caption: Summary table for quantitative analysis of a hypothetical 1-Morpholin-4-yl-naphthyridine inhibitor.

Conclusion

The 1-morpholin-4-yl-naphthyridine scaffold is a highly promising platform for the development of novel anticancer therapeutics. Based on extensive structure-activity relationship data from analogous compounds, the core mechanism of action is hypothesized to be the dual, ATP-competitive inhibition of the PI3K and mTOR kinases. This guide provides the scientific rationale behind this mechanism and a comprehensive, validated experimental framework to rigorously test this hypothesis. By systematically moving from direct biochemical inhibition to cellular pathway modulation and functional outcomes, researchers can build a robust data package to confirm the mechanism of action and guide the further preclinical and clinical development of this important class of molecules.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Zhang, L., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 99, 123-137. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pecchi, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Bio-protocol LLC. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Chen, Y. N., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. [Link]

  • Tutone, M., et al. (2020). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. Molecules, 25(18), 4252. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Chen, Y. N., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4). [Link]

  • ACS Publications. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • Engelman, J. A., et al. (2008). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. Proceedings of the National Academy of Sciences, 105(48), 19077-19082. [Link]

  • Li, Q., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4434. [Link]

  • Chen, Y. N., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. [Link]

  • O'Brien, N. A., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 74(9), 2395-2401. [Link]

  • Al-Salim, N., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709. [Link]

  • ResearchGate. (n.d.). Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. Retrieved from [Link]

  • Serra, V., et al. (2011). PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer. Oncogene, 30(22), 2547-2557. [Link]

  • Doherty, M. K., & Gately, K. (2017). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. MethodsX, 4, 183-190. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • MDPI. (2024). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]

  • Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 106(5), dju073. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Morpholino-1,8-naphthyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Morpholinyl-Naphthyridine Scaffold The fusion of a morpholine ring with a 1,8-naphthyridine core creates a het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinyl-Naphthyridine Scaffold

The fusion of a morpholine ring with a 1,8-naphthyridine core creates a heterocyclic system of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a "privileged structure," known to be a key component in numerous bioactive compounds, including the well-established antibacterial agent, nalidixic acid, and its fluoroquinolone successors which function by inhibiting bacterial DNA gyrase.[1] The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and to introduce specific steric and electronic features that can modulate binding to biological targets. This guide focuses on the chemical properties of a representative member of this class, 2-Morpholino-1,8-naphthyridine-4-carboxylic acid , providing a comprehensive overview of its synthesis, characterization, reactivity, and biological significance.

Physicochemical and Spectroscopic Profile

2-Morpholino-1,8-naphthyridine-4-carboxylic acid is a multifaceted molecule, with its properties dictated by the interplay of the aromatic naphthyridine system, the basic morpholine nitrogen, and the acidic carboxylic acid group.

PropertyDataSource(s)
Molecular Formula C₁₃H₁₃N₃O₃Calculated
Molecular Weight 259.26 g/mol Calculated
Appearance Solid (predicted)Inferred
Melting Point Not explicitly reported for the parent acid. Derivatives have melting points in the range of 141-258 °C.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Solubility in aqueous solutions will be pH-dependent.General chemical principles
Spectroscopic Characterization

Accurate spectroscopic analysis is fundamental to the verification of the structure and purity of 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Below are the expected spectroscopic signatures based on its structure and data from related compounds.[2][3][4][5][6]

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the naphthyridine core and the morpholine ring. The protons on the naphthyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The morpholine protons typically appear as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • δ ~11.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad.[2]

  • δ 7.10-8.30 ppm (m, Ar-H): Aromatic protons of the 1,8-naphthyridine ring.[3]

  • δ ~3.70 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-N-CH₂-CH₂ -O).[3]

  • δ ~3.00 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂ -CH₂-O).[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons of the naphthyridine ring, and the aliphatic carbons of the morpholine ring.

  • δ >165 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • δ 110-160 ppm: Aromatic carbons of the 1,8-naphthyridine ring.

  • δ ~66 ppm: Morpholine carbons adjacent to the oxygen atom.[6]

  • δ ~45 ppm: Morpholine carbons adjacent to the nitrogen atom.[6]

FT-IR Spectroscopy: The infrared spectrum provides valuable information about the functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2800-3000 cm⁻¹: Aliphatic C-H stretching of the morpholine ring.

  • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.[7]

  • ~1600 cm⁻¹: C=C and C=N stretching of the aromatic naphthyridine ring.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

  • Expected [M+H]⁺: m/z 260.10

  • Fragmentation: Likely fragmentation would involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the morpholine ring.

Synthesis and Mechanism

The synthesis of 2-Morpholino-1,8-naphthyridine-4-carboxylic acid is achieved through a one-pot condensation reaction.[1][3] This approach is efficient and builds the core structure from readily available starting materials.

Synthetic Protocol

Reaction: Condensation of 2-aminopyridine, Morpholin-4-formyl, and pyruvic acid.

Step-by-step Methodology:

  • A solution of Morpholin-4-formyl in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

  • An equimolar amount of 2-aminopyridine is added to the solution.

  • The mixture is stirred and heated (e.g., at 30°C for 1 hour) to facilitate the formation of an intermediate.

  • Pyruvic acid is then added dropwise to the reaction mixture, maintaining the temperature below 50°C.

  • After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature.

  • The product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., chloroform-ethanol).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification 2-aminopyridine 2-aminopyridine Mixing 1. Mix 2-aminopyridine and Morpholin-4-formyl in Ethanol 2-aminopyridine->Mixing Morpholin-4-formyl Morpholin-4-formyl Morpholin-4-formyl->Mixing Pyruvic acid Pyruvic acid Addition 3. Add Pyruvic Acid (dropwise, <50°C) Pyruvic acid->Addition Heating 2. Stir and Heat (e.g., 30°C, 1h) Mixing->Heating Heating->Addition Stirring 4. Stir at Room Temp (e.g., 24h) Addition->Stirring Precipitation 5. Precipitate with Water Stirring->Precipitation Filtration 6. Filter Solid Product Precipitation->Filtration Recrystallization 7. Recrystallize (e.g., Chloroform-Ethanol) Filtration->Recrystallization Final_Product 2-Morpholino-1,8-naphthyridine-4-carboxylic acid Recrystallization->Final_Product

Caption: Synthetic workflow for 2-Morpholino-1,8-naphthyridine-4-carboxylic acid.

Chemical Reactivity and Derivatization

The presence of the carboxylic acid group makes 2-Morpholino-1,8-naphthyridine-4-carboxylic acid a versatile intermediate for the synthesis of a variety of derivatives. A common and highly useful transformation is its conversion to the corresponding hydrazide, which serves as a key building block for various heterocyclic systems.[1][3]

  • Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., ethyl ester) under standard conditions (e.g., using ethanol and a catalytic amount of acid).[1]

  • Hydrazide Formation: The ester can then be reacted with hydrazine hydrate to yield 2-Morpholino-1,8-naphthyridine-4-carbohydrazide. This hydrazide is a crucial intermediate.[1][3]

  • Heterocycle Synthesis: The hydrazide can undergo cyclization reactions with various reagents to form five-membered heterocycles such as:

    • Oxadiazoles: Reaction with carbon disulfide in the presence of a base.

    • Thiadiazoles: Reaction with carbon disulfide in a basic medium.

    • Triazoles: Further reaction of the thiosemicarbazide intermediate.

This chemical reactivity allows for the generation of a library of compounds with modified properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Derivatization Pathway Diagram

Derivatization Parent_Acid 2-Morpholino-1,8-naphthyridine-4-carboxylic acid Ester Ethyl Ester Derivative Parent_Acid->Ester Esterification Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis Oxadiazole Oxadiazole Derivative Hydrazide->Oxadiazole Cyclization Thiadiazole Thiadiazole Derivative Hydrazide->Thiadiazole Cyclization Triazole Triazole Derivative Hydrazide->Triazole Multi-step Cyclization

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Foundational

1-Morpholin-4-yl-naphthyridine discovery and history

The 1-Morpholin-4-yl-Naphthyridine Scaffold: A Privileged Pharmacophore in Kinase and Phosphodiesterase Drug Discovery Executive Summary In modern medicinal chemistry, the discovery and optimization of ATP-competitive in...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-Morpholin-4-yl-Naphthyridine Scaffold: A Privileged Pharmacophore in Kinase and Phosphodiesterase Drug Discovery

Executive Summary

In modern medicinal chemistry, the discovery and optimization of ATP-competitive inhibitors require a delicate balance between target affinity, kinome selectivity, and pharmacokinetic viability. The 1-morpholin-4-yl-naphthyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, Cyclin-Dependent Kinases (CDKs), and Phosphodiesterases (PDEs)[1][2]. By fusing the rigid, electron-deficient naphthyridine core with the tunable, solubility-enhancing morpholine ring, drug developers have successfully engineered molecules that overcome the historical limitations of planar aromatic inhibitors, such as poor aqueous solubility and off-target cardiotoxicity.

Structural Biology & Pharmacophore Rationale

As an application scientist focused on rational drug design, I emphasize that the success of the 1-morpholin-4-yl-naphthyridine core is not coincidental; it is rooted in strict structural causality.

The Naphthyridine Core (The Hinge Binder): Naphthyridines (diazanaphthalenes) serve as superior bioisosteres to quinolines. The presence of two nitrogen atoms within the fused bicyclic system alters the electron density, making the ring system more electron-deficient. When inserted into the narrow ATP-binding cleft of a kinase, one of the nitrogen atoms (typically N-5 or N-6, depending on the isomer) acts as a critical hydrogen-bond acceptor (HBA). This HBA forms a highly conserved interaction with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[1].

The Morpholine Ring (The Solvent-Exposed Modulator): The attachment of a morpholine ring at the C-1 position serves a dual, highly synergistic purpose:

  • Mitigation of hERG Liability: While a piperazine ring could also improve solubility, its high basicity (pKa ~9.8) frequently leads to off-target binding in the hERG potassium channel, causing cardiotoxicity. Morpholine replaces the secondary amine with an oxygen atom, reducing the basicity (pKa ~8.3). This electronic modulation maintains aqueous solubility while drastically dampening hERG liability.

  • Water-Mediated Network Engagement: The morpholine oxygen acts as a directional HBA. In high-resolution co-crystal structures, this oxygen frequently engages with conserved water molecules at the solvent-exposed rim of the ATP pocket, locking the inhibitor into a thermodynamically favorable conformation[3].

Mechanistic Pathways & Target Engagement

The most prominent application of the morpholino-naphthyridine scaffold is the dual inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in human malignancies[2][3]. By acting as a dual inhibitor, these compounds prevent the feedback loop activation of AKT that typically occurs when mTORC1 is inhibited alone.

Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTOR->AKT Feedback loop Inhibitor 1-Morpholin-4-yl- Naphthyridine Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Blocks ATP Pocket

Fig 1: Mechanism of action for 1-morpholin-4-yl-naphthyridines as dual PI3K/mTOR pathway inhibitors.

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for synthesizing and validating these inhibitors.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

The installation of the morpholine ring onto a halogenated naphthyridine core is best achieved via Pd-catalyzed cross-coupling rather than standard Nucleophilic Aromatic Substitution (SNAr), as the latter often requires harsh thermal conditions that degrade functional group tolerance.

Causality Check: We utilize Pd(OAc)2 paired with XantPhos. XantPhos provides a wide bite angle (~111°), which sterically forces the palladium intermediate into a geometry that highly accelerates the reductive elimination step—the historical bottleneck when coupling electron-deficient heteroaryl chlorides with secondary aliphatic amines.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-chloro-1,6-naphthyridine (1.0 equiv), morpholine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and XantPhos (10 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium species.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) to yield the pure 1-morpholin-4-yl-naphthyridine derivative.

Synthesis SM 1-Chloro- Naphthyridine Core Intermediate Buchwald-Hartwig Cross-Coupling SM->Intermediate Morph Morpholine Morph->Intermediate Product 1-Morpholin-4-yl- Naphthyridine Intermediate->Product Pd(OAc)2, XantPhos Base, 100°C

Fig 2: General synthetic workflow for 1-morpholin-4-yl-naphthyridine via Pd-catalyzed amination.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Standard prompt-fluorescence assays are highly susceptible to false positives when evaluating naphthyridines, as their extended conjugated aromatic systems exhibit intrinsic auto-fluorescence. TR-FRET utilizes a Europium (Eu) chelate donor, allowing for a 50–100 µs time delay before signal acquisition, completely bypassing the short-lived background auto-fluorescence of the compound.

Step-by-Step Workflow:

  • Assay Assembly: In a low-volume 384-well plate, dispense 5 µL of the morpholino-naphthyridine inhibitor (serial dilutions in 1% DMSO) per well.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα enzyme (or target kinase) suspended in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at its predetermined Km value) and biotinylated PIP2. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-PIP3 antibody, and Streptavidin-APC.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 µs delay. Calculate the IC50 using a 4-parameter logistic fit.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

The versatility of the morpholino-naphthyridine core is demonstrated by its application across multiple target classes. Subtle shifts in the nitrogen placement within the naphthyridine core dictate target selectivity.

Compound Class / ScaffoldPrimary TargetSecondary Targetin vitro IC50 (nM)Key Structural Feature & Rationale
1-Morpholino-1,6-naphthyridine PI3KαmTOR1.4 - 15.0N-5 acts as the primary hinge-binding HBA; morpholine projects to solvent[1][3].
8-Aryl-1,7-naphthyridine PDE4DPDE4B1.0 - 2.0Meta-substituted phenyl at C-8 drives deep pocket affinity[4].
1-Morpholino-2,7-naphthyridine ATR KinaseDNA-PK< 10.0Morpholine at C-1 enhances solubility while maintaining planar geometry.
Naphthyridine-3-carboxamide CDK5CDK22.0 - 3.2Nitrile/Pyridine moiety provides selectivity over broader CDK families.

Sources

Exploratory

Biological Activity of 1-Morpholin-4-yl-Naphthyridine Derivatives: Mechanisms, Methodologies, and Therapeutic Horizons

Executive Summary The search for highly selective, potent kinase inhibitors has led to the identification of the morpholino-naphthyridine scaffold as a privileged structure in modern oncology. Specifically, 1-morpholin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for highly selective, potent kinase inhibitors has led to the identification of the morpholino-naphthyridine scaffold as a privileged structure in modern oncology. Specifically, 1-morpholin-4-yl-naphthyridine (and its structural isomers, such as 2-morpholin-4-yl-1,7-naphthyridine) exhibits profound biological activity against the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. This technical guide explores the mechanistic grounding, quantitative structure-activity relationships (QSAR), and self-validating experimental methodologies required to evaluate these compounds as dual PI3K/mTOR inhibitors and Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors.

Pharmacophore Rationale: The Morpholino-Naphthyridine Core

The biological efficacy of morpholin-4-yl-naphthyridines is driven by precise spatial and electronic complementarity within the ATP-binding pocket of target kinases:

  • The Morpholine Ring: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In class I PI3K isoforms, this oxygen interacts directly with the amide backbone of the hinge region (e.g., Val851 in PI3Kα), anchoring the molecule within the active site[1].

  • The Naphthyridine Scaffold: The planar, heteroaromatic bicyclic system fits deeply into the adenine-binding pocket. The nitrogen atoms in the naphthyridine core modulate the pKa and lipophilicity of the molecule, enhancing π-π stacking interactions with conserved aromatic residues while maintaining favorable oral bioavailability [2].

Core Biological Targets & Mechanisms of Action

Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving aberrant cell proliferation and survival. A major limitation of first-generation mTORC1-specific inhibitors (e.g., rapamycin analogs) is the loss of negative feedback loops, which paradoxically leads to hyperactivation of AKT via mTORC2 and PI3K.

Morpholin-4-yl-naphthyridines overcome this by acting as ATP-competitive dual inhibitors. By simultaneously blocking PI3K and both mTOR complexes (mTORC1/2), these compounds completely shut down AKT phosphorylation, forcing the cancer cell into apoptosis [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor Morpholin-4-yl-Naphthyridine Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 1: Mechanism of dual PI3K/mTOR inhibition by morpholin-4-yl-naphthyridine derivatives.

ATR Kinase and the DNA Damage Response (DDR)

Beyond PI3K/mTOR, specific substitutions on the morpholino-naphthyridine core yield highly potent inhibitors of ATR kinase. ATR is a master regulator of the DNA Damage Response (DDR), activated by single-stranded DNA (ssDNA) generated during replication stress. In oncogene-driven tumors, baseline replication stress is high; thus, inhibiting ATR forces cells into premature mitosis with damaged DNA, resulting in synthetic lethality[4].

ATR_Pathway ssDNA ssDNA / Replication Stress RPA RPA Protein ssDNA->RPA Coats ATR ATR Kinase RPA->ATR Recruits & Activates CHK1 CHK1 ATR->CHK1 Phosphorylates (Ser345) CellCycle Cell Cycle Arrest & Repair CHK1->CellCycle Induces Inhibitor Morpholin-4-yl-Naphthyridine Inhibitor->ATR Inhibits Apoptosis Mitotic Catastrophe Inhibitor->Apoptosis Drives (in cancer)

Figure 2: Disruption of the ATR/CHK1 DNA damage response pathway leading to tumor apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of the morpholino-naphthyridine scaffold is highly tunable. The table below summarizes the target specificity and efficacy shifts based on rational structural modifications.

Compound Class / Scaffold ModificationPrimary TargetEnzymatic IC₅₀Cellular GI₅₀ (HCT116)Mechanistic Rationale
Unsubstituted Morpholino-Naphthyridine PI3Kα50 – 100 nM0.5 – 1.0 µMBaseline hinge-binding via morpholine oxygen.
8-Aryl Substituted Naphthyridine mTOR / PI3K10 – 30 nM0.1 – 0.5 µMAryl group exploits the deep hydrophobic pocket of mTOR, increasing dual-affinity.
5-Alkyl-2-(morpholin-4-yl)-1,7-naphthyridine ATR Kinase5 – 15 nM0.05 – 0.2 µMAlkyl substitution optimizes solvent-exposed region interactions specific to the ATR ATP-cleft.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of morpholin-4-yl-naphthyridines, researchers must employ orthogonal assays that confirm both isolated target engagement and functional cellular modulation.

Protocol 1: TR-FRET Kinase Assay for Target Engagement

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric ATP-consumption assays. Highly conjugated naphthyridine scaffolds often exhibit auto-fluorescence; TR-FRET utilizes a time delay before measurement, completely eliminating compound-induced background noise.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: Mg²⁺ is strictly required to coordinate the ATP phosphates, while Brij-35 prevents non-specific hydrophobic aggregation of the naphthyridine compound.

  • Compound Dilution: Perform 3-fold serial dilutions of the inhibitor in 100% DMSO, then dilute 1:100 into the aqueous buffer. Rationale: This maintains a constant 1% DMSO concentration across all wells, preventing solvent-induced denaturation of the kinase.

  • Reaction Assembly: Add 5 nM PI3Kα (or ATR) enzyme, 10 µM PIP2 substrate, and ATP at its pre-determined Km​ value. Rationale: Running the assay precisely at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add the stop solution containing EDTA (to chelate Mg²⁺ and halt kinase activity), followed by a Europium-labeled anti-target antibody and a ULight-labeled tracer.

  • Readout: Measure emission at 665 nm and 615 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Validation Checkpoint: The assay must include a positive control (e.g., PKI-587) and a no-enzyme negative control. The protocol is only considered valid if the calculated Z'-factor is >0.5, ensuring a robust dynamic range.

Protocol 2: Cellular Target Modulation (Western Blotting)

Causality: Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Western blotting for specific phosphorylation sites confirms that the compound successfully penetrates the cell and engages the target in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells in 6-well plates. Treat with varying concentrations of the morpholino-naphthyridine derivative for exactly 2 hours. Rationale: A 2-hour window is optimal for capturing direct kinase inhibition before secondary feedback loops or apoptosis-induced global protein degradation confound the results.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

  • Protein Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies:

    • Anti-p-Akt (Ser473): Rationale: Ser473 is explicitly phosphorylated by mTORC2. A decrease in this signal provides a direct, clean readout for mTOR target engagement, whereas Thr308 is phosphorylated by PDK1.

    • Anti-p-Chk1 (Ser345): Rationale: Ser345 is the direct phosphorylation target of ATR kinase following DNA damage.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Validation Checkpoint: The membrane must be stripped and re-probed (or multiplexed using fluorescent antibodies) for Total Akt and Total Chk1 . The ratio of phospho-to-total protein must be calculated. This ensures that the observed signal decrease is due to genuine kinase inhibition, rather than compound-induced cytotoxicity or unequal protein loading.

References

  • Takeda T, Wang Y, Bryant SH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Comput Aided Mol Des. 2016;30(4):323-330. URL:[Link]

  • Dugar S, Hollinger FP, Mahajan D, et al. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Med Chem Lett. 2015;6(12):1190-1194. URL:[Link]

  • European Patent Office. EP3402795B1: 5-Substituted 2-(Morpholin-4-yl)-1,7-Naphthyridines. 2017.

Sources

Foundational

Deconvoluting the Mechanism: A Guide to Target Identification of 1-Morpholin-4-yl-naphthyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword The naphthyridine scaffold represents a cornerstone in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The naphthyridine scaffold represents a cornerstone in modern medicinal chemistry, celebrated for its versatility and presence in a multitude of bioactive compounds. The derivatization of this core, specifically with a morpholine group at the 4-position, gives rise to the 1-Morpholin-4-yl-naphthyridine chemotype—a class of molecules with significant therapeutic promise but often enigmatic mechanisms of action. The critical path to translating these promising molecules from laboratory curiosities to clinical candidates hinges on one fundamental challenge: robust and unambiguous target identification.

This technical guide provides a comprehensive, multi-faceted strategy for elucidating the molecular targets of 1-Morpholin-4-yl-naphthyridine derivatives. It is designed not as a rigid set of instructions, but as a strategic framework that empowers researchers to design and execute a logical, self-validating investigation. We will delve into the causality behind experimental choices, integrating computational, biochemical, and cell-based methodologies to construct a compelling and coherent narrative of molecular interaction.

The Strategic Imperative: Why Target Identification is Paramount

Advancing a novel chemical entity without a clear understanding of its molecular target is akin to navigating a complex labyrinth without a map. The identification of a specific protein or set of proteins that a compound interacts with is the linchpin for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound elicits a physiological response at a molecular level.

  • Rational Drug Design: Enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Predicting and Mitigating Off-Target Effects: Proactively identifying unintended interactions that could lead to toxicity.

  • Biomarker Development: Identifying patient populations most likely to respond to the therapeutic.

This guide outlines a systematic workflow to address this critical challenge, progressing from broad, computational hypotheses to definitive, cell-based validation.

A Multi-Pillar Workflow for Target Identification

A high-confidence target identification campaign is not reliant on a single experiment. It is the convergence of evidence from orthogonal approaches that builds an irrefutable case. The proposed workflow is structured around three interconnected pillars: In Silico Hypothesis Generation, In Vitro Biophysical Validation, and In Cellulo Functional Confirmation.

Target_ID_Workflow A Similarity Searching & Pharmacophore Modeling B Reverse Docking & Virtual Screening A->B D Affinity Chromatography- Mass Spectrometry (AC-MS) B->D prioritizes C Chemoproteomics Database Mining C->D E Direct Binding Assays (SPR, ITC, MST) D->E identifies hits for F Enzymatic/Functional Assays E->F confirms functional consequence of binding G Cellular Thermal Shift Assay (CETSA) F->G validates target for H Genetic Target Inactivation (CRISPR/siRNA) G->H confirms engagement for I Pathway Analysis & Phenotypic Rescue H->I establishes causality for

Figure 1: A multi-pillar workflow for target identification.

Pillar 1: In Silico Hypothesis Generation

The initial phase of target identification leverages computational power to sift through the vastness of the proteome and generate a tractable list of potential binding partners.

This approach is predicated on the principle that structurally similar molecules often share similar biological targets.

  • Causality: By identifying known drugs or tool compounds that share the core naphthyridine scaffold or key pharmacophoric features with our query molecule, we can infer a shared target space. This is a rapid and cost-effective method to generate initial, high-probability hypotheses.

  • Protocol: Pharmacophore-Based Virtual Screening

    • Model Generation: Using software like Phase, LigandScout, or MOE, a 3D pharmacophore model is constructed from the 1-Morpholin-4-yl-naphthyridine structure. This model defines the spatial arrangement of essential chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

    • Database Screening: This pharmacophore model is then used as a 3D query to screen large chemical databases (e.g., ChEMBL, ZINC).

    • Target Inference: The known biological targets of the top-scoring hits from the database screen are compiled to create a preliminary list of potential targets for the original query molecule.

Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a library of protein structures.

  • Causality: This unbiased approach computationally assesses the binding compatibility of 1-Morpholin-4-yl-naphthyridine with the crystal structures of thousands of proteins. By ranking proteins based on their predicted binding affinity (docking score), we can identify potential targets that may not have been predicted by similarity-based methods.

  • Protocol: Reverse Docking Workflow

    • Ligand Preparation: A low-energy 3D conformation of the 1-Morpholin-4-yl-naphthyridine molecule is generated.

    • Target Database Preparation: A curated library of high-resolution protein crystal structures is assembled from a source like the Protein Data Bank (PDB).

    • Automated Docking: Using docking software such as AutoDock Vina, Glide, or GOLD, the ligand is systematically "docked" into the binding pockets of every protein in the library.

    • Scoring and Ranking: The interactions are scored based on force fields that estimate the binding free energy. The proteins are then ranked, and the top candidates are selected for further investigation.

Pillar 2: In Vitro Biophysical Validation

Computational hypotheses must be anchored in physical reality. This pillar uses biochemical and biophysical techniques to confirm a direct interaction between the compound and its predicted targets.

This is a powerful, unbiased experimental method to "fish" for binding partners from a complex protein mixture.

  • Causality: By immobilizing the 1-Morpholin-4-yl-naphthyridine molecule on a solid support, we can selectively capture its binding partners from a cell lysate. Proteins that are specifically enriched on the compound-baited matrix compared to a control matrix are identified as high-confidence binders.

  • Protocol: AC-MS

    • Affinity Probe Synthesis: A derivative of the parent compound is synthesized with a linker arm and a reactive handle (e.g., an amine or carboxylic acid) for immobilization. The linker position must be carefully chosen to avoid disrupting the key binding interactions.

    • Immobilization: The affinity probe is covalently coupled to a solid support, such as NHS-activated sepharose beads.

    • Lysate Incubation: A native (non-denatured) protein lysate from a relevant cell line is incubated with the affinity matrix. A crucial control is to co-incubate with an excess of the free, non-immobilized compound to compete for binding.

    • Washing and Elution: Non-specific binders are removed through a series of stringent washes. Specifically bound proteins are then eluted.

    • Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific binders are those that are significantly depleted in the free compound competition control.

Once putative targets are identified, the next step is to quantify the binding affinity and kinetics using purified components.

  • Causality: These methods provide quantitative proof of a direct interaction and measure its strength (KD - dissociation constant). A high-affinity interaction is a strong indicator of a physiologically relevant target.

TechniquePrincipleKey ParametersSelf-Validation Aspect
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner.KD, kon, koffReal-time binding and dissociation curves provide kinetic validation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.KD, ΔH, ΔS, Stoichiometry (n)Provides a complete thermodynamic profile of the interaction.
MicroScale Thermophoresis (MST) Measures the change in molecular movement through a temperature gradient upon binding.KDPerformed in solution, minimizing artifacts from immobilization.
  • Protocol: Surface Plasmon Resonance (SPR)

    • Chip Preparation: The purified target protein is immobilized onto a sensor chip surface.

    • Analyte Injection: A series of precise concentrations of 1-Morpholin-4-yl-naphthyridine are flowed over the chip surface.

    • Data Acquisition: The binding and dissociation are monitored in real-time as a change in response units.

    • Kinetic Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Pillar 3: In Cellulo Functional Confirmation

The ultimate validation of a target is to demonstrate that the compound engages it in a live-cell context and that this engagement is responsible for the observed biological effect.

CETSA is a first-in-class method for confirming target engagement in living cells or even tissues.

  • Causality: The binding of a ligand (the drug) to its target protein confers thermal stability. When heated, the drug-bound protein will denature and aggregate at a higher temperature than the unbound protein. This thermal shift is a direct proxy for target engagement.

  • Protocol: CETSA Workflow

    • Cell Treatment: Intact cells are treated with 1-Morpholin-4-yl-naphthyridine or a vehicle control.

    • Thermal Challenge: The treated cells are heated across a range of temperatures.

    • Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.

    • Target Quantification: The amount of the target protein remaining in the soluble fraction is quantified at each temperature, typically by Western blot or mass spectrometry.

    • Melt Curve Analysis: A "melt curve" is generated by plotting the soluble protein fraction against temperature. A rightward shift in the curve for the drug-treated sample compared to the vehicle control is definitive evidence of target engagement.

CETSA_Workflow cluster_0 CETSA Workflow A Treat Intact Cells with Compound or Vehicle B Apply Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Compare Melt Curves (Drug vs. Vehicle) E->F Signaling_Pathway compound 1-Morpholin-4-yl-naphthyridine kinaseZ Kinase Z compound->kinaseZ inhibits proteinA Substrate A kinaseZ->proteinA phosphorylates cellcycle Cell Cycle Progression proteinA->cellcycle promotes

Figure 3: A hypothetical signaling pathway for 1-Morpholin-4-yl-naphthyridine.

Conclusion

The journey to identify the molecular target of a novel compound like 1-Morpholin-4-yl-naphthyridine is a rigorous, multi-disciplinary endeavor. It demands a logical progression from computationally-derived hypotheses to definitive experimental validation in a physiological context. By embracing the principles of causality and self-validation, and by strategically integrating the diverse methodologies outlined in this guide, researchers can confidently and efficiently deconvolve a compound's mechanism of action, paving the way for its successful translation into a next-generation therapeutic.

References

The following is a representative list of authoritative resources that underpin the principles and protocols described in this guide.

  • Pharmacophore Modeling: Yang, S. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today. [Link]

  • Reverse Docking: Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery. [Link]

  • Chemical Proteomics: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology. [Link]

  • Surface Plasmon Resonance (SPR): Schasfoort, R. B. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC): PURE, M. L. (2006). Isothermal titration calorimetry in drug discovery. Methods in molecular biology. [Link]

  • MicroScale Thermophoresis (MST): Jerabek-Willemsen, M., Wienken, C. J., Braun, D., & Baaske, P. (2011). Molecular interaction studies using microscale thermophoresis. Assay and drug development technologies. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • CRISPR for Target Validation: Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Activity of 1-Morpholin-4-yl-naphthyridine-Based Kinase Inhibitors

Introduction The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular scaffolds have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The 1-Morpholin-4-yl-naphthyridine scaffold is one such core, frequently incorporated into inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4] Dysregulation of this critical pathway is a hallmark of many human cancers, driving cellular growth, proliferation, and survival.[5][6]

This technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize the activity of kinase inhibitors built upon the 1-Morpholin-4-yl-naphthyridine framework. As a Senior Application Scientist, the narrative of this guide is designed to transcend a simple recitation of protocols. Instead, it offers a logical, in-depth exploration of the experimental choices, the underlying scientific principles, and the interpretation of the data generated. We will delve into the biochemical assays that confirm direct target engagement and the cell-based assays that elucidate the compound's effect in a biological context. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this important class of molecules.

Part 1: The 1-Morpholin-4-yl-naphthyridine Scaffold: A Privileged Core for Kinase Inhibition

The design of a successful kinase inhibitor hinges on the strategic combination of a hinge-binding scaffold and moieties that extend into more variable regions of the ATP pocket to confer potency and selectivity. The 1-Morpholin-4-yl-naphthyridine structure masterfully addresses both aspects.

The naphthyridine core , a bicyclic heterocycle containing two fused pyridine rings, serves as an excellent bioisostere for the adenine ring of ATP.[7] This allows it to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is fundamental for anchoring the inhibitor in the active site. The specific arrangement of nitrogen atoms in the 1,8-naphthyridine isomer, for example, has proven to be a highly versatile and successful scaffold in a multitude of biologically active compounds.[1][2][3][4][7]

The morpholine moiety is far from a passive solubilizing group. Its incorporation is a strategic choice to enhance potency, selectivity, and overall drug-like properties.[8] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming additional interactions within the active site.[9][10] Furthermore, the morpholine ring itself is conformationally flexible, and substitutions on this ring can be used to exploit differences between kinase active sites. For instance, computational studies have revealed that the active site of mTOR is a deeper pocket compared to PI3K.[11] This has led to the development of inhibitors with bridged or substituted morpholine groups that are well-accommodated in mTOR but cause steric clashes in the PI3K active site, thereby dramatically improving selectivity.[11]

cluster_Inhibitor Kinase Inhibitor Scaffold cluster_Kinase Kinase ATP-Binding Site Naphthyridine Naphthyridine Core Hinge Hinge Region Naphthyridine->Hinge H-Bonds Morpholine Morpholine Moiety Solvent_Front Solvent-Exposed Region Morpholine->Solvent_Front Solubility/Selectivity Variable_Group Variable Group (R) Hydrophobic_Pocket Hydrophobic Pocket Variable_Group->Hydrophobic_Pocket Selectivity/Potency

Caption: General structure of a 1-Morpholin-4-yl-naphthyridine-based inhibitor interacting with the kinase active site.

Part 2: In Vitro Biochemical Assays for Direct Target Engagement

The foundational step in characterizing any putative inhibitor is to demonstrate its direct interaction with the purified target enzyme. Biochemical assays provide a clean, cell-free system to quantify the potency of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50).

2.1: PI3K Kinase Activity Assays

A robust and widely adopted method for measuring PI3K activity is the luminescence-based ADP-Glo™ Kinase Assay.[12] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test compound are incubated together. After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is measured.

Experimental Protocol: Luminescence-Based PI3K Assay

  • Compound Preparation: Prepare a serial dilution of the 1-Morpholin-4-yl-naphthyridine test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar concentrations.

  • Enzyme/Substrate Preparation: In a suitable kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA), prepare a mixture containing the recombinant human PI3K enzyme (e.g., p110α/p85α) and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).[12][13] The final concentrations of enzyme and substrate should be optimized to be within the linear range of the reaction.

  • Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO) control. Add the enzyme/substrate mixture to each well. Initiate the reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific PI3K isoform being tested.[13]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Caption: Workflow of the luminescence-based ADP-Glo™ PI3K kinase assay.

2.2: mTOR Kinase Activity Assays

mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different substrates and sensitivities to inhibitors.[14] Therefore, it is crucial to assess an inhibitor's activity against both complexes. A common method involves immunoprecipitating the specific mTOR complex from cell lysates and then performing an in vitro kinase assay using a relevant substrate.

Principle: mTORC1 or mTORC2 is selectively immunoprecipitated from cell lysates using antibodies against complex-specific components (Raptor for mTORC1, Rictor for mTORC2).[15][16] The immunoprecipitated complex, bound to beads, is then incubated with a purified substrate (e.g., inactive S6K1 for mTORC1, inactive Akt for mTORC2), ATP (often radiolabeled [γ-³²P]ATP), and the test compound.[6][15][17] Kinase activity is measured by the amount of phosphate incorporated into the substrate, detected either by autoradiography or by Western blot using a phospho-specific antibody.

Experimental Protocol: Immunoprecipitation-Based mTOR Kinase Assay

  • Cell Lysis: Lyse subconfluent cells (e.g., HEK293T) in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.[16]

  • Immunoprecipitation (IP): Incubate the cell lysate with an anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 1-2 hours at 4°C. Add Protein A/G beads and incubate for another hour to capture the antibody-complex.

  • Washing: Wash the IP beads extensively with lysis buffer and then with a specific kinase wash buffer to remove detergents and non-specific proteins.[16]

  • Kinase Reaction: Resuspend the beads in a kinase reaction buffer [e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2] containing the purified substrate (e.g., 1 µg inactive S6K) and the test compound at various concentrations.[6]

  • Initiation and Incubation: Start the reaction by adding ATP (e.g., 100 µM). Incubate at 30-37°C for 30 minutes in a thermomixer.[6][16]

  • Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection: Separate the proteins by SDS-PAGE. Analyze the phosphorylation of the substrate (e.g., p-S6K at Thr389) by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Lysate 1. Prepare Cell Lysate IP 2. Immunoprecipitate mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) Lysate->IP Wash 3. Wash Beads IP->Wash Kinase_Rxn 4. Add Substrate, ATP, & Inhibitor Wash->Kinase_Rxn Incubate 5. Incubate at 37°C Kinase_Rxn->Incubate Detect 6. Detect Substrate Phosphorylation (Western Blot) Incubate->Detect Result Determine IC50 Detect->Result

Caption: Workflow for an immunoprecipitation-based mTOR kinase assay.

Data Presentation: Biochemical Potency

The results from these assays should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTORC1 IC50 (nM)mTORC2 IC50 (nM)
Example-0115255301.25.8
Vehicle>10,000>10,000>10,000>10,000>10,000>10,000

Part 3: Cell-Based Assays for Determining Cellular Potency and Mechanism of Action

While biochemical assays are essential for confirming direct target inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in its native cellular environment. Therefore, a suite of cell-based assays is required to understand a compound's true biological activity.

3.1: Cellular Proliferation and Viability Assays

A primary goal of developing PI3K/mTOR inhibitors is to halt the uncontrolled proliferation of cancer cells. The MTT assay is a classic, reliable colorimetric method to assess cell viability and metabolic activity.[18][19]

Principle: The assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[18] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-Morpholin-4-yl-naphthyridine test compound for a specified duration, typically 72-96 hours.[20]

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[18][21]

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Inhibitor (72h) Seed->Treat Add_MTT 3. Add MTT Reagent (4h Incubation) Treat->Add_MTT MTT_Conversion Viable Cells Convert Yellow MTT to Purple Formazan Add_MTT->MTT_Conversion Solubilize 4. Add Solubilizing Agent (e.g., DMSO) MTT_Conversion->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability and proliferation assay.

3.2: Target Engagement and Pathway Modulation (Western Blotting)

To validate that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway within the treated cells. Western blotting is the gold-standard technique for this purpose.[22]

Principle: Cancer cells are treated with the inhibitor, and protein lysates are collected. Specific proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific to the phosphorylated forms of target proteins (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts. An enzyme-conjugated secondary antibody is used for detection via chemiluminescence. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.[23]

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Treatment and Lysis: Seed cells and treat with the test compound for a shorter duration (e.g., 2-24 hours) to observe signaling changes before widespread cell death occurs.[20] Wash the cells with ice-cold PBS and lyse them in a RIPA buffer containing protease and phosphatase inhibitors.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[24][25] Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473) overnight at 4°C.[23]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[22] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[23]

  • Analysis: Quantify the band intensities. To confirm pathway inhibition, demonstrate a dose-dependent decrease in the p-Akt/total Akt and/or p-S6K/total S6K ratios.

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 pAKT_WB Western Blot Readout: p-AKT (Ser473) AKT->pAKT_WB S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation pS6K_WB Western Blot Readout: p-S6K (Thr389) S6K->pS6K_WB Inhibitor 1-Morpholin-4-yl- naphthyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Sources

Foundational

1-Morpholin-4-yl-naphthyridine structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Morpholin-4-yl-Naphthyridine Derivatives Foreword: The Art and Science of Kinase Inhibitor Design In the landscape of modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Morpholin-4-yl-Naphthyridine Derivatives

Foreword: The Art and Science of Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound therapeutic potential. However, the high degree of homology within the ATP-binding site across the kinome presents a formidable challenge: achieving selectivity. This guide delves into the nuanced world of the 1-Morpholin-4-yl-naphthyridine scaffold, a privileged structure that has yielded highly successful inhibitors of the Phosphoinositide 3-Kinase (PI3K) family, including the Mammalian Target of Rapamycin (mTOR).

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the molecular design. We will explore the intricate dance of atoms and bonds that dictates a compound's affinity, selectivity, and pharmacokinetic profile. This is a guide for the practicing researcher—a deep dive into the causality behind experimental choices, the iterative process of optimization, and the self-validating systems that build trustworthiness into drug development.

The Architectural Blueprint: Naphthyridine and Morpholine Scaffolds

The success of the 1-Morpholin-4-yl-naphthyridine core is not accidental; it arises from the synergistic combination of two powerful pharmacophores.

The Naphthyridine Core: A Versatile "Anchor"

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their rigid structure provides a well-defined vector for substituents to probe the binding site of a target protein. The nitrogen atoms act as hydrogen bond acceptors, often forming critical interactions with the "hinge region" of kinase ATP-binding sites, a common anchoring point for inhibitors.[3] Different isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-naphthyridine) offer distinct geometries and electronic properties, allowing for fine-tuning of target engagement.[1][4]

The Morpholine Moiety: The "Solubility and Selectivity Engine"

The morpholine ring is a ubiquitous substituent in modern drug design for several key reasons:[5][6]

  • Enhanced Solubility: The oxygen atom is a hydrogen bond acceptor, improving aqueous solubility—a critical factor for oral bioavailability.

  • Metabolic Stability: The ring is generally resistant to metabolic degradation compared to other aliphatic amines.

  • Target Interaction: The morpholine oxygen can form crucial hydrogen bonds with the target protein, enhancing potency.[3]

  • Vector for Selectivity: As we will see, modifications to the morpholine ring can dramatically influence selectivity between closely related kinases, such as mTOR and PI3Kα.[7]

The PI3K/AKT/mTOR Signaling Pathway: The Primary Battlefield

To understand the structure-activity relationship (SAR) of these inhibitors, we must first understand their target. The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[8] Its deregulation is a common event in many human cancers, making it a prime target for therapeutic intervention.[8][9] ATP-competitive inhibitors of mTOR and PI3K bind in the kinase domain, preventing the phosphorylation of downstream substrates and halting the signaling cascade.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (inactivates) Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Inhibits Inhibitor 1-Morpholin-4-yl-naphthyridine Inhibitors (e.g., Torin2) Inhibitor->PI3K Inhibit (pan-PI3K) Inhibitor->mTORC2 Inhibitor->mTORC1 Inhibit

Figure 2: Key SAR points on a generalized 1-Morpholin-4-yl-benzonaphthyridinone scaffold, exemplified by the Torin series.

Experimental Protocols: Validating the SAR

The trustworthiness of SAR data is directly dependent on the robustness of the experimental methods used. The following protocols represent industry-standard assays for characterizing kinase inhibitors.

Experimental Workflow Overview

The process of inhibitor characterization follows a logical progression from target binding to cellular effect.

Experimental_Workflow Synthesis Compound Synthesis & Purification Biochemical Biochemical Assay (e.g., ADP-Glo™) Synthesis->Biochemical Test Potency (IC₅₀) Cellular_Target Cellular Target Engagement Assay (e.g., p-AKT Western Blot) Biochemical->Cellular_Target Confirm On-Target Effect in Cells Cellular_Phenotype Cellular Phenotypic Assay (e.g., MTT Proliferation) Cellular_Target->Cellular_Phenotype Measure Biological Outcome PK_PD In Vivo PK/PD & Efficacy Studies Cellular_Phenotype->PK_PD Advance Lead Candidate

Figure 3: A typical workflow for the evaluation of novel kinase inhibitors from synthesis to in vivo studies.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the IC₅₀ of an inhibitor.

Causality: The amount of light produced is directly proportional to the amount of ADP generated, which is inversely proportional to the inhibitory activity of the test compound. This provides a direct, quantitative measure of target engagement.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., mTOR, PIP4K2A), the appropriate substrate (e.g., PHF8 peptide for mTOR, PI5P for PIP4K2A), and ATP at a defined concentration (e.g., 10 µM for low ATP, 2 mM for high ATP conditions mimicking cellular levels). [10]2. Inhibitor Addition: Add the 1-Morpholin-4-yl-naphthyridine test compound across a range of concentrations (e.g., 10-point serial dilution). Include DMSO as a negative control (0% inhibition) and a known potent inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into ATP, and then into a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Target Inhibition (Western Blot for p-AKT)

This assay confirms that the inhibitor is cell-permeable and engages its target within a cellular context by measuring the phosphorylation status of a downstream substrate.

Causality: A potent mTORC2 or PI3K inhibitor will block the phosphorylation of AKT at the Serine 473 (Ser473) position. A decrease in the p-AKT (Ser473) signal relative to total AKT demonstrates on-target activity. [9][11] Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells known to have an active PI3K/mTOR pathway (e.g., U87MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-AKT to total AKT indicates cellular target inhibition.

Conclusion and Future Perspectives

The 1-Morpholin-4-yl-naphthyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies, particularly those leading to Torin2, demonstrate a masterclass in medicinal chemistry, where iterative modifications to peripheral substituents dramatically enhance not only potency but also the crucial pharmacokinetic properties required for a successful drug candidate. [8][9] The key takeaways from this guide are:

  • The naphthyridine core serves as an effective hinge-binding anchor.

  • The morpholine moiety is a critical contributor to solubility and can be a handle for tuning selectivity. [7]* Substitutions at the C1 and C9 positions (benzonaphthyridinone numbering) are primary drivers of potency and allow for probing of distinct pockets within the kinase active site.

  • The choice of functional groups at other positions can have a profound impact on potency (e.g., carboxylic acid vs. carboxamide ) and pharmacokinetics. [10] Future research will likely focus on applying these established SAR principles to other kinase targets, exploring novel naphthyridine isomers, and developing next-generation inhibitors with even greater selectivity and tailored resistance profiles. The logical, data-driven approach to SAR outlined here will remain the fundamental paradigm for transforming promising scaffolds into life-saving therapeutics.

References

  • Lorkmann, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]

  • Martini, M., et al. (2015). Azaviridins as New Scaffolds for the Development of PI-3K Inhibitors. ResearchGate. Available at: [Link]

  • Adeshina, B., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. PMC. Available at: [Link]

  • Pastor, J., et al. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. PubMed. Available at: [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[10]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. Available at: [Link]

  • Li, J., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[10]aphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[10]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PMC. Available at: [Link]

  • Chen, Y., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h]n[10]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szeliga, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

  • Zhang, Y., et al. (2022). Overview of Research into mTOR Inhibitors. PMC. Available at: [Link]

  • Venot, C., et al. (2015). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

  • Abu-Melha, H. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Meher, C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). N-(1-morpholin-4-ylpropan-2-yl)-6-(8-phenylimidazo[4,5-c]n[9][10]aphthyridin-1-yl)-1,3-benzothiazol-2-amine. PubChem. Available at: [Link]

  • Al-dujaili, A., et al. (2015). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. Available at: [Link]

  • Currie, K., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Joboury, A. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Abarca, B., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Sharma, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). SAR of 1,8‐naphthyridine derivatives with activity on CB‐receptor. EWG,... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of... ResearchGate. Available at: [Link]

  • Chaczatrian, K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Meher, C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Girgis, A., et al. (2007). Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. PubMed. Available at: [Link]

  • Naim, M. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Ishida, T., et al. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. Available at: [Link]

  • Abdelwuhab, Z. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. Walsh Medical Media. Available at: [Link]

Sources

Exploratory

Engineering Morpholino-Naphthyridine Scaffolds: A Mechanistic Guide to Next-Generation Kinase Inhibitors

Executive Summary The morpholino-naphthyridine motif—encompassing 1,5-, 1,7-, and 1,8-naphthyridine isomers functionalized with a morpholine ring—represents a highly privileged pharmacophore in modern targeted oncology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholino-naphthyridine motif—encompassing 1,5-, 1,7-, and 1,8-naphthyridine isomers functionalized with a morpholine ring—represents a highly privileged pharmacophore in modern targeted oncology and anti-inflammatory drug discovery. This technical whitepaper dissects the structural biology, target-specific structure-activity relationships (SAR), and self-validating experimental methodologies required to develop potent, ATP-competitive kinase inhibitors utilizing this robust chemical scaffold.

Structural Rationale: The Morpholine-Naphthyridine Pharmacophore

The biochemical efficacy of the morpholino-naphthyridine core stems directly from its biomimetic properties within the ATP-binding cleft of various kinases.

  • The Naphthyridine Core: Comprising two fused pyridine rings, this planar, electron-deficient heterocyclic system acts as an adenine bioisostere. It intercalates deeply into the hydrophobic pocket of the kinase, establishing robust π−π stacking interactions with conserved aromatic residues.

  • The Morpholine Ring: Positioned typically at the C1 or C2 position (depending on the specific naphthyridine numbering), the morpholine ring serves as a critical hinge-binding motif. The oxygen atom of the morpholine acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ). The nitrogen atom provides a flexible linkage that optimally vectors the oxygen into the hinge while minimizing steric clashes[1].

Target-Specific SAR and Pathway Modulation

Subtle structural modifications to the naphthyridine core dictate kinase selectivity, shifting the inhibitory profile across distinct signaling cascades:

  • PI3K/mTOR Dual Inhibition: Tricyclic derivatives, such as imidazo[1,5]naphthyridines, have been heavily optimized for dual PI3K and mTOR blockade. Compounds like PF-04979064 and PF-04691502 utilize the morpholine group to anchor into the PI3K/mTOR hinge regions, achieving sub-nanomolar potency and overcoming resistance mechanisms associated with single-node inhibition[2],[3].

  • ATR Kinase Inhibition: 2-(morpholin-4-yl)-1,7-naphthyridines have emerged as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical node in the DNA damage response (DDR) pathway. Inhibition of ATR forces cancer cells with high replication stress into premature mitosis, leading to synthetic lethality[4].

  • p38α MAP Kinase Inhibition: Functionalizing the 1,7-naphthyridine core with an N-oxide and a morpholin-ethoxy side chain yields highly selective p38α inhibitors. The N-oxide oxygen is essential for determining kinase selectivity, preventing off-target binding to related kinases[5].

  • Cannabinoid Receptor Affinity: Beyond kinases, 1-morpholino substituted 1,8-naphthyridines have demonstrated significant CB2 receptor affinity and selectivity over CB1, expanding the scaffold's utility into neurological and immunomodulatory applications[6].

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR CellCycle Cell Survival & Proliferation mTOR->CellCycle Inhibitor Morpholino-Naphthyridine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Dual PI3K/mTOR inhibition pathway by morpholino-naphthyridine derivatives.

Quantitative SAR Data

To benchmark the efficacy of the morpholino-naphthyridine scaffold, the following table summarizes the quantitative potency of key derivatives across primary targets.

CompoundCore ScaffoldPrimary Target(s)Potency ( Ki​ or IC50​ )Key Structural Feature
PF-04979064 Imidazo[1,5]naphthyridinePI3Kα / mTOR Ki​ = 0.13 nM / 1.42 nMTricyclic core, 1-morpholino
PF-04691502 Imidazo[1,5]naphthyridinePI3Kα / mTOR Ki​ = 0.57 nM / 16 nMTricyclic core, 1-morpholino
Formula (I) Derivatives 1,7-NaphthyridineATR KinaseNanomolar range2-morpholin-4-yl substitution
Compound 13 1,7-Naphthyridine 1-Oxidep38α MAP Kinase IC50​ = 15-25 mg/kg (in vivo)N-oxide oxygen, morpholin-ethoxy
Compound 65-68 1,8-NaphthyridineCB2 ReceptorHigh Affinity1-morpholino substitution

Experimental Methodology: Synthesis and Self-Validating Assays

To ensure high-fidelity data during the development of morpholino-naphthyridine inhibitors, experimental workflows must integrate self-correcting validation steps. The following protocols detail the synthesis and biological evaluation of these compounds.

Phase 1: Chemical Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol outlines the attachment of the morpholine pharmacophore to a halogenated naphthyridine core[4].

  • Reaction Setup: Dissolve the electrophilic core (e.g., 8-chloro-1,7-naphthyridine) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Reagent Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the equilibrium forward without competing for the electrophilic carbon center.

  • Thermal Activation: Heat the mixture to 95°C for 3 hours.

    • Causality: The elevated temperature provides the thermodynamic activation energy necessary to overcome the aromatic resonance stabilization of the naphthyridine ring, facilitating the formation of the transient Meisenheimer complex.

  • Self-Validating Check (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed complete only when the starting material peak completely transitions to the [M+H]+ mass corresponding to the morpholino-adduct. If unreacted core remains, spike with 0.5 eq additional morpholine.

  • Isolation: Quench the reaction with ice water, extract with ethyl acetate, and purify via silica gel flash chromatography (gradient DCM/MeOH).

Phase 2: Biochemical Validation (TR-FRET Kinase Assay)

This protocol validates the ATP-competitive nature of the synthesized inhibitors.

  • Equilibration: Incubate the recombinant target kinase (e.g., PI3Kα or ATR) with serial dilutions of the synthesized inhibitor (ranging from 10 µM down to 0.1 nM) in an assay buffer for 30 minutes at room temperature.

  • ATP Competition: Initiate the enzymatic reaction by adding ATP at a concentration strictly equal to its apparent Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive morpholino-naphthyridines while remaining physiologically relevant. This specific condition allows for the accurate derivation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Readout & Self-Correction: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Validation: The assay plate must include a known reference inhibitor (e.g., PF-04691502) as a positive control and a DMSO-only vehicle as a negative control. The Z′ -factor of the assay must be >0.6 to validate the dynamic range and reproducibility of the run.

Workflow S1 1. SNAr Synthesis (Morpholine + Core) S2 2. LC-MS/NMR Validation S1->S2 S3 3. TR-FRET Kinase Assay S2->S3 S4 4. SAR Profiling S3->S4 S5 5. In Vivo Models S4->S5

Self-validating experimental workflow for morpholino-naphthyridine synthesis and screening.

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Foundational

Potential Therapeutic Targets of 1-Morpholin-4-yl-naphthyridine: A Technical Guide for Drug Discovery Professionals

Abstract The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for a multitude of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. The incorporation of a morpholine moiety can further enhance the pharmacological properties of a molecule by improving solubility, metabolic stability, and target engagement. This technical guide explores the potential therapeutic targets of a representative, albeit currently hypothetical, molecule: 1-Morpholin-4-yl-naphthyridine. By extrapolating from the well-documented bioactivities of structurally related naphthyridine analogs, we will delve into promising therapeutic avenues, focusing on key signaling pathways and molecular targets. This document provides an in-depth analysis of these potential targets, supported by illustrative quantitative data, detailed experimental protocols for target validation, and diagrams of relevant biological pathways and experimental workflows to guide further research and development.

Introduction: The Therapeutic Promise of the Naphthyridine Core and the Morpholine Substituent

The naphthyridine nucleus, a bicyclic heteroaromatic system, is a cornerstone of numerous biologically active molecules.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with a variety of biological macromolecules.[1] This inherent versatility has led to the development of naphthyridine derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2]

The morpholine ring is a common substituent in drug design, known for its ability to improve the physicochemical properties of a compound.[3] Its incorporation can enhance aqueous solubility, reduce lipophilicity, and provide a hydrogen bond acceptor, all of which can lead to improved pharmacokinetic profiles.[3] Furthermore, the morpholine moiety can play a crucial role in binding to the target protein, as seen in numerous approved drugs.[4][5] The combination of a naphthyridine core with a morpholine substituent in "1-Morpholin-4-yl-naphthyridine" therefore presents a compelling starting point for the exploration of novel therapeutic agents.

Potential Therapeutic Target Classes

Based on the established activities of analogous naphthyridine derivatives, the primary potential therapeutic targets for 1-Morpholin-4-yl-naphthyridine can be categorized as follows:

  • Oncological Targets:

    • Kinases in the PI3K/AKT/mTOR Signaling Pathway

    • DNA Topoisomerases I & II

    • Protein Kinase D (PKD)

    • TGF-β Type I Receptor (ALK5)

    • PKMYT1

  • Antibacterial Targets:

    • Bacterial DNA Gyrase and Topoisomerase IV

  • Antimalarial Targets:

    • Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)

The following sections will delve into the specifics of each potential target, presenting supporting rationale from analogous compounds and relevant experimental methodologies for validation.

Oncological Targets: Disrupting Cancer Cell Proliferation and Survival

The dysregulation of signaling pathways that control cell growth, proliferation, and survival is a hallmark of cancer. Naphthyridine derivatives have shown significant promise as anticancer agents by targeting key nodes in these pathways.[6][7]

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub for Cancer Cell Growth

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a critical role in cell growth, metabolism, and survival.[8][9] Several classes of naphthyridine derivatives have been identified as potent inhibitors of key kinases within this pathway.[8][10][11]

3.1.1. Mammalian Target of Rapamycin (mTOR)

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth and proliferation.[9] Benzo[h][8][12]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective mTOR inhibitors.[8][13]

3.1.2. Phosphoinositide 3-Kinase (PI3K)

PI3Ks are a family of lipid kinases that are critical upstream activators of the AKT/mTOR pathway.[14] Specific isoforms of PI3K are often mutated or overexpressed in cancer.[14] Notably, 1,5-naphthyridine derivatives have been identified as selective inhibitors of the PI3Kδ isoform, which is implicated in certain hematological malignancies.[10]

3.1.3. Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A)

PIP4K2A is a lipid kinase that plays a role in the PI3K signaling pathway.[11] Inhibition of PIP4K2A has been shown to induce apoptosis in cancer cells.[15] A series of 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A.[11][15]

Signaling Pathway Diagram:

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth Cell Growth S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation (inhibition of inhibitor) Topoisomerase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies DNA_Relaxation Topoisomerase I DNA Relaxation Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) DNA_Relaxation->Cell_Cycle Decatenation Topoisomerase II Decatenation Assay Decatenation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Comet_Assay Comet Assay (DNA Damage) Apoptosis->Comet_Assay Xenograft Tumor Xenograft Model Comet_Assay->Xenograft

Caption: Experimental workflow for evaluating topoisomerase inhibitors.

Other Promising Oncological Targets
  • Protein Kinase D (PKD): Implicated in cardiac hypertrophy and potentially in cancer. 2,6-Naphthyridine derivatives have been identified as potent PKD inhibitors. [12]* TGF-β Type I Receptor (ALK5): A key component of the TGF-β signaling pathway, which has a dual role in cancer progression. Novel 1,5-naphthyridine derivatives are potent and selective inhibitors of ALK5. [16]* PKMYT1: A crucial regulator of the G2/M cell cycle checkpoint, making it a promising target for cancer therapy, especially in tumors with a compromised G1/S checkpoint. Naphthyridinone derivatives have been identified as potent PKMYT1 inhibitors. [17]

Antibacterial Targets: Combating Infectious Diseases

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The naphthyridine scaffold has a long history in antibacterial drug discovery, with nalidixic acid being one of the earliest quinolone antibiotics. [18]

Bacterial DNA Gyrase and Topoisomerase IV

These essential bacterial enzymes are responsible for maintaining DNA topology during replication and are the primary targets of quinolone antibiotics. [18]Naphthyridine derivatives, such as enoxacin and trovafloxacin, are known to inhibit these enzymes, leading to bacterial cell death. [18] Illustrative Minimum Inhibitory Concentrations (MICs) for a Hypothetical Antibacterial Naphthyridine:

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Streptococcus pneumoniaeATCC 496190.25
Escherichia coliATCC 259221
Pseudomonas aeruginosaATCC 278534
Ciprofloxacin (Reference)0.25 - 1

Antimalarial Targets: Addressing a Global Health Challenge

Malaria remains a significant cause of morbidity and mortality worldwide, with the emergence of drug-resistant parasites posing a continuous challenge. The development of new antimalarial agents with novel mechanisms of action is a critical priority.

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)

PfPI4K is a lipid kinase that is essential for the growth and replication of the malaria parasite. [19]2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of PfPI4K, demonstrating efficacy in in vivo models of malaria. [19]

Conclusion and Future Directions

The 1-Morpholin-4-yl-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The extensive body of research on analogous naphthyridine derivatives provides a strong foundation for exploring its potential as an inhibitor of key targets in oncology, infectious diseases, and other therapeutic areas. Future research should focus on the synthesis and biological evaluation of 1-Morpholin-4-yl-naphthyridine and its derivatives to elucidate their specific mechanisms of action and to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds and their progression through the drug discovery pipeline.

References

  • Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[8][12]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry54 , 1473-1480 (2011). [Link]

  • Liu, Q. et al. Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[8][12]aphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry54 , 1473-1480 (2011). [Link]

  • Norman, P. Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents21 , 1805-1810 (2011). [Link]

  • Xie, J., Wang, X. & Proud, C. G. mTOR inhibitors in cancer therapy. F1000Prime Reports6 , 7 (2014). [Link]

  • Wortmann, M. et al. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports12 , 1684 (2022). [Link]

  • La Sala, G. et al. Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. ACS Medicinal Chemistry Letters1 , 431-435 (2010). [Link]

  • Nagle, A. et al. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry66 , 4536-4555 (2023). [Link]

  • Kim, D. et al. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry47 , 4940-4943 (2004). [Link]

  • Singh, H., & Singh, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 133-153. [Link]

  • Al-Tel, T. H. Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. International Journal of ChemTech Research5 , 2229-2234 (2013). [Link]

  • PI3K Inhibitors. Drugs.com (2023). [Link]

  • mTOR inhibitors. Wikipedia (2024). [Link]

  • Wortmann, M. et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry64 , 16226-16251 (2021). [Link]

  • Feng, L. et al. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry68 , 3484-3503 (2025). [Link]

  • Abdel-Aziz, A. A.-M. et al. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery15 , (2018). [Link]

  • El-Sayed, N. N. E. et al. Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Pharmaceuticals17 , 333 (2024). [Link]

  • Singh, M., & Kumar, A. (2023). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Future Journal of Pharmaceutical Sciences, 9(1), 1-28. [Link]

  • Kumar, A., & Kumar, R. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(45), 8827-8850. [Link]

  • Abu-Melha, S. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica62 , 918-925 (2015). [Link]

  • Kumar, R., & Kumar, A. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137788. [Link]

  • Anwair, M. A. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives3 , 913-918 (2012). [Link]

  • Woźniak, M., Bąk, A., & Siwek, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6644. [Link]

  • Madaan, A., Verma, R., & Kumar, V. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • Kumar, R., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 1-Morpholin-4-yl-naphthyridine as a Putative Kinase Inhibitor

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] De...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this scaffold have been explored as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of the naphthyridine ring system allows for substitutions that can modulate its pharmacological properties, making it a focal point for drug discovery and development. The incorporation of a morpholine moiety is a common strategy in drug design to improve physicochemical properties such as solubility and to introduce key interactions with biological targets.[4] This document outlines a comprehensive experimental protocol for the initial characterization of a novel derivative, 1-Morpholin-4-yl-naphthyridine, as a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[5] Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] This guide provides a series of robust, validated protocols for researchers in cell biology and drug development to assess the in vitro efficacy and mechanism of action of 1-Morpholin-4-yl-naphthyridine.

PART 1: Synthesis of 1-Morpholin-4-yl-naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives can be achieved through various established chemical reactions. A common approach involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds, a reaction known as the Friedländer annulation. For the specific synthesis of a 1-Morpholin-4-yl-naphthyridine, a multi-step synthesis would likely be required, potentially starting from a functionalized naphthyridine core. The following is a generalized synthetic scheme based on literature precedents for the synthesis of related compounds.[7][8][9]

Diagram of a Plausible Synthetic Route

A 2-Aminopyridine derivative C Substituted 1,8-Naphthyridine Core A->C Friedländer Annulation B β-Dicarbonyl compound B->C D Introduction of Morpholine C->D Nucleophilic Substitution E 1-Morpholin-4-yl-naphthyridine D->E

Caption: A generalized synthetic workflow for 1-Morpholin-4-yl-naphthyridine.

Protocol 1: General Synthesis of a Substituted 1,8-Naphthyridine Core

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of an acid or base (e.g., piperidine, p-toluenesulfonic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized naphthyridine core using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Introduction of the Morpholine Moiety

This protocol assumes the presence of a suitable leaving group (e.g., a halogen) on the naphthyridine core.

  • Reaction Setup: Dissolve the substituted 1,8-naphthyridine core (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Morpholine: Add morpholine (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C for 6-18 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the final product, 1-Morpholin-4-yl-naphthyridine, by column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

PART 2: In Vitro Biological Evaluation

The following protocols are designed to assess the biological activity of 1-Morpholin-4-yl-naphthyridine as a PI3K inhibitor in a cancer cell line model.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor 1-Morpholin-4-yl-naphthyridine Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of 1-Morpholin-4-yl-naphthyridine.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[10]

Materials:

  • Cancer cell line (e.g., MCF-7, U87MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-Morpholin-4-yl-naphthyridine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of 1-Morpholin-4-yl-naphthyridine in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dose).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Linee.g., MCF-7 (Breast Cancer)
Seeding Density8,000 cells/well
Compound Concentrations0.01, 0.1, 1, 10, 100 µM
Incubation Time72 hours
ReadoutAbsorbance at 570 nm

Protocol 4: Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol assesses the inhibitory effect of the compound on the phosphorylation of key downstream targets of PI3K, such as AKT.[10]

Materials:

  • Cancer cell line

  • Complete growth medium

  • 1-Morpholin-4-yl-naphthyridine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1-Morpholin-4-yl-naphthyridine at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Diagram of the Western Blot Workflow

A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: A standard workflow for Western Blot analysis.

PART 3: Direct Enzyme Inhibition Assay

To confirm that 1-Morpholin-4-yl-naphthyridine directly targets PI3K, an in vitro kinase assay is essential.[11]

Protocol 5: In Vitro PI3K Kinase Assay

This protocol measures the activity of a purified PI3K enzyme in the presence of the inhibitor. Commercial kits are available for this purpose (e.g., from Millipore or Promega).

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate (e.g., PIP₂)

  • ATP

  • Assay buffer

  • 1-Morpholin-4-yl-naphthyridine

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-Morpholin-4-yl-naphthyridine in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme, substrate, and the compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the detection reagent, which typically quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of PI3K inhibition for each compound concentration and determine the IC₅₀ value.

Parameter Description
EnzymeRecombinant PI3Kα
SubstratePIP₂
ATP Concentratione.g., 10 µM
Compound Concentrations0.001 - 10 µM
Incubation Time60 minutes
ReadoutLuminescence

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-Morpholin-4-yl-naphthyridine as a potential PI3K inhibitor. Positive results from these assays, including potent cell growth inhibition, reduction of AKT phosphorylation, and direct inhibition of PI3K enzymatic activity, would warrant further investigation. Subsequent studies could include isoform selectivity profiling against other PI3K isoforms (β, δ, γ), in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological profiling. The modular nature of the naphthyridine scaffold offers exciting possibilities for further chemical modifications to optimize potency, selectivity, and drug-like properties.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Available at: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI. Available at: [Link]

  • Bio-protocol. (n.d.). PI3K p110α activity assay. Available at: [Link]

  • CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Available at: [Link]

  • MDPI. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Available at: [Link]

  • Spandidos Publications. (2022). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 249-266. Available at: [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

  • Zhu, S., et al. (2008). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Archiv der Pharmazie, 341(1), 31-37. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. PMC. Available at: [Link]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. Archiv der Pharmazie, 340(10), 535-541. Available at: [Link]

  • Academia.edu. (n.d.). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available at: [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 249-266. Available at: [Link]

  • RosDok. (2013). Synthesis and Characterization of Benzo-[7][12]-naphthyridine-4(1H). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 1-Morpholin-4-yl-naphthyridine, a Putative PI3K Pathway Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Morpholin-4-yl-naphthyridine in cell culture. This document outlines the hypothesized...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Morpholin-4-yl-naphthyridine in cell culture. This document outlines the hypothesized mechanism of action, provides detailed protocols for its application and evaluation, and offers insights into the interpretation of experimental outcomes.

Introduction: The Therapeutic Potential of Targeting PI3K Signaling

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of key components like PIK3CA, is a hallmark of many human cancers, contributing to tumor progression and resistance to therapy.[1][2] Consequently, the PI3K pathway is a prime target for the development of novel anticancer agents.

1-Morpholin-4-yl-naphthyridine is a novel small molecule that, based on its structural motifs, is postulated to function as an inhibitor of the PI3K/Akt signaling cascade. The morpholine and naphthyridine scaffolds are present in a variety of biologically active compounds, including those with demonstrated anticancer properties.[3][4][5][6][7][8][9][10][11][12][13] This guide will provide the necessary framework to investigate the cellular effects of this compound, with a focus on its potential as a PI3K inhibitor.

Part 1: Mechanism of Action - Inhibition of the PI3K/Akt Signaling Pathway

We hypothesize that 1-Morpholin-4-yl-naphthyridine exerts its cellular effects by directly or indirectly inhibiting the catalytic activity of PI3K. This inhibition is expected to block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels would prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

Deactivation of Akt would, in turn, affect a multitude of downstream targets, leading to:

  • Reduced Cell Proliferation: Through the modulation of cell cycle regulators.

  • Induction of Apoptosis: By altering the balance of pro- and anti-apoptotic proteins.[14]

  • Inhibition of Cell Growth and Metabolism: Via downstream targets like mTOR.

The following diagram illustrates the proposed mechanism of action:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Promotes Apoptosis Apoptosis Inhibition Bad->Apoptosis Promotes Caspase9->Apoptosis Induces Compound 1-Morpholin-4-yl-naphthyridine Compound->PI3K Inhibition

Caption: Proposed PI3K/Akt signaling pathway and the inhibitory action of 1-Morpholin-4-yl-naphthyridine.

Part 2: Experimental Protocols

This section provides detailed protocols to assess the biological activity of 1-Morpholin-4-yl-naphthyridine in a cell culture setting.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]

Materials:

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 1-Morpholin-4-yl-naphthyridine stock solution (e.g., 10 mM in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of 1-Morpholin-4-yl-naphthyridine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

Data Presentation: Dose-Response Cytotoxicity

Concentration of 1-Morpholin-4-yl-naphthyridine (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.9 ± 2.5
1005.4 ± 1.8
Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is essential for observing changes in protein phosphorylation states.[21][22][23] To assess the effect of 1-Morpholin-4-yl-naphthyridine on the PI3K pathway, we will analyze the phosphorylation status of Akt.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[21]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)[21]

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of 1-Morpholin-4-yl-naphthyridine for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[21]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[21]

Data Presentation: Inhibition of Akt Phosphorylation

Treatmentp-Akt (Ser473) / Total Akt Ratio (Normalized to Control)
Vehicle Control1.00
1 µM Compound0.78
10 µM Compound0.35
50 µM Compound0.12
Protocol 3: Assessment of Apoptosis Induction

Inhibition of the PI3K/Akt survival pathway is expected to induce apoptosis.[2] Apoptosis is a form of programmed cell death characterized by the activation of a cascade of proteases called caspases.[14][24][25][26] The activation of executioner caspases, such as caspase-3, is a key event in this process.

Workflow for Apoptosis Assessment:

Apoptosis_Workflow A Cell Treatment with 1-Morpholin-4-yl-naphthyridine B Cell Lysis A->B D Flow Cytometry with Annexin V/PI Staining A->D C Western Blot for Cleaved Caspase-3 B->C E Quantification of Apoptotic Cells D->E

Caption: Experimental workflow for the detection of apoptosis.

A key method to detect apoptosis is to measure the activity of caspases, particularly the cleavage of caspase-3, which is an executioner caspase activated by both intrinsic and extrinsic pathways.[24]

Western Blot for Cleaved Caspase-3:

Follow the western blot protocol outlined in Protocol 2, but use a primary antibody specific for cleaved caspase-3. An increase in the cleaved form of caspase-3 indicates the induction of apoptosis.

Part 3: Troubleshooting and Interpretation

Issue Possible Cause Solution
High variability in MTT assay Uneven cell seeding, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
No inhibition of p-Akt observed Compound is inactive, incorrect concentration or treatment time.Verify the compound's integrity. Perform a dose-response and time-course experiment.
High background in Western blot Insufficient blocking, primary antibody concentration too high.Increase blocking time or use a different blocking agent (e.g., non-fat dry milk, but not for phospho-proteins). Optimize antibody dilution.[27]
No induction of apoptosis The compound may be cytostatic rather than cytotoxic. The cell line may be resistant to apoptosis.Analyze cell cycle progression by flow cytometry. Use a different cell line known to be sensitive to PI3K inhibition.

Conclusion

These application notes provide a foundational framework for investigating the cellular effects of 1-Morpholin-4-yl-naphthyridine. By following these protocols, researchers can elucidate its mechanism of action, determine its potency, and assess its potential as a therapeutic agent. The provided methodologies are robust and widely accepted in the field of cell biology and drug discovery.

References

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ACS Publications. (2000). Caspases at the Heart of the Apoptotic Cell Death Pathway. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • PLOS One. (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. Retrieved from [Link]

  • Dovepress. (n.d.). PI3K Signaling Pathway Inhibitor Affects Myeloma Cells in a Culture-Dependent Manner. Retrieved from [Link]

  • Anticancer Research. (2012). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K inhibition blocks cell viability and PI3K downstream signaling. Retrieved from [Link]

  • PMC. (n.d.). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025). antioxidant properties and binding interactions of 1-morpholin-4-yl-3-{[2-(3-nitrophenyl)-2-oxoethyl]thio}- 5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with bovine serum albumin. Retrieved from [Link]

  • PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • NextSDS. (n.d.). 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-[15][25]NAPHTHYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PMC. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Retrieved from [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PMC. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PMC. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of naphthyridine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

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Method

Preclinical Evaluation of 1-Morpholin-4-yl-naphthyridine Derivatives: In Vivo Pharmacokinetics, Pharmacodynamics, and Efficacy

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application Focus: Dual PI3K/mTOR Inhibition in Oncology Models Mechanistic Rationale & Structural Causality The hyper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application Focus: Dual PI3K/mTOR Inhibition in Oncology Models

Mechanistic Rationale & Structural Causality

The hyperactivation of the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways is a hallmark of numerous human malignancies. In preclinical drug design, targeting this axis requires overcoming the compensatory feedback loops that often render single-node inhibitors ineffective.

The 1-morpholin-4-yl-naphthyridine scaffold has emerged as a privileged pharmacophore for dual PI3K/mTOR inhibition. The causality behind this structural choice is rooted in the precise architecture of the kinase ATP-binding pocket:

  • Hinge Region Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, directly interacting with the backbone amide of Val882 in the PI3Kα hinge region and the homologous Val2240 in mTOR 1.

  • Physicochemical Optimization: The addition of the morpholine moiety introduces a weakly basic nitrogen (pKa ~8.3) opposite the oxygen atom. This significantly improves aqueous solubility and oral bioavailability compared to purely lipophilic heteroaromatic cores 2.

  • Vector Alignment: The rigid, planar naphthyridine core occupies the adenine-binding pocket, establishing robust π−π stacking interactions while perfectly vectoring the morpholine ring into the deep affinity pocket 3.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) Val882 Hinge RTK->PI3K Activation AKT AKT (p-Ser473) PI3K->AKT PIP3 generation mTORC1 mTORC1 Val2240 Hinge AKT->mTORC1 Activation S6K S6K / S6 (p-Ser240/244) mTORC1->S6K Phosphorylation Inhibitor 1-Morpholin-4-yl-naphthyridine Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Mechanism of Action: Dual inhibition of PI3K and mTORC1 pathways by the naphthyridine derivative.

Integrated In Vivo Workflow

To ensure a self-validating experimental system, the in vivo evaluation must follow a strict chronological dependency. Pharmacodynamic (PD) target engagement cannot be accurately assessed without first establishing the time of maximum plasma concentration ( Tmax​ ) from the Pharmacokinetic (PK) profile.

Workflow Formulation 1. Formulation & Dosing PK 2. PK Profiling (LC-MS/MS) Formulation->PK PD 3. PD Biomarkers (p-AKT/p-S6) PK->PD Efficacy 4. In Vivo Efficacy (Xenograft) PD->Efficacy

Sequential preclinical in vivo workflow for evaluating 1-Morpholin-4-yl-naphthyridine compounds.

Step-by-Step Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: Determine the oral bioavailability ( F% ) and Tmax​ to inform downstream PD sampling.

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubility without precipitation.

    • Oral (PO) Formulation: Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80. Causality Note: The morpholine ring's basicity allows for adequate dissolution in the acidic gastric environment, making a suspension suitable for oral gavage.

  • Dosing: Administer IV (1 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to female Balb/c mice (n=3 per route).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge at 4,000 ×g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Pharmacodynamic (PD) Target Engagement

Objective: Confirm that the compound inhibits both PI3K and mTOR in vivo at the tumor site.

  • Model Preparation: Implant 5×106 HCT116 (PIK3CA mutant) cells subcutaneously into the right flank of athymic nude mice.

  • Dosing & Harvesting: Once tumors reach ~300 mm³, administer a single oral dose of the compound (Vehicle, 10, 25, or 50 mg/kg). Harvest tumors exactly at the Tmax​ established in Protocol 1 (e.g., 2 hours post-dose). Causality Note: Harvesting at Tmax​ ensures that any lack of target modulation is due to poor target affinity or tumor penetrance, not systemic clearance.

  • Tissue Lysis: Snap-freeze tumors in liquid nitrogen. Homogenize in RIPA buffer supplemented with 1x HALT Protease and Phosphatase Inhibitor Cocktail.

  • Biomarker Analysis (Western Blot):

    • PI3K Readout: Probe for p-AKT (Ser473) .

    • mTORC1 Readout: Probe for p-S6 Ribosomal Protein (Ser240/244) .

    • Self-Validation: Total AKT, Total S6, and GAPDH must be run in parallel to confirm that the reduction is in phosphorylation state, not total protein degradation.

Protocol 3: Xenograft Efficacy Study

Objective: Evaluate the translation of PK/PD into therapeutic Tumor Growth Inhibition (TGI).

  • Randomization: Monitor HCT116 tumor growth bi-weekly using digital calipers. When average tumor volume reaches 150–200 mm³, randomize mice into treatment groups (n=8/group) using a stratified block design. Causality Note: Randomizing by volume rather than time ensures baseline equivalence, preventing statistical skewing from fast-growing outliers.

  • Treatment Regimen: Administer the compound PO, once daily (QD) for 21 days.

  • Measurement: Calculate tumor volume using the formula: V=(Length×Width2)/2 . Monitor body weight daily; a weight loss of >15% triggers humane endpoints, serving as a proxy for systemic toxicity.

  • Endpoint Calculation: Calculate %TGI on Day 21 as:

    %TGI=(1−Vvehicle_day21​−Vvehicle_day0​Vtreated_day21​−Vtreated_day0​​)×100

Quantitative Data Presentation

The following tables represent the expected data structure for a successfully optimized 1-morpholin-4-yl-naphthyridine candidate, summarizing the transition from systemic exposure to therapeutic efficacy.

Table 1: Summary of Pharmacokinetic Parameters (Balb/c Mice)

RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL) T1/2​ (h)Bioavailability ( F% )
IV 1.08500.081,4202.1-
PO 10.02,1002.08,9503.463.0%

Interpretation: The basic morpholine nitrogen contributes to excellent oral bioavailability (63%), with a Tmax​ of 2.0 hours dictating the optimal window for PD sampling.

Table 2: In Vivo Efficacy and PD Biomarker Suppression (HCT116 Xenograft)

Treatment GroupDose Regimenp-AKT (S473) Suppressionp-S6 (S240/244) SuppressionDay 21 %TGIMax Body Weight Loss
Vehicle PO, QD0%0%N/A1.2%
Compound (Low) 10 mg/kg PO, QD45%60%42%2.5%
Compound (Mid) 25 mg/kg PO, QD82%88%78%4.1%
Compound (High) 50 mg/kg PO, QD95%98%94%8.7%

*Measured at 2 hours post-dose ( Tmax​ ) on Day 1. Suppression relative to vehicle control.

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays Using PI-103

Introduction: Understanding PI-103 and its Significance PI-103, a synthetic small molecule of the pyridofuropyrimidine class, is a potent and well-characterized dual inhibitor of the phosphoinositide 3-kinase (PI3K) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding PI-103 and its Significance

PI-103, a synthetic small molecule of the pyridofuropyrimidine class, is a potent and well-characterized dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] While the initial query referred to "1-Morpholin-4-yl-naphthyridine," it is crucial for researchers to note that the widely studied compound with this structural motif and significant kinase inhibitory activity is PI-103. This compound has garnered substantial interest in cancer research due to its ability to simultaneously block key nodes in a critical signaling cascade frequently deregulated in various malignancies.[2][3]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] PI-103's unique ability to inhibit both PI3K and mTOR (specifically mTORC1 and mTORC2) offers a more comprehensive blockade of this pathway compared to inhibitors that target only a single component.[5][6] This dual inhibitory action can circumvent feedback activation loops that often limit the efficacy of single-target agents.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PI-103 in a variety of kinase inhibition assays. The protocols and insights herein are designed to ensure robust and reproducible results for the characterization of this and similar kinase inhibitors.

Scientific Foundation: Mechanism of Action

PI-103 exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of its target kinases.[4] It exhibits potent, low nanomolar inhibition against Class I PI3K isoforms and both mTOR complexes. This dual activity is critical for its potent anti-proliferative effects in cancer cells.[6] Furthermore, PI-103 has been shown to inhibit DNA-dependent protein kinase (DNA-PK), another member of the PI3K-like kinase family, which is involved in DNA damage repair.[1][5]

The simultaneous inhibition of PI3K and mTOR by PI-103 leads to a more profound and sustained downstream signaling blockade. This is evidenced by the reduced phosphorylation of key effector proteins such as Akt, S6 ribosomal protein (S6RP), and 4E-BP1.[9][10] The ability to effectively suppress both the PI3K/Akt and mTOR/S6K signaling arms is a key attribute of PI-103's potent anti-cancer activity.[3][6]

Compound Profile: PI-103

Property Value Source
IUPAC Name 3-(4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenolN/A
Synonyms PI-103, Compound 10e[11]
CAS Number 371935-74-9[9]
Molecular Formula C21H18N4O4N/A
Molecular Weight 390.39 g/mol N/A
Solubility Soluble in DMSON/A

Target Kinase Profile and IC50 Values

PI-103 has been extensively profiled against a panel of kinases, demonstrating high potency for Class I PI3K isoforms and mTOR. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from in vitro assays.

Target Kinase IC50 (nM) Source
PI3Kα (p110α)2 - 8[5][12]
PI3Kβ (p110β)3 - 88[5][12]
PI3Kδ (p110δ)3 - 48[5][12]
PI3Kγ (p110γ)15 - 150[5][12]
mTORC120 - 30[5][12]
mTORC283[5]
DNA-PK2 - 23[5][12]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory activity of PI-103 against a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor-labeled substrate, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation and thus the FRET signal.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • PI-103 (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • Europium-labeled anti-phospho-substrate antibody

  • Alexa Fluor-labeled substrate

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of PI-103 in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted PI-103 or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Add the purified kinase to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA and the detection reagents (Europium-labeled antibody and Alexa Fluor-labeled substrate).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each PI-103 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the PI-103 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare PI-103 Serial Dilution add_compound Add PI-103 to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase & Incubate prep_reagents->add_kinase add_compound->add_kinase start_reaction Add Substrate/ATP & Incubate add_kinase->start_reaction stop_reaction Stop Reaction & Add Detection Reagents start_reaction->stop_reaction read_plate Read Plate (TR-FRET) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)

This protocol determines the ability of PI-103 to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway within a cellular context.

Principle: Cells are treated with PI-103, and the phosphorylation status of key signaling proteins (e.g., Akt, S6K, S6) is assessed by Western blotting using phospho-specific antibodies.

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., U87MG glioma, PC3 prostate cancer)

  • Cell culture medium and supplements

  • PI-103 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser240/244), anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of PI-103 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Signaling Pathway Context

The following diagram illustrates the points of inhibition of PI-103 within the PI3K/Akt/mTOR signaling cascade.

PI3K/Akt/mTOR Signaling Pathway and PI-103 Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibits when unphosphorylated PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1

Caption: PI-103 inhibits PI3K, mTORC1, and mTORC2, blocking downstream signaling for cell growth and survival.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Positive and Negative Controls: In biochemical assays, include a known potent inhibitor for the target kinase as a positive control and a no-enzyme control as a negative control.

  • Vehicle Control: In all assays, a DMSO-only control is essential to account for any solvent effects.

  • Dose-Response: A clear dose-dependent inhibition by PI-103 is a primary indicator of specific activity.

  • Orthogonal Assays: Validating findings from a biochemical assay with a cellular assay (like the Western blot) provides a higher level of confidence in the results.

  • Loading Controls: In Western blotting, using a housekeeping protein (e.g., GAPDH, β-actin) ensures equal protein loading between lanes.

Conclusion

PI-103 is a valuable research tool for investigating the roles of the PI3K/mTOR pathway in health and disease. Its dual inhibitory mechanism provides a potent means to probe the consequences of blocking this critical signaling network. By following the detailed protocols and considering the scientific rationale outlined in these application notes, researchers can generate high-quality, reproducible data to advance their understanding of kinase signaling and develop novel therapeutic strategies.

References

  • Fan, Q. W., Knight, Z. A., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349. [Link]

  • Djuzenova, C. S., Fiedler, V., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 7(28), 44439–44455. [Link]

  • Kearney, L., et al. (2008). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia, 22(9), 1698-1706. [Link]

  • Zou, Z. Q., Zhang, X. H., et al. (2009). A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. International Journal of Molecular Medicine, 24(1), 97-101. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS ONE, 11(8), e0160686. [Link]

  • Zou, Z. Q., et al. (2009). A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. ResearchGate. [Link]

  • Oncotarget. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. [Link]

  • Beloueche-Babari, M., et al. (2011). The Phosphoinositide 3-Kinase Inhibitor PI-103 Downregulates Choline Kinase α Leading to Phosphocholine and Total Choline Decrease Detected by Magnetic Resonance Spectroscopy. Molecular Cancer Therapeutics, 10(4), 625-634. [Link]

  • Liu, T. J., et al. (2010). PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. Anticancer Research, 30(12), 4991-4998. [Link]

  • NextSDS. 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-[4][5]NAPHTHYRIDINE-3-CARBOXYLIC ACID. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PI-103. [Link]

  • PubChem. N-(1-morpholin-4-ylpropan-2-yl)-6-(8-phenylimidazo[4,5-c][5][12]naphthyridin-1-yl)-1,3-benzothiazol-2-amine. [Link]

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Method

Application of Morpholino-Naphthyridine Analogs in Cancer Research: A Guide to Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Naphthyridine Scaffolds in Oncology The naphthyridine core is a privileged heterocyclic scaffold that has garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Naphthyridine Scaffolds in Oncology

The naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1] Modifications of the naphthyridine ring have been shown to enhance cytotoxic activity against various cancer cell lines.[1] A particularly fruitful area of research has been the incorporation of a morpholine moiety, which has been identified as a key pharmacophore in the development of potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2][3] While the specific compound "1-Morpholin-4-yl-naphthyridine" is not extensively characterized in publicly available literature, this guide will focus on the application of a closely related and well-studied class of compounds: morpholino-containing heterocyclic PI3K inhibitors. As a representative example, we will frequently refer to Pictilisib (GDC-0941) , a potent, orally bioavailable pan-Class I PI3K inhibitor with a 4-morpholinothieno[3,2-d]pyrimidine structure, a close bioisostere of the naphthyridine scaffold.[4][5]

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][7] Morpholino-containing heterocyclic compounds, such as Pictilisib (GDC-0941), have been designed to competitively bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling.[5]

This document provides a comprehensive guide for researchers on the preclinical evaluation of morpholino-naphthyridine analogs and related compounds as PI3K inhibitors in cancer research. We will delve into the mechanism of action, provide detailed protocols for essential in vitro and in vivo assays, and present data in a clear and accessible format.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The central mechanism of action for this class of compounds is the inhibition of the PI3K enzyme. The morpholine group often plays a crucial role in forming a key hydrogen bond within the ATP-binding pocket of the PI3K catalytic subunit.[2] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), these inhibitors prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]

The subsequent suppression of AKT activation leads to a cascade of anti-proliferative and pro-apoptotic effects. This includes the modulation of cell cycle progression, often leading to a G1 phase arrest, and the induction of apoptosis.[8]

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates MorpholinoNaphthyridine Morpholino-Naphthyridine Analog (e.g., GDC-0941) MorpholinoNaphthyridine->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Cell_Viability_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the morpholino-naphthyridine analog in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K Pathway Modulation

This protocol is used to assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Step-by-Step Methodology

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the morpholino-naphthyridine analog at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and then to the loading control.

Protocol 3: In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.

Step-by-Step Methodology

  • Kinase Reaction Setup:

    • In a 384-well plate, add the purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ).

    • Add the morpholino-naphthyridine analog at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a morpholino-naphthyridine analog in a mouse xenograft model. [9] Experimental Workflow

InVivo_Workflow A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. Compound Administration (e.g., Oral Gavage) C->D E 5. Tumor Volume and Body Weight Measurement D->E F 6. Endpoint and Tissue Collection E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Caption: Workflow for an in vivo xenograft study.

Step-by-Step Methodology

  • Cell Implantation:

    • Subcutaneously implant a human cancer cell line (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation and Administration:

    • Formulate the morpholino-naphthyridine analog in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound to the treatment groups at various doses (e.g., daily oral gavage). The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size or a predetermined time point), euthanize the animals.

    • Excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the data for statistical significance.

Conclusion and Future Directions

Morpholino-naphthyridine analogs and related heterocyclic compounds represent a promising class of targeted anticancer agents, primarily through their potent inhibition of the PI3K signaling pathway. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By systematically assessing their mechanism of action, potency, and antitumor activity, researchers can identify lead candidates for further development. Future research in this area will likely focus on developing isoform-selective inhibitors to minimize off-target effects and overcome mechanisms of drug resistance.

References

  • Chemscene. GDC-0941(CAS:957054-30-7).

  • Fairhurst R. A., Furet P., Imbach-Weese P., Stauffer F., Rueeger H., McCarthy C., et al. (2022). Identification of NVP-CLR457 as an orally bioavailable non-… ACS Med. Chem. Lett. 6 (12), 1190–1194.

  • Cayman Chemical. GDC-0941 (CAS 957054-30-7).

  • El-Hema, H. S., El Fekey, H. M. E., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. International journal of molecular sciences.

  • APExBIO. GDC-0941 - Potent Selective PI3K Inhibitor.

  • Pecchi, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898.

  • Nokihara, H., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 35(1), 37-46.

  • Selleck Chemicals. ZSTK474 | PI3K inhibitor | CAS 475110-96-4.

  • Garlich, J. R., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(22), 7991-8010.

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 110, 246-258.

  • Singh, A., et al. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.

  • Liu, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.

  • Liu, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ResearchGate.

  • Cushing, T. D., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 417-421.

  • Zhidkova, E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6035.

  • Cancer Research Society. (2025). Identification and drug discovery research of the novel PI3K inhibitor ZSTK474.

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of pAKT Levels after D927 Treatment.

  • MedchemExpress.com. ZSTK474 | Autophagy Inducer.

  • Yaguchi, S., et al. (2006). ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 97(10), 1089-1095.

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples of binding mode...

  • Kumar, A., et al. (2025). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. ResearchGate.

  • Wang, M., et al. (2025). Structural Insights into the Development of Inhibitors Against Cancer-Specific Mutations of PI3Kα. Annual Review of Pharmacology and Toxicology.

  • Chen, I. H., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11090.

  • Dwivedi, A. R., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(1), 115-125.

  • Vividion Therapeutics, Inc. (2025). Vividion Announces Publication in Science of Preclinical Data on Covalent Inhibitors of RAS-PI3K that Block Tumor Growth.

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • National Center for Biotechnology Information. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects.

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Sources

Application

1-Morpholin-4-yl-naphthyridine as a research tool

Application Note: Unlocking the Pharmacological Potential of the 1-Morpholin-4-yl-naphthyridine Scaffold in Kinase Inhibition Profiling Executive Summary The 1-morpholin-4-yl-naphthyridine scaffold has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Unlocking the Pharmacological Potential of the 1-Morpholin-4-yl-naphthyridine Scaffold in Kinase Inhibition Profiling

Executive Summary

The 1-morpholin-4-yl-naphthyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of highly potent, ATP-competitive kinase inhibitors. By exploiting the unique hydrogen-bonding capabilities of the morpholine ring and the rigid, planar geometry of the naphthyridine core, researchers can achieve exceptional selectivity and potency against critical oncogenic targets, most notably the PI3K/mTOR network and the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This application note provides a comprehensive, self-validating methodological guide for researchers evaluating 1-morpholin-4-yl-naphthyridine derivatives in preclinical workflows.

Structural Rationale & Causality: The Morpholino-Naphthyridine Pharmacophore

The design of ATP-competitive kinase inhibitors requires precise spatial vectorization to achieve high shape complementarity within the highly conserved kinase active site.

  • The Morpholine Ring (Hinge Binding): The morpholine moiety is not merely a solubilizing group; it is the primary anchor. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val882 in PI3K α ). This interaction is the thermodynamic driver of binding affinity 1.

  • The Naphthyridine Core (Shape Complementarity): While quinoline cores are common, substituting a quinoline with a 1,7-naphthyridine or 1,5-naphthyridine core introduces an additional nitrogen atom into the aromatic system. This subtle change drastically lowers the lipophilicity (LogP) and improves aqueous solubility without sacrificing the π

    π stacking interactions required to occupy the adenine-binding pocket 2. Furthermore, the core acts as a rigid vector, directing secondary substituents toward the affinity pockets (e.g., the ribose pocket) to drive kinase selectivity.

Mechanistic Pathways: Dual Targeting in Oncology

Depending on the specific substitution pattern, the 1-morpholin-4-yl-naphthyridine scaffold can be tuned to act as a dual PI3K/mTOR inhibitor or a highly selective ATR inhibitor.

  • PI3K/mTOR Inhibition: Blocks the hyperactive survival and proliferation signals driven by PTEN mutations or PIK3CA amplifications 3.

  • ATR Inhibition: Exploits synthetic lethality in tumors with high replication stress (e.g., ATM-deficient or MYC-amplified cancers) by blocking the DNA Damage Response (DDR), forcing cells into premature mitosis and subsequent cell death.

MOA cluster_PI3K PI3K / mTOR Pathway cluster_ATR DNA Damage Response (DDR) Compound 1-Morpholin-4-yl-naphthyridine (Kinase Inhibitor) PI3K PI3K Compound->PI3K Inhibits mTOR mTORC1/2 Compound->mTOR Inhibits ATR ATR Kinase Compound->ATR Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Damage Replication Stress / DNA Damage Damage->ATR Triggers CHK1 CHK1 ATR->CHK1 Phosphorylates Repair Cell Cycle Arrest & DNA Repair CHK1->Repair Induces

Figure 1: Mechanism of action of 1-morpholin-4-yl-naphthyridine in PI3K/mTOR and ATR pathways.

Self-Validating Experimental Protocols

To ensure the integrity of your pharmacological data, every assay must be designed as a self-validating system. A compound may appear active due to assay interference (e.g., auto-fluorescence) or non-specific toxicity rather than true target engagement. The following cascade mitigates these risks.

Workflow Step1 1. Cell-Free Assay (TR-FRET) Step2 2. Cellular Target Engagement (WB) Step1->Step2 Val1 Control: Staurosporine Metric: Z'-factor > 0.6 Step1->Val1 Step3 3. Phenotypic Assay (Cell Viability) Step2->Step3 Val2 Control: Total Protein Metric: p-CHK1/Total CHK1 Step2->Val2 Val3 Control: Vehicle (DMSO) Metric: IC50 & Cell Count Step3->Val3

Figure 2: Self-validating experimental workflow for kinase inhibitor profiling.

Protocol A: Cell-Free Kinase Activity Profiling (TR-FRET)

Objective: Determine the absolute biochemical IC50 of the compound. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading eliminates short-lived background fluorescence, which is a common artifact when screening highly conjugated heterocyclic systems like naphthyridines.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the 1-morpholin-4-yl-naphthyridine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well pro-bind plate to achieve a final DMSO concentration of 1%.

  • Pre-Incubation (Critical Step): Add recombinant kinase (e.g., PI3K α or ATR-ATRIP complex) and incubate for 15 minutes at room temperature. Causality: Many morpholine-based hinge binders exhibit slow-binding kinetics. Failing to pre-incubate will result in an artificially inflated IC50.

  • Reaction Initiation: Add ATP at the enzyme's apparent Km​ (to ensure the assay is sensitive to competitive inhibitors) alongside the specific substrate (e.g., PIP2 for PI3K).

  • Detection: After 60 minutes, terminate the reaction by adding EDTA and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-streptavidin).

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1 μ M Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol B: Cellular Target Engagement (Quantitative Western Blotting)

Objective: Confirm that the biochemical potency translates into intracellular target inhibition. Causality: Biochemical potency does not guarantee cellular efficacy due to potential cell permeability issues or high intracellular ATP concentrations (~1-3 mM) outcompeting the drug. Measuring downstream phosphorylation proves direct intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., U87 for PI3K, or U2OS for ATR) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with the inhibitor (0.1 nM to 10 μ M) for exactly 2 hours. Causality: A short 2-hour window captures direct kinase inhibition before secondary transcriptional feedback loops (which can paradoxically upregulate pathway signaling) or apoptosis occur.

  • Stress Induction (For ATR only): Add 2 mM Hydroxyurea (HU) for the final 1 hour of treatment. Causality: ATR is primarily activated during replication stress; basal p-CHK1 levels are often too low to quantify accurately without HU induction.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.

  • Probing & Self-Validation: Probe with primary antibodies for the phosphorylated target (p-AKT Ser473 or p-CHK1 Ser345). Critical Validation: You must simultaneously probe for Total AKT or Total CHK1, as well as a loading control (GAPDH). A true inhibitor will reduce the phospho-signal without altering the total protein level.

  • Quantification: Image using a near-infrared fluorescence system (e.g., LI-COR) to ensure a linear dynamic range of detection, and calculate the cellular IC50 based on the Phospho/Total ratio.

Quantitative Data Presentation

A robust evaluation of a 1-morpholin-4-yl-naphthyridine derivative should yield a profile demonstrating tight correlation between biochemical affinity and cellular target engagement, with a favorable selectivity window.

Table 1: Representative Pharmacological Profile of a Prototype 1-Morpholin-4-yl-naphthyridine Inhibitor

ParameterAssay TypeTargetPrototype ValueInterpretation / Causality
Biochemical IC50 TR-FRETPI3K α 1.2 nMHigh potency; confirms optimal morpholine hinge-binding.
Biochemical IC50 TR-FRETmTORC115.4 nMDual inhibition profile; prevents mTORC1 feedback loops.
Cellular IC50 Western Blotp-AKT (Ser473)8.5 nMExcellent cell permeability; overcomes high intracellular ATP.
Phenotypic IC50 CellTiter-GloU87 Cell Viability45 nMTranslation of target engagement to an anti-proliferative effect.
Selectivity Kinome PanelNon-target Kinases>10,000 nMHigh specificity driven by the naphthyridine vectorization; low off-target toxicity risk.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. PubMed Central (PMC).
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. PubMed Central (PMC).

Sources

Method

Application Note: Laboratory Synthesis Protocol for 1-(Morpholin-4-yl)naphthyridine Derivatives

Introduction and Mechanistic Rationale The incorporation of a morpholine ring into a naphthyridine core is a highly effective strategy in modern drug discovery, frequently utilized to modulate the physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of a morpholine ring into a naphthyridine core is a highly effective strategy in modern drug discovery, frequently utilized to modulate the physicochemical properties and kinase-binding profiles of pharmacological scaffolds. The synthesis of 1-(morpholin-4-yl)naphthyridines (such as the 2,6- or 2,7-isomers) is predominantly achieved via a nucleophilic aromatic substitution ( SN​Ar ) reaction.

The mechanistic viability of this transformation relies heavily on the electronic architecture of the naphthyridine ring. The nitrogen atom at the 2-position strongly withdraws electron density from the adjacent 1-position, rendering the C-1 carbon highly electrophilic and activating it toward nucleophilic attack . When 1-chloro-naphthyridine is exposed to morpholine, the nucleophile attacks the C-1 position to form a highly polarized, anionic Meisenheimer complex. Subsequent rearomatization via chloride elimination yields the final product .

Meisenheimer_Pathway Reactant 1-Chloro-naphthyridine + Morpholine Attack Nucleophilic Attack at C-1 Position Reactant->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Rate-Determining Step Elimination Chloride Elimination (Rearomatization) Intermediate->Elimination Fast Product 1-Morpholino-naphthyridine + HCl Elimination->Product

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Experimental Design and Causality

To ensure a high-yielding and self-validating protocol, the experimental conditions are designed with specific chemical causalities in mind:

  • Solvent Selection (DMF): SN​Ar reactions proceed through a highly polar transition state. Anhydrous N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it stabilizes the anionic Meisenheimer complex, significantly lowering the activation energy barrier.

  • Stoichiometry (3.0 Equivalents of Morpholine): Morpholine ( pKa​≈8.36 ) serves a dual purpose. One equivalent acts as the nucleophile, while the remaining equivalents act as an in-situ acid scavenger to neutralize the generated HCl. This prevents the protonation of unreacted morpholine, which would otherwise stall the reaction.

  • Thermal Activation (100 °C): While the 1-position is activated, the steric bulk of the morpholine ring requires thermal energy to achieve complete conversion within a practical timeframe (4–6 hours).

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis using 1-chloro-2,7-naphthyridine, which can be prepared from 2,7-naphthyridin-1(2H)-one via standard POCl3​ chlorination .

Table 1: Reagents and Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Chloro-2,7-naphthyridine 164.591.01.65 gElectrophile / Starting Material
Morpholine 87.123.02.61 mLNucleophile & Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09-50.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-150.0 mLExtraction Solvent
Saturated Aqueous NaCl --3 x 50 mLAqueous Wash (DMF removal)

Experimental Workflow

SNAr_Workflow Start 1-Chloro-naphthyridine (1.0 eq) Reagent Morpholine (3.0 eq) in DMF (0.2 M) Start->Reagent Mix Stir under N2 at Room Temp Reagent->Mix Heat Thermal Heating (100 °C, 4-6 h) Mix->Heat Monitor LC-MS / TLC Monitoring (Check SM consumption) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Quench & Extraction (H2O / EtOAc) Monitor->Workup Complete Purify Flash Chromatography (Silica, DCM:MeOH) Workup->Purify Product 1-(Morpholin-4-yl)naphthyridine (Pure Product) Purify->Product

Experimental workflow for the synthesis of 1-(morpholin-4-yl)naphthyridine.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,7-naphthyridine (1.65 g, 10.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (50 mL) under a continuous nitrogen atmosphere.

    • Causality: Maintaining anhydrous conditions prevents the competitive hydrolysis of the highly reactive chloronaphthyridine back into the inactive naphthyridinone.

Step 2: Nucleophile Addition
  • Addition: Add morpholine (2.61 mL, 30.0 mmol) dropwise via syringe at room temperature.

  • Observation: A slight exotherm may be observed upon addition, accompanied by a color change from pale yellow to deep orange/red, indicating the initial formation of the charge-transfer complex.

Step 3: Thermal Activation and Self-Validation
  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C using a temperature-controlled heating block.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute it with 1 mL of methanol, and analyze via LC-MS or TLC (Silica gel, 5% MeOH in DCM).

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (LC-MS: [M+H]+=165 m/z ) is fully consumed and replaced by the product peak ( [M+H]+=216 m/z ). On TLC, the product will appear as a highly UV-active spot with a lower Rf​ value than the starting material.

Step 4: Aqueous Workup
  • Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 50 mL).

    • Causality: Repetitive brine washes are strictly required to partition the highly polar DMF out of the organic layer and into the aqueous phase, preventing co-elution during chromatography.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude residue.

Step 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0–5% Methanol in Dichloromethane (DCM).

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.4 in 5% MeOH/DCM) and evaporate to yield 1-(morpholin-4-yl)-2,7-naphthyridine.

Analytical Characterization

To validate the structural integrity of the synthesized 1-(morpholin-4-yl)naphthyridine, perform the following analytical checks:

  • LC-MS (ESI+): Calculated for C12​H13​N3​O [M+H]+ : 216.11 m/z. Found: ~216.1 m/z.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Morpholine Signature: Look for two distinct multiplets integrating to 4 protons each. The ether-adjacent protons ( −CH2​−O−CH2​− ) typically appear at ~3.85 ppm, while the nitrogen-adjacent protons ( −CH2​−N−CH2​− ) appear at ~3.45 ppm.

    • Naphthyridine Signature: Aromatic protons will appear between 7.0 and 9.5 ppm. The highly deshielded protons adjacent to the ring nitrogens (e.g., C-3 and C-8 in the 2,7-isomer) will appear furthest downfield (>8.5 ppm).

References

  • Han, X., & Biehl, E. R. (2002). Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine. ARKIVOC.[Link]

  • Firth, S. A., et al. (2003).2,7-naphthyridine derivatives.
  • Brown, D. J. (2007). The Naphthyridines. Chemistry of Heterocyclic Compounds. John Wiley & Sons.[Link]

Application

Application Notes &amp; Protocols for the Analytical Characterization of 1-Morpholin-4-yl-naphthyridine

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 1-Morpholin-4-yl-naphthyridine. As a novel molecular entity, established analytical mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 1-Morpholin-4-yl-naphthyridine. As a novel molecular entity, established analytical monographs are not widely available. Therefore, this guide synthesizes field-proven techniques for its constituent pharmacophores—the morpholine ring and the naphthyridine core—to establish a robust analytical framework. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is accompanied by an explanation of the underlying scientific principles and experimental choices, ensuring both technical accuracy and practical applicability for researchers in pharmaceutical development and quality control.

Introduction and Molecular Profile

1-Morpholin-4-yl-naphthyridine is a heterocyclic compound featuring a naphthyridine bicyclic system substituted with a morpholine ring. Naphthyridine scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities, while the morpholine moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1][2] The precise analytical characterization of such molecules is paramount for drug discovery, development, and quality assurance, ensuring purity, stability, and accurate quantification.

Given the limited specific literature for this exact molecule, the following protocols are expertly derived from established methods for N-substituted morpholines and various naphthyridine derivatives.[3][4][5][6] The inherent properties of the molecule, particularly the strong UV-absorbing naphthyridine core, guide the primary choice of analytical techniques.

Table 1: Predicted Physicochemical Properties of 1-Morpholin-4-yl-naphthyridine

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃O(Predicted)
Molecular Weight215.25 g/mol (Predicted)
XlogP1.2(Predicted)
Hydrogen Bond Donors0(Predicted)
Hydrogen Bond Acceptors4(Predicted)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of 1-Morpholin-4-yl-naphthyridine and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of 1-Morpholin-4-yl-naphthyridine. The rationale is twofold: the compound's anticipated polarity and thermal lability make it highly suitable for liquid chromatography, and the naphthyridine ring system possesses a strong, inherent chromophore, enabling sensitive UV detection without the need for derivatization.[7] While morpholine alone often requires derivatization for UV analysis, this step is rendered unnecessary by the fused aromatic system.[8][9]

This protocol is designed for purity assessment and quantification.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna). Causality: A C18 stationary phase provides excellent hydrophobic retention for the naphthyridine core, while the particle size ensures high resolution.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and protonates the basic nitrogens, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm and 320 nm. A DAD is recommended to monitor peak purity across the full UV spectrum.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh Sample b Dissolve in ACN/H2O a->b c Filter (0.45 µm) b->c d Inject into HPLC c->d e Separate on C18 Column d->e f Detect via DAD/UV e->f g Integrate Peaks f->g h Assess Purity / Quantify g->h

Caption: General workflow for the HPLC analysis of 1-Morpholin-4-yl-naphthyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-Morpholin-4-yl-naphthyridine by GC-MS may be challenging due to its molecular weight and polarity, which could lead to poor volatility and peak shape.[10] However, for specific applications like identifying volatile impurities, a GC-MS method can be developed. If the parent compound shows poor chromatography, derivatization is a viable strategy. A well-established method for morpholine involves nitrosation to form the more volatile N-nitrosomorpholine (NMOR).[11][12][13]

This protocol is suitable for trace-level detection.

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).

  • Derivatization:

    • To 1.0 mL of the sample solution (in water or a suitable solvent), add 100 µL of 0.05 M HCl to acidify the medium.

    • Add 100 µL of saturated sodium nitrite (NaNO₂) solution and vortex.[11][13]

    • Heat the mixture at 40 °C for 5 minutes.

    • After cooling, perform a liquid-liquid extraction by adding 0.5 mL of dichloromethane, vortexing for 1 minute, and allowing the layers to separate.

    • Carefully transfer the organic (bottom) layer to an autosampler vial for injection.

  • GC-MS Conditions:

    • Column: TM-1701 or similar mid-polarity column, 30 m x 0.25 mm, 0.25 µm film thickness. Causality: A mid-polarity column is suitable for separating the N-nitroso derivative from matrix components.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 15 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Impact - EI).

    • Scan Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivative.

GCMS_Workflow cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis a Sample Solution b Acidify with HCl a->b c Add NaNO2 b->c d Heat (40°C) c->d e Cool Sample d->e f Extract with Dichloromethane e->f g Collect Organic Layer f->g h Inject into GC-MS g->h i Separate & Detect h->i

Caption: Workflow for the derivatization and GC-MS analysis of 1-Morpholin-4-yl-naphthyridine.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of 1-Morpholin-4-yl-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. The expected spectrum will be a composite of signals from both the morpholine and naphthyridine moieties.[3][14]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

  • Expected Spectral Features:

    • ¹H NMR: The naphthyridine ring will display several signals in the aromatic region (typically δ 7.0-9.0 ppm). The morpholine ring will exhibit two distinct triplets (or complex multiplets) in the aliphatic region, corresponding to the -CH₂-N (δ ~3.0-3.5 ppm) and -CH₂-O (δ ~3.7-4.0 ppm) protons.[14][15]

    • ¹³C NMR: Aromatic carbons of the naphthyridine will appear between δ 110-160 ppm. The morpholine carbons will show two signals: -CH₂-N around δ 50-55 ppm and -CH₂-O around δ 65-70 ppm.[15]

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 1-Morpholin-4-yl-naphthyridine

AssignmentPredicted ¹H ShiftPredicted ¹³C Shift
Naphthyridine Aromatic CH7.0 - 9.0 (multiplets)110 - 150
Naphthyridine Quaternary C-150 - 160
Morpholine -CH₂-N~3.3 (t, 4H)~52
Morpholine -CH₂-O~3.8 (t, 4H)~67
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Electrospray Ionization (ESI-MS): Typically coupled with HPLC (LC-MS). Infuse a dilute solution of the compound (1-10 µg/mL in acetonitrile/water) directly into the ESI source. Acquire spectra in positive ion mode.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 216.26.

  • Electron Impact (EI-MS): Typically coupled with GC.

    • Expected Ions: A prominent molecular ion peak [M]⁺ at m/z 215.25 should be visible. Key fragmentation would likely involve the loss of parts of the morpholine ring or cleavage at the C-N bond connecting the two ring systems.

Table 3: Predicted Mass-to-Charge Ratios (m/z)

IonPredicted m/zTechnique
[M+H]⁺216.26ESI
[M+Na]⁺238.24ESI
[M]⁺215.25EI
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Naphthyridine)
2950 - 2850C-H StretchAliphatic (Morpholine)
1620 - 1580C=N, C=C StretchAromatic Ring
1250 - 1200C-N StretchAryl-N (Naphthyridine-Morpholine)
1120 - 1080C-O-C StretchEther (Morpholine)

Conclusion

This application guide provides a robust, multi-technique framework for the comprehensive analytical characterization of 1-Morpholin-4-yl-naphthyridine. By leveraging established principles for its constituent moieties, these protocols for HPLC, GC-MS, NMR, MS, and FT-IR offer reliable methods for structural elucidation, purity assessment, and quantification. These detailed methodologies are designed to be directly implemented by researchers and scientists, forming a solid foundation for quality control and further development in the pharmaceutical industry.

References

  • OSHA. (2003). Morpholine (Method PV2123). U.S. Department of Labor. [Link]

  • Tiwari, A., et al. (2021). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. [Link]

  • Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • More, R. B., & Patil, V. B. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. GSC Biological and Pharmaceutical Sciences. [Link]

  • Gillespie, J. R., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Kolehmainen, E., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Andersson, G., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Lee, E., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. MDPI. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Plech, T., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Ahmad, N. (2013). Synthesis and Characterization of Benzo-[10][16]-naphthyridine-4(1H). RosDok. [Link]

  • Paquin, I., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Ghorbani, Z., & Sarrafi, M. H. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research. [Link]

  • PubChem. (2026). 2,4-di(morpholin-1-yl)-7-(piperid-1-yl)-1,8-naphthyridine. PubChem. [Link]

  • Uddin, J., et al. (2020). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. [Link]

  • Ben-Aoun, E., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Note: Formulation and Solution Preparation of 1-Morpholin-4-yl-Naphthyridine Kinase Inhibitors

Target Audience: Discovery Biologists, Formulation Scientists, and Preclinical Pharmacologists Document Type: Standard Operating Procedure & Technical Rationale Introduction & Mechanistic Rationale 1-Morpholin-4-yl-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Formulation Scientists, and Preclinical Pharmacologists Document Type: Standard Operating Procedure & Technical Rationale

Introduction & Mechanistic Rationale

1-Morpholin-4-yl-naphthyridine derivatives represent a privileged heterocyclic scaffold in modern drug discovery. These compounds are frequently utilized as potent, ATP-competitive kinase inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK)[1], Akt (Protein Kinase B)[2], and Tumor Progression Locus 2 (Tpl2)[3]. The morpholine ring enhances hydrogen bonding within the kinase hinge region, while the planar naphthyridine core intercalates deeply into the hydrophobic ATP-binding pocket[1].

The Formulation Challenge: The structural geometry that makes these compounds excellent kinase inhibitors also presents a profound formulation challenge. The extensive aromaticity and planarity result in high crystal lattice energy, while the lack of ionizable groups at physiological pH renders the molecule highly lipophilic. Improper solution preparation inevitably leads to sub-visible aggregation.

  • In biochemical assays: Aggregates act as "thermodynamic sinks," sequestering the target protein and causing false-positive promiscuous inhibition.

  • In vivo models: Precipitation causes erratic pharmacokinetics, poor bioavailability, and localized toxicity at the injection site.

This application note provides a self-validating, thermodynamically driven protocol to formulate 1-morpholin-4-yl-naphthyridine into stable solutions, ensuring data integrity across the drug development pipeline.

Biological Context & Target Pathway

Understanding the biological target dictates the required stringency of the formulation. For instance, when targeting the p38 MAPK pathway to inhibit pro-inflammatory cytokine release (e.g., TNF-α, IL-1β)[1], the inhibitor must remain fully solubilized in the culture media to penetrate the cell membrane and achieve intracellular target engagement.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAP3K (e.g., TAK1) Receptor->MAPKKK MAPKK MAP2K (MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Phosphorylation Effector Cytokine Production (IL-1β, TNF-α) p38->Effector Gene Expression Inhibitor 1-Morpholin-4-yl-naphthyridine (Kinase Inhibitor) Inhibitor->p38 Competitive Binding

Fig 1. p38 MAPK signaling pathway and the targeted inhibition by 1-morpholin-4-yl-naphthyridine.

Quantitative Formulation Parameters

To accommodate both in vitro screening and in vivo dosing, two distinct formulation strategies are required. All quantitative data and solvent ratios are summarized below.

ParameterIn Vitro Master StockIn Vivo Dosing Formulation (IV/IP)
Target Concentration 10 mM1.0 – 5.0 mg/mL
Primary Solvent 100% Anhydrous DMSO5% DMSO
Co-Solvent None40% PEG300 or PEG400
Surfactant None5% Tween-80
Aqueous Phase None50% Sterile Saline (0.9% NaCl)
Thermodynamic Stability 6 months at -20°C4 - 6 hours at Room Temperature

Experimental Protocols: Step-by-Step Methodologies

Phase 1: Master Stock Preparation (In Vitro Assays)

This phase generates a 10 mM master stock suitable for serial dilution in biochemical or cellular assays.

  • Equilibration: Allow the lyophilized 1-morpholin-4-yl-naphthyridine powder to reach room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation on the powder. Premature introduction of water triggers localized micro-precipitation upon DMSO addition.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Acoustic Cavitation (Sonication): Sonicate the vial in a water bath at 25°C for 5–10 minutes.

    • Causality: Acoustic waves create microscopic cavitation bubbles that implode, generating localized shear forces. This mechanical energy overcomes the high activation energy required to disrupt the rigid naphthyridine crystal lattice.

Phase 2: Formulation for In Vivo Administration

Directly diluting the DMSO master stock into aqueous buffer will cause immediate precipitation. The following sequential addition creates a stable micellar suspension.

  • Primary Solubilization: Aliquot the required volume of the 10 mM DMSO master stock into a sterile glass vial.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) and vortex for 30 seconds.

    • Causality: PEG400 lowers the dielectric constant of the final mixture, acting as a transitional thermodynamic bridge between the highly organic DMSO and the highly polar aqueous phase.

  • Surfactant Integration: Add Tween-80 (5% of final volume) and vortex vigorously for 1 minute.

    • Causality: Tween-80 coats the solubilized drug molecules, providing steric hindrance that prevents Ostwald ripening (the thermodynamic tendency for larger crystals to grow at the expense of smaller ones).

  • Aqueous Dilution (Critical Step): Add sterile saline (50% of final volume) dropwise while continuously vortexing.

    • Causality: Rapid addition of water creates "solvent shock"—localized regions of high polarity that force the hydrophobic naphthyridine core out of solution before micelles can fully encapsulate it. Dropwise addition maintains thermodynamic equilibrium.

Workflow Powder Dry Compound (High Lattice Energy) DMSO 100% DMSO Master Stock (10 mM) Powder->DMSO Vortex/Sonicate Cosolvent Add PEG400 & Tween-80 (Micelle Formation) DMSO->Cosolvent Sequential Mix Aqueous Dropwise Saline (Aqueous Phase) Cosolvent->Aqueous Prevent Nucleation QC QC Validation (DLS & HPLC) Aqueous->QC Confirm Stability

Fig 2. Step-by-step sequential formulation workflow to prevent solvent shock and precipitation.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Do not rely solely on visual inspection, as sub-visible aggregates (100 nm – 1 μm) appear completely clear to the naked eye but will ruin assay integrity.

  • Dynamic Light Scattering (DLS): Before utilizing the in vivo formulation, analyze a 10 μL aliquot via DLS. A Polydispersity Index (PDI) of < 0.2 and an absence of particles > 100 nm validates that the compound is in a true solution or stable micellar suspension, rather than a colloidal aggregate.

  • HPLC Verification: Quantify the final concentration via HPLC-UV (using the naphthyridine core's strong absorbance at ~254 nm or ~320 nm). Compare the Area Under the Curve (AUC) to a standard curve to ensure no drug mass was lost to the walls of the vial during formulation.

References

  • Title: 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (American Chemical Society) URL: 1

  • Title: INHIBITORS OF AKT ACTIVITY - Patent 2303269 Source: European Patent Office (EPO) URL: 2

  • Title: Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles Source: ResearchGate URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: The Mechanistic Root Cause of Insolubility

Welcome to the Technical Support Center for 1-Morpholin-4-yl-naphthyridine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Morpholin-4-yl-naphthyridine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists troubleshoot the notoriously difficult solubility profiles of these compounds.

Naphthyridines are highly privileged scaffolds, frequently deployed as ATP-competitive kinase inhibitors (e.g., targeting the PI3K/mTOR pathway)[1]. While the addition of a morpholine ring is a classic medicinal chemistry maneuver intended to improve physicochemical properties[2], researchers often find that 1-morpholin-4-yl-naphthyridine still crashes out of solution during in vitro assays or in vivo formulation.

This guide moves beyond basic troubleshooting to address the thermodynamic and electronic root causes of these solubility failures, providing self-validating protocols to keep your drug discovery pipeline moving.

To solve a solubility issue, you must first understand the thermodynamic battle occurring at the molecular level.

The naphthyridine core is a planar, rigid, electron-deficient bicyclic aromatic system. This planarity promotes intense π−π stacking, resulting in a remarkably high crystal lattice energy[1]. To counteract this, chemists append a morpholine ring, which is prized for its balanced lipophilic-hydrophilic profile and its weak basic nitrogen (free morpholine pKa 8.3)[2]. The goal is to allow protonation at physiological pH (7.4), thereby creating a soluble salt.

The Causality of Failure: When morpholine is attached directly to the 1-position of the naphthyridine ring, the lone pair of electrons on the morpholine nitrogen delocalizes into the electron-withdrawing naphthyridine π -system. This conjugation drastically reduces the pKa of the morpholine nitrogen down to ~4.5 - 5.5. Consequently, at a physiological pH of 7.4, the molecule remains entirely unprotonated (neutral). The combination of high lattice energy and a neutral state drives rapid precipitation in aqueous media.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT Effector PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor 1-Morpholin-4-yl-naphthyridine (Dual Kinase Inhibitor) Inhibitor->PI3K ATP-competitive block Inhibitor->mTOR Cross-inhibition

Fig 1: Mechanism of action for naphthyridine-based dual PI3K/mTOR inhibitors.

Part 2: Troubleshooting FAQs

Q1: I am diluting my 10 mM DMSO stock of 1-morpholin-4-yl-naphthyridine into pH 7.4 assay buffer, and it immediately turns cloudy. What is the immediate fix? A1: The cloudiness is kinetic precipitation. Because the delocalized morpholine nitrogen is not protonated at pH 7.4, the compound is highly lipophilic. Immediate fix: If your biological target tolerates it, increase the final DMSO concentration to 1-2%. Alternatively, pre-mix the DMSO stock with a non-ionic surfactant like Tween-20 or Pluronic F-68 before aqueous dilution. The surfactant micelles will sequester the neutral hydrophobic core, preventing macroscopic aggregation[3].

Q2: I need to dose this compound in vivo (IV administration). I cannot use high concentrations of DMSO. How do I formulate it? A2: You must bypass the lattice energy barrier using host-guest complexation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective here. The lipophilic naphthyridine core inserts into the hydrophobic cavity of the cyclodextrin, while the morpholine ring interacts with the solvent interface. If complexation fails, you must artificially lower the formulation pH to ~3.0 (using citrate buffer) to force protonation of the morpholine nitrogen, provided the injection volume is small enough to be buffered by the bloodstream upon administration.

Q3: Formulation is failing. How can I chemically modify the structure to permanently fix this solubility defect without losing target affinity? A3: You must break the electronic conjugation between the morpholine nitrogen and the naphthyridine core. Reposition the morpholine moiety onto a flexible aliphatic linker (e.g., a methylene bridge: 1-(morpholin-4-ylmethyl)-naphthyridine)[4]. This simple insertion prevents lone-pair delocalization, restoring the morpholine pKa to > 8.0. The molecule will now be >90% protonated at physiological pH, yielding a massive increase in aqueous solubility[5].

SolubilityWorkflow Start 1-Morpholin-4-yl-naphthyridine Precipitation Detected Decision1 Is calculated pKa > 7.0? Start->Decision1 pH_Adjust Acidify Buffer (pH 2-4) or Formulate as Salt Decision1->pH_Adjust Yes (Basic) Cosolvent Use Co-solvents (DMSO, PEG400) Decision1->Cosolvent No (Conjugated) Success Homogeneous Solution (Ready for Assay/Dosing) pH_Adjust->Success In vitro Formulation Excipient Complexation (e.g., HP-β-CD) Cosolvent->Formulation In vivo required Cosolvent->Success In vitro Formulation->Success Solubilized Mod Medicinal Chemistry: Add Aliphatic Linker Formulation->Mod Fails / Crashes out Mod->Success Permanent Fix

Fig 2: Decision tree for troubleshooting naphthyridine solubility in drug development workflows.

Part 3: Quantitative Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications, pKa shifts, and resulting aqueous solubility. Notice how breaking the conjugation (adding a linker) is the most effective solubilization strategy.

Compound ScaffoldClogPpKa (Morpholine N)Aqueous Sol. (pH 7.4)Crystal Lattice Energy
Unsubstituted Naphthyridine1.5 - 2.0N/A< 5 µMVery High (Planar)
1-Morpholin-4-yl-naphthyridine 2.5 - 3.0~4.5 - 5.5< 10 µMHigh (Conjugated)
1-(Morpholin-4-ylmethyl)-naphthyridine2.0 - 2.5~8.0 - 8.3> 150 µMModerate (Disrupted)
1-Morpholin-4-yl-naphthyridine + Polyether2.0 - 2.8~4.5 - 5.5~40 - 50 µMModerate (H-Bonding)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask & HPLC-UV)

Purpose: To determine the true equilibrium solubility, avoiding false positives caused by transient supersaturation.

  • Preparation: Add 2 mg of solid 1-morpholin-4-yl-naphthyridine to a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration (The Self-Validation Step): Place on a thermomixer at 25°C at 800 rpm. Extract a 100 µL aliquot at 24 hours and a second aliquot at 48 hours .

    • Causality: If the 48h concentration is significantly lower than the 24h concentration, your compound initially formed a supersaturated state and is slowly crystallizing into a more stable, less soluble polymorph. The 48h reading represents the true thermodynamic limit.

  • Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solid. Do not rely on visual inspection, as sub-micron aggregates will scatter light but appear clear to the naked eye.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and inject onto an HPLC-UV system. Calculate concentration against a standard curve prepared in 100% DMSO.

Protocol 2: HP- β -CD Complexation for In Vivo Dosing

Purpose: To formulate poorly soluble conjugated naphthyridines for intravenous or oral gavage dosing.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP- β -CD in sterile water or saline.

  • API Addition: Add the required mass of 1-morpholin-4-yl-naphthyridine to achieve a 5 mg/mL target concentration.

  • Energy Input: Sonicate the suspension in a water bath for 30 minutes at 35°C. The energy is required to break the naphthyridine crystal lattice and allow the cyclodextrin cavity to encapsulate the hydrophobic core[1].

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter.

  • Orthogonal Validation (DLS): Perform Dynamic Light Scattering (DLS) on the filtrate.

    • Causality: Visual clarity is deceptive. DLS will confirm if you have achieved true molecular encapsulation (particle size < 5 nm) or if you merely created metastable colloidal aggregates (particle size > 50 nm) that will crash out instantly upon injection into the bloodstream.

Part 5: References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC (National Institutes of Health) URL:[Link]

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD Source: MDPI URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PMC (National Institutes of Health) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Morpholin-4-yl-naphthyridine

Welcome to the technical support center for the synthesis of 1-Morpholin-4-yl-naphthyridine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are loo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Morpholin-4-yl-naphthyridine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

The 1-Morpholin-4-yl-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Its synthesis typically involves the coupling of a morpholine moiety with a reactive naphthyridine precursor, most commonly a halo-naphthyridine. While conceptually straightforward, this reaction is fraught with potential pitfalls, including low conversion, competing side reactions, and purification difficulties. This guide provides a systematic approach to overcoming these challenges.

Section 1: Strategic Overview of C-N Bond Formation

The core transformation is the formation of a carbon-nitrogen bond between the morpholine nitrogen and the naphthyridine ring. The two most prevalent and effective strategies to achieve this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

The choice between these pathways depends on the specific naphthyridine isomer, the reactivity of the leaving group, and the desired reaction conditions (e.g., tolerance of functional groups).

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 C-N Coupling Strategies Hydroxy-Naphthyridine Hydroxy-Naphthyridine Chloro-Naphthyridine Chloro-Naphthyridine Hydroxy-Naphthyridine->Chloro-Naphthyridine  POCl3 or PCl5   SNAr S.N.Ar Pathway Chloro-Naphthyridine->SNAr  Morpholine,  Base (e.g., K2CO3),  High Temp (DMSO/DMF)   BHA Buchwald-Hartwig Amination Chloro-Naphthyridine->BHA  Morpholine, Pd Catalyst,  Ligand, Base (e.g., NaOtBu)   Product 1-Morpholin-4-yl-naphthyridine SNAr->Product BHA->Product

Caption: Key synthetic routes to 1-Morpholin-4-yl-naphthyridine.

Frequently Asked Questions: Strategy Selection

Q1: When should I choose SNAr over Buchwald-Hartwig amination?

A1: SNAr is often the first choice due to its operational simplicity and the avoidance of expensive and sensitive metal catalysts. It is most effective when the halogen (typically chlorine) is on a position activated by the ring nitrogens. The nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.[2][3] If your starting material is a chloro- or fluoro-naphthyridine and is soluble in polar aprotic solvents like DMSO or DMF, SNAr at elevated temperatures is a robust starting point.[4]

Q2: Under what circumstances is Buchwald-Hartwig amination superior?

A2: Buchwald-Hartwig amination is significantly more versatile and often provides higher yields under milder conditions, especially for less reactive aryl halides (chlorides, bromides) or when sensitive functional groups are present.[5] It is the go-to method if SNAr fails or gives low yields. The development of specialized, sterically hindered phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of even challenging substrates.[6][7]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your synthesis, with a focus on causality and actionable solutions.

Problem Area 1: Precursor Synthesis & Stability

Q3: My chlorination reaction of a hydroxy-naphthyridine using phosphorus oxychloride (POCl₃) turned into a black, tarry mess. What happened?

A3: This is a classic sign of decomposition, often caused by excessively high temperatures or prolonged reaction times.[8] The naphthyridine ring system can be sensitive to harsh acidic conditions at high heat.

  • Causality: At elevated temperatures, POCl₃ can promote charring and polymerization side reactions. Impurities in the starting hydroxy-naphthyridine can also catalyze decomposition.[8]

  • Solutions:

    • Temperature Control: Maintain the reaction at the lowest effective temperature (often 100-120 °C). Do not overheat. Monitor the reaction's progress by TLC or LCMS and stop heating as soon as the starting material is consumed.

    • Purity: Ensure your starting hydroxy-naphthyridine is of high purity. Recrystallize or chromatograph it if necessary.

    • Stoichiometry: Avoid a large excess of POCl₃. While often used as the solvent, minimizing the amount can reduce decomposition.

Q4: During aqueous workup of the chloro-naphthyridine, I'm getting my starting hydroxy-naphthyridine back. How can I prevent this hydrolysis?

A4: The chloro-substituent on the electron-deficient naphthyridine ring is susceptible to hydrolysis, a competing nucleophilic substitution reaction where water is the nucleophile.

  • Causality: The workup introduces water, and if the pH is neutral or basic, or if the temperature is not kept low, the chloride can be displaced by a hydroxyl group.[8]

  • Solutions:

    • Low Temperature Workup: Pour the reaction mixture onto crushed ice or an ice/water slurry to quench it rapidly and keep the temperature low.

    • Neutralization: Carefully neutralize the acidic mixture with a cold, dilute base like sodium bicarbonate solution, ensuring the temperature does not rise significantly.

    • Extraction: Immediately extract the product into an organic solvent (e.g., ethyl acetate, DCM) to minimize its contact time with the aqueous phase.

Problem Area 2: The C-N Coupling Reaction

Q5: My SNAr reaction with morpholine is slow and gives a low yield. How can I drive it to completion?

A5: Low SNAr reactivity is typically due to insufficient activation of the substrate or suboptimal reaction conditions.

  • Causality: The rate of SNAr depends on the stability of the Meisenheimer intermediate. Higher temperatures and polar aprotic solvents are needed to facilitate its formation and overcome the activation energy barrier.[9]

  • Solutions:

    • Increase Temperature: These reactions often require temperatures from 120 °C to 160 °C. Use a high-boiling point solvent like DMSO, DMF, or NMP.

    • Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is typically used to scavenge the HCl produced. Cs₂CO₃ is more soluble and can sometimes provide better results.

    • Use Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently reaching the required high temperatures.

Q6: I'm attempting a Buchwald-Hartwig amination, but I'm mostly recovering my starting material. What are the most critical parameters to check?

A6: The failure of a Buchwald-Hartwig reaction is almost always linked to the catalyst system or the reaction atmosphere. The reaction involves a sensitive Pd(0)/Pd(II) catalytic cycle that is easily disrupted.[7]

  • Causality: The three key stages are oxidative addition, amine coordination/deprotonation, and reductive elimination. A failure in any of these steps, often due to an inactive catalyst, improper ligand, or presence of oxygen, will stall the reaction.

  • Solutions:

    • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your flask is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed.

    • Catalyst/Ligand Choice: Use a pre-formed catalyst or ensure the palladium source (e.g., Pd₂(dba)₃) and ligand are of high quality. For coupling a secondary amine like morpholine, bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are excellent choices as they promote the crucial reductive elimination step.[7]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Ensure it is fresh and not clumped (which indicates hydration).

Troubleshooting_Low_Yield Start Low Yield in C-N Coupling Check_SM Verify Purity of Chloro-naphthyridine & Morpholine Start->Check_SM Reaction_Type Which Reaction? Check_SM->Reaction_Type SNAr_Node S.N.Ar Issues Reaction_Type->SNAr_Node S.N.Ar BHA_Node Buchwald-Hartwig Issues Reaction_Type->BHA_Node Buchwald-Hartwig Temp Temperature Too Low? SNAr_Node->Temp Atmosphere Inert Atmosphere? BHA_Node->Atmosphere Solvent Solvent Suboptimal? Temp->Solvent No Increase_Temp Action: Increase Temp (120-160 °C) or use Microwave Temp->Increase_Temp Yes Change_Solvent Action: Use DMSO or NMP Solvent->Change_Solvent Yes Catalyst Catalyst System Active? Atmosphere->Catalyst Yes Fix_Atmosphere Action: Degas Solvents, Purge with Ar/N2 Atmosphere->Fix_Atmosphere No Base Base Active? Catalyst->Base Yes Fix_Catalyst Action: Use Fresh Pd Source. Use Bulky Ligand (XPhos) Catalyst->Fix_Catalyst No Fix_Base Action: Use Fresh NaOtBu Base->Fix_Base No

Caption: Decision tree for troubleshooting low C-N coupling yields.

Section 3: Comparative Data & Protocols

Table 1: Comparison of SNAr vs. Buchwald-Hartwig Amination
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-Elimination via Meisenheimer complex[9]Pd(0)/Pd(II) Catalytic Cycle[5]
Key Reagents Morpholine, Inorganic Base (K₂CO₃, Cs₂CO₃)Morpholine, Pd Source, Phosphine Ligand, Strong Base (NaOtBu)
Catalyst None (substrate-activated)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand NoneRequired (e.g., XPhos, SPhos, BINAP)[6]
Conditions High Temperature (120-180 °C), Polar Aprotic Solvents (DMSO, DMF)[4]Mild to High Temperature (80-120 °C), Anhydrous/Degassed Solvents (Toluene, Dioxane)
Pros Operationally simple, inexpensive, no catalyst contamination.High yields, broad substrate scope, milder conditions, high functional group tolerance.[10]
Cons Requires activated substrate, harsh conditions, limited scope.Expensive reagents, sensitive to air/moisture, potential for metal contamination in product.
Experimental Protocols

Protocol 1: Synthesis via SNAr

This protocol describes a general procedure for the reaction of a chloro-naphthyridine with morpholine.

  • Materials:

    • 1-Chloro-naphthyridine (1.0 eq)

    • Morpholine (3.0 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask, add 1-chloro-naphthyridine, potassium carbonate, and a stir bar.

    • Add anhydrous DMSO (to achieve a concentration of ~0.2 M).

    • Add morpholine to the stirring suspension.

    • Heat the reaction mixture to 140 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LCMS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature.

    • Pour the mixture into ice water and stir for 30 minutes.

    • Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[4]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a robust starting point for palladium-catalyzed amination.

  • Materials:

    • 1-Chloro-naphthyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the 1-chloro-naphthyridine.

    • Seal the flask, evacuate and backfill with inert gas (repeat 3 times).

    • Add anhydrous, degassed toluene, followed by morpholine via syringe.

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC or LCMS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (n.d.). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • Chen, Y., et al. (2019). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 25(3), 795-800. Available from: [Link]

  • Academia.edu. (n.d.). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]

  • Smith, C. J., et al. (2013). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 78(24), 12670–12679. Available from: [Link]

  • MDPI. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(14), 4334. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Retrieved from [Link]

  • MDPI. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Retrieved from [Link]

  • RosDok. (2013, January 15). Synthesis and Characterization of Benzo-[4][8]-naphthyridine-4(1H). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • NCBI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-Morpholin-4-yl-naphthyridine Analogs

A Senior Application Scientist's Guide to Investigating Off-Target Effects Welcome to the technical support center for researchers utilizing kinase inhibitors featuring the 1-morpholin-4-yl-naphthyridine scaffold. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Investigating Off-Target Effects

Welcome to the technical support center for researchers utilizing kinase inhibitors featuring the 1-morpholin-4-yl-naphthyridine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. The information herein is curated to ensure scientific integrity and provide actionable insights for your research and development projects.

The 1,8-naphthyridine core is a versatile scaffold that has been explored for a wide range of biological activities, including as kinase inhibitors.[1] Compounds containing a morpholine group attached to a naphthyridine or similar heterocyclic core are often designed as inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[2][3] While potent and selective inhibitors are crucial for targeted therapies, understanding and mitigating off-target effects is a critical aspect of drug development.[4][5] This guide will use the PI3K/mTOR signaling cascade as a primary example to discuss potential off-target effects and how to investigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets for compounds with a morpholin-naphthyridine scaffold?

A1: While the specific targets depend on the complete chemical structure, this scaffold is commonly found in inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][6] These kinases are crucial regulators of cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.[8]

Q2: What are "off-target" effects and why are they a concern?

A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[9] These can lead to unexpected biological responses, toxicity, or a misinterpretation of experimental results.[4][5] For kinase inhibitors, off-target binding can occur due to the conserved nature of the ATP-binding pocket across the human kinome.[10]

Q3: What are some known off-target effects of PI3K/mTOR inhibitors?

A3: Inhibitors of the PI3K/mTOR pathway can have a range of on-target and off-target toxicities.[4] Common on-target side effects include hyperglycemia, rash, and diarrhea.[4] Off-target effects can be more varied and may involve other kinases or cellular proteins. For example, some inhibitors may interact with other members of the PIKK (PI3K-related kinase) family or unrelated kinases, leading to unforeseen cellular consequences.[11]

Q4: How can I begin to assess the selectivity of my 1-morpholin-4-yl-naphthyridine compound?

A4: A comprehensive kinase selectivity profile is the first step. This typically involves screening your compound against a large panel of kinases at a fixed concentration.[12][13] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome. The results will provide a preliminary indication of your compound's selectivity and highlight potential off-target kinases that warrant further investigation.

Troubleshooting Experimental Issues

Here, we address specific problems you might encounter in your experiments and provide guidance on how to troubleshoot them.

Issue 1: Unexpected Cell Toxicity or Phenotype at Low Compound Concentrations

You observe significant cytotoxicity or a cellular phenotype that is inconsistent with the known function of the intended target, even at nanomolar concentrations of your compound.

Potential Cause: A potent off-target effect on a kinase that is critical for cell survival or the observed phenotype.

Troubleshooting Workflow:

  • Review Kinase Selectivity Data: Re-examine your kinase profiling data. Are there any off-target kinases inhibited with a similar or greater potency than your primary target?

  • Validate Off-Target Engagement in Cells: Confirm that the compound engages the suspected off-target kinase in a cellular context. A cell-based target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, can be used.[14]

  • Orthogonal Approaches: Use a structurally distinct inhibitor of the suspected off-target kinase to see if it phenocopies the effects of your compound.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the cells become resistant to your compound after knockdown/knockout, it strongly suggests that the observed phenotype is due to the off-target interaction.

Experimental Protocol: Validating Off-Target Engagement with a NanoBRET™ Assay

This protocol provides a general framework. Specific details may vary based on the target and available reagents.

  • Cell Line Selection: Choose a cell line that endogenously expresses the suspected off-target kinase.

  • Transfection: Co-transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a plasmid for a fluorescent energy transfer probe (tracer) that binds to the kinase.

  • Compound Treatment: Plate the transfected cells in a 96- or 384-well plate. Add your 1-morpholin-4-yl-naphthyridine compound at a range of concentrations.

  • Lysis and Reading: After a suitable incubation period, lyse the cells and read the plate on a luminometer capable of measuring both the NanoLuc® luciferase signal and the fluorescent tracer signal.

  • Data Analysis: The ratio of the two signals (the BRET ratio) will decrease as your compound displaces the tracer from the kinase. This allows you to determine a cellular IC50 value for target engagement.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

Your compound shows high potency in a biochemical assay (e.g., against a purified kinase), but much lower potency in cell-based assays.

Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • High ATP Competition: The intracellular concentration of ATP (millimolar range) is much higher than that used in many biochemical assays (micromolar range). An ATP-competitive inhibitor will appear less potent in cells.[13]

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Compound Metabolism: The compound may be rapidly metabolized by the cells.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biochemical vs. cellular potency discrepancies.

Issue 3: Inconsistent Results Across Different Cell Lines

Your compound shows the expected on-target effect in one cell line but has a different or no effect in another, even though the target is expressed in both.

Potential Causes:

  • Different Signaling Context: The importance of the target pathway for cell survival or proliferation can vary significantly between cell lines.

  • Presence of Resistance Mechanisms: One cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the target protein or upregulation of bypass signaling pathways.

  • Differential Off-Target Effects: The expression levels of off-target proteins may differ between cell lines, leading to cell line-specific off-target phenotypes.

Troubleshooting Workflow:

  • Confirm Target Expression and Activity: Use Western blotting to confirm that your target protein is expressed and phosphorylated (if it's a kinase) in both cell lines.

  • Assess Downstream Signaling: Measure the phosphorylation of key downstream effectors of your target pathway in both cell lines after compound treatment. This will confirm on-target pathway inhibition.

  • Sequence the Target Gene: In the non-responsive cell line, sequence the gene encoding your target protein to check for mutations that could confer resistance.

  • Investigate Bypass Pathways: Use phosphoproteomics or antibody arrays to identify signaling pathways that may be upregulated in the non-responsive cell line, providing a mechanism for bypassing the inhibition of your primary target.

  • Characterize Off-Target Expression: If you have identified potential off-targets, compare their expression levels between the sensitive and resistant cell lines.

Data Summary Table

The following table provides a hypothetical example of how to summarize key data for your 1-morpholin-4-yl-naphthyridine compound to better understand its on- and off-target profile.

ParameterValueInterpretation
On-Target (PI3Kα)
Biochemical IC5010 nMHigh potency against the purified enzyme.
Cellular IC50 (MCF-7)50 nMGood cellular potency, with a ~5-fold shift from the biochemical assay.
Off-Target (Kinase X)
Biochemical IC5025 nMPotent inhibition of a potential off-target.
Cellular IC50 (MCF-7)500 nMLess potent in a cellular context, suggesting lower engagement or other factors.
Off-Target (Kinase Y)
Biochemical IC50>10 µMNot a significant off-target at the biochemical level.
Cellular IC50 (MCF-7)>10 µMConfirmed lack of significant cellular activity.

Visualizing Signaling and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Growth Cell Growth & Proliferation S6K->Growth fourEBP1->Growth Inhibits translation when unphosphorylated Inhibitor 1-Morpholin-4-yl- naphthyridine Analog Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Potential Off-Target Inhibition Inhibitor->mTORC1 Potential Off-Target Inhibition

Sources

Optimization

Technical Support Center: Navigating the Stability of Morpholinyl-Naphthyridine Analogs in Solution

Introduction: Welcome to the technical support center for morpholinyl-naphthyridine analogs. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support center for morpholinyl-naphthyridine analogs. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. While "1-Morpholin-4-yl-naphthyridine" is not a specifically indexed compound in current scientific literature, the morpholinyl-naphthyridine scaffold is a core component of numerous bioactive molecules, including kinase inhibitors. The stability of these compounds in solution is paramount for obtaining reliable and reproducible experimental results, from initial in vitro screening to late-stage formulation development.

This document provides a comprehensive overview of the potential stability challenges associated with this chemical class, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you proactively address and resolve these issues. Our approach is grounded in the principles of physical organic chemistry and backed by established analytical methodologies.

Section 1: Core Stability Profile of Morpholinyl-Naphthyridines

The stability of a morpholinyl-naphthyridine derivative in solution is not absolute and is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. The core structure contains several key features that can be susceptible to degradation.

  • The Naphthyridine Core: This nitrogen-containing heterocyclic system can be susceptible to oxidation and photolytic degradation. The electron density of the rings and the position of the nitrogen atoms influence its reactivity.

  • The Morpholine Substituent: While generally stable, the ether linkage within the morpholine ring can undergo cleavage under harsh acidic conditions. The nitrogen atom can also be a site for oxidation.

  • The Linkage: The bond connecting the morpholine to the naphthyridine core (typically a C-N bond) is generally robust but can be influenced by the overall electronic properties of the molecule.

The interplay of these features means that stability must be empirically determined under your specific experimental conditions.

Section 2: Frequently Asked Questions (FAQs) on Stability

Q1: My compound's activity is decreasing over time in my aqueous assay buffer. What is the likely cause?

A1: This is a common issue that often points to hydrolytic degradation. The naphthyridine ring system, depending on its substituents, can be susceptible to hydrolysis, especially at non-neutral pH. We recommend performing a forced degradation study to investigate the impact of pH on your compound's stability.

Q2: I observe a new peak in my HPLC analysis after leaving my compound solution on the benchtop. What could this be?

A2: The appearance of a new peak suggests degradation. If the solution was exposed to light, photodecomposition is a strong possibility. Naphthyridine systems, being aromatic and containing heteroatoms, can absorb UV and visible light, leading to photochemical reactions. Another possibility is oxidation, especially if the buffer contains components that can facilitate this process or if it was not de-gassed.

Q3: Can I dissolve my morpholinyl-naphthyridine compound in DMSO for long-term storage?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. However, it is hygroscopic (absorbs water from the air) and can undergo oxidation, which may, in turn, affect the stability of the dissolved compound. For long-term storage, it is crucial to use anhydrous DMSO and store the stock solution at -20°C or -80°C, protected from light. It is also good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: My compound is a salt (e.g., HCl salt). How does this affect its stability in solution?

A4: The salt form can influence the initial pH of the solution upon dissolution, which can directly impact hydrolytic stability. For example, dissolving an HCl salt in an unbuffered aqueous solution will result in an acidic pH. It is essential to use a buffer system to maintain a constant and appropriate pH for your experiments.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting workflows and step-by-step protocols to diagnose and mitigate stability issues.

Troubleshooting Guide: Inconsistent Assay Results

If you are observing high variability or a systematic drift in your experimental data, follow this diagnostic workflow.

start Inconsistent Assay Results check_sol Prepare Fresh Solution vs. Aged Solution start->check_sol compare_hplc Compare by HPLC/UPLC-MS check_sol->compare_hplc Analyze both no_change No Change Detected (Investigate Assay Biology) compare_hplc->no_change Peaks are identical change_detected Degradation Confirmed compare_hplc->change_detected New peaks or reduced parent peak run_forced_deg Run Forced Degradation Study (See Protocol 3.1) change_detected->run_forced_deg identify_cause Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) run_forced_deg->identify_cause mitigate Mitigate Instability (Adjust pH, Protect from Light, Use Antioxidants) identify_cause->mitigate

Caption: Workflow for diagnosing inconsistent experimental results.

Protocol 3.1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of your morpholinyl-naphthyridine compound under various stress conditions.

Objective: To identify the primary degradation pathways (hydrolysis, oxidation, photolysis) for the compound in a specific solvent or buffer.

Materials:

  • Your morpholinyl-naphthyridine compound

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Reagents: 1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled output

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN or DMSO.

  • Sample Preparation: For each condition below, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis: Water or relevant buffer (e.g., PBS)

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Stress: Solution in buffer, heated at 60°C.

    • Photolytic Stress: Solution in buffer, exposed to light in a photostability chamber.

  • Control Sample: Prepare a control sample by diluting the stock solution in your standard assay buffer and keeping it at 4°C, protected from light.

  • Incubation: Incubate the stress samples for a defined period (e.g., 24 hours). Take time points (e.g., 0, 2, 8, 24 hours) to monitor the kinetics of degradation.

  • Analysis:

    • At each time point, take an aliquot of each sample.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC/UPLC method (a method that can separate the parent compound from its degradants).

    • Monitor the percentage of the parent compound remaining and the formation of any new peaks.

Data Interpretation:

Summarize the percentage of the parent compound remaining at the final time point in a table.

Stress Condition% Parent Compound Remaining (24h)Major Degradant Peaks (Area %)
Control (4°C, dark)>99%N/A
0.1 M HCl (RT)85%12% (at RRT 0.8)
0.1 M NaOH (RT)92%6% (at RRT 1.2)
3% H₂O₂ (RT)45%30% (at RRT 0.9), 21% (at RRT 1.1)
60°C (in PBS)98%<1%
Photolysis (ICH Q1B)70%25% (at RRT 0.75)

This is example data and should be replaced with your experimental results.

This analysis will clearly indicate if your compound is particularly sensitive to oxidation and photolysis, for example.

Section 4: Mitigation Strategies

Based on the results from your stability studies, here are some practical strategies to implement:

Identified IssueMitigation Strategy
Acid/Base Hydrolysis Adjust the pH of your stock and working solutions to a more neutral and stable range. Use a robust buffering agent.
Oxidation Prepare solutions in de-gassed buffers. Consider adding antioxidants like ascorbic acid or glutathione if compatible with your assay. Avoid storing solutions in the presence of air for extended periods.
Photodegradation Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
General Instability Prepare fresh working solutions for each experiment from a frozen, concentrated stock. Minimize the time the compound spends in the final assay buffer before analysis.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. This book provides a comprehensive overview of forced degradation studies. [Link]

  • DMSO Information Center. Gaylord Chemical Company, L.L.C. Provides technical information on the properties and handling of DMSO. [Link]

Troubleshooting

Technical Support Center: Optimizing 1-Morpholin-4-yl-naphthyridine Concentration in Assays

Welcome to the technical support resource for researchers utilizing 1-Morpholin-4-yl-naphthyridine derivatives in their experimental assays. This guide is designed to provide in-depth troubleshooting advice, validated pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 1-Morpholin-4-yl-naphthyridine derivatives in their experimental assays. This guide is designed to provide in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of assay development and ensure the generation of accurate, reproducible data. The naphthyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and protein kinase inhibition.[1][2][3] Achieving reliable results hinges on the precise optimization of the compound's concentration, a process that can be fraught with challenges.

This center moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the use of naphthyridine-based compounds in biochemical and cell-based assays.

Q1: I'm not observing any inhibitory activity with my 1-Morpholin-4-yl-naphthyridine compound. What is the first thing I should check?

The absence of activity is a frequent issue that requires a systematic approach to diagnose.[4] The problem often lies with the compound's integrity, its solubility in the assay buffer, or the assay conditions themselves.

  • Compound Integrity and Solubility: First, verify the purity and identity of your compound stock. Degradation during storage or impurities can eliminate activity.[4] Crucially, ensure the compound is fully dissolved at the tested concentrations. Precipitated compound is not bioavailable to interact with the target. It is essential to perform a visual solubility check under a microscope or use a light-scattering method if available.

  • Assay Components: Confirm the activity of your core reagents. Run a positive control without any inhibitor to ensure your enzyme or cell system is active.[4] A robust signal should be observed. If not, the issue may be with the enzyme, substrate, or detection reagents.

  • Assay Conditions: For enzyme assays, particularly kinase assays, the concentration of ATP is critical. If your compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will compete with the compound for the binding site, leading to a significant underestimation of its potency (an artificially high IC50 value).[4][5]

Q2: My IC50 value is highly variable between experiments. How can I improve reproducibility?

Inconsistent IC50 values often point to subtle variations in experimental execution or reagent stability.

  • Compound Handling: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation or precipitation.[4][5] Prepare fresh serial dilutions from a concentrated stock for each experiment.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells, including controls.[6] High concentrations of DMSO can inhibit enzyme activity or affect cell health, so it's critical to determine the tolerance of your specific assay.

  • Plate Effects: Be mindful of the "edge effect," where wells on the perimeter of a microplate evaporate more quickly, concentrating the reagents. To mitigate this, avoid using the outer wells or fill them with buffer or water.[5]

  • Incubation Times: Use precise and consistent incubation times for all steps, from compound pre-incubation to the final detection step.[4]

Q3: How do I select an appropriate starting concentration range for my dose-response curve?

Selecting the right concentration range is fundamental for accurately determining an IC50 value.[7]

  • Literature Review: If IC50 or Kᵢ values have been published for your compound or a close analog, use this information as a starting point. A common strategy is to test at concentrations 5 to 10 times higher than the known IC50 to ensure you can define the top plateau of the inhibition curve.

  • Logarithmic Dilutions: If the potency is unknown, screen over a very wide range using logarithmic or semi-logarithmic dilutions (e.g., from 100 µM down to 1 nM).[8] A typical 8-point dose-response curve might use a 1:3 or 1:4 serial dilution.[8]

  • Curve Definition: An ideal dose-response curve should have at least two data points on the upper and lower plateaus (minimal and maximal inhibition).[7] This ensures that the curve fitting algorithm can accurately model the transition and calculate a reliable IC50.

Q4: My compound seems to have poor solubility in aqueous buffer. What are my options?

Poor aqueous solubility is a major hurdle for many heterocyclic compounds.[9]

  • Solvent Choice: While DMSO is the most common solvent, you may explore others like ethanol or DMF. However, always run a solvent tolerance curve to understand its impact on your assay.

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of solvent added to the aqueous assay buffer, reducing the risk of precipitation.

  • Use of Additives: In some biochemical assays, the inclusion of a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a protein like Bovine Serum Albumin (BSA) in the buffer can help maintain compound solubility.[5]

  • pH Adjustment: The solubility of compounds with basic nitrogen atoms, like those in the naphthyridine and morpholine rings, can be pH-dependent.[10][11] Modifying the buffer pH may improve solubility, but you must first confirm that the pH change does not negatively affect your target enzyme or cells.

Troubleshooting Guides

Problem: No or Very Weak Inhibition Observed

When your 1-Morpholin-4-yl-naphthyridine derivative fails to show expected activity, a systematic troubleshooting workflow is essential. This process helps to isolate the problem, saving time and resources.

G cluster_0 Troubleshooting: No Inhibition start Start: No Inhibition Observed compound_check Is the compound fully soluble in the final assay buffer? start->compound_check assay_controls Do positive and negative assay controls work correctly? compound_check->assay_controls  Yes solubility_issue Action: Test solubility. Consider different solvents, lower concentration, or additives (e.g., BSA). compound_check->solubility_issue No reagent_check Are enzyme, substrate, and ATP/cofactors active and fresh? assay_controls->reagent_check  Yes control_issue Action: Validate assay system. Replace/validate controls. Check detection method. assay_controls->control_issue No conditions_check Are assay conditions (e.g., ATP conc., pH, temp) optimal for inhibition? reagent_check->conditions_check  Yes reagent_issue Action: Use new aliquots of enzyme/substrate. Verify reagent storage. reagent_check->reagent_issue No conditions_issue Action: Optimize conditions. Perform ATP competition assay. Verify buffer pH. conditions_check->conditions_issue No compound_inactive Conclusion: Compound may be inactive against this target under these conditions. conditions_check->compound_inactive  Yes G Inhibitor Inhibitor (1-Morpholin-4-yl-naphthyridine) - Concentration - Solubility - Stability Result Accurate IC50 Inhibitor->Result Enzyme Enzyme / Target - Concentration - Activity Enzyme->Result Substrate Substrate - Concentration (at or near Km) - Purity Substrate->Result Buffer Assay Buffer - pH - Ionic Strength - Additives (BSA, Detergent) Buffer->Result Conditions Reaction Conditions - Temperature - Incubation Time Conditions->Result Controls Controls - Positive (Known Inhibitor) - Negative (Vehicle) Controls->Result

Caption: Interacting factors for successful IC50 determination.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Lee, S., & Heo, J. (2025).
  • Sebaugh, J. L. (2011).
  • Lee, S., & Heo, J. (2025).
  • Lee, S., & Heo, J. (2025).
  • Pang, K. S., et al. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • Various Authors. (2021). How can I decide chemical concentration for design of IC50 assay?
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • BellBrook Labs. (2025).
  • Various Authors. (2022). I am looking for an accurate method for determining the IC50 value?
  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Stanczak, A., & Paskas, S. (n.d.).
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC.
  • BenchChem. (2025).
  • Da Settimo, F., et al. (2009).
  • NextSDS. (n.d.). 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-N[4][5]APHTHYRIDINE-3-CARBOXYLIC ACID.

  • PubChem. (n.d.). N-(1-morpholin-4-ylpropan-2-yl)-6-(8-phenylimidazo[4,5-c]n[4]aphthyridin-1-yl)-1,3-benzothiazol-2-amine.

  • Butera, F., & El-Sabbagh, N. (2020).
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Stanczak, A., & Paskas, S. (n.d.).
  • Wikipedia. (n.d.). Morpholine.
  • Fang, Z., et al. (n.d.).
  • Al-Tel, T. H. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
  • Paskas, S., & Stanczak, A. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 1-Morpholin-4-yl-naphthyridine

Welcome to the technical support center for the synthesis of 1-Morpholin-4-yl-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Morpholin-4-yl-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis of 1-Morpholin-4-yl-naphthyridine.

Q1: My reaction to couple morpholine with a halo-naphthyridine is showing low to no conversion. What are the primary causes and how can I troubleshoot this?

Low or no conversion is a frequent challenge, often stemming from the reduced reactivity of the halo-naphthyridine substrate or issues with the catalytic system. The electron-deficient nature of the naphthyridine ring can make it a challenging substrate for certain coupling reactions.

Possible Causes & Solutions:

  • Choice of Synthetic Route: The two primary methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

    • SNAr: This pathway is favored when the naphthyridine ring is activated by strong electron-withdrawing groups ortho or para to the halide.[1] If your substrate is not sufficiently activated, this method may result in low yields.

    • Buchwald-Hartwig Amination: This is a more general and often more efficient method for forming C-N bonds with aryl halides.[2] It is generally preferred for less activated systems.

  • For SNAr Reactions:

    • Leaving Group: The reactivity of the leaving group is critical. The order of reactivity is typically F > Cl > Br > I. While counterintuitive, the highly electronegative fluorine atom activates the ring towards nucleophilic attack.

    • Solvent and Temperature: Aprotic polar solvents like DMSO, DMF, or NMP are often used to facilitate the reaction. Higher temperatures (often >100 °C) are typically required to drive the reaction to completion.

    • Base: A non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is often added to scavenge the HX formed during the reaction.[3]

  • For Buchwald-Hartwig Amination:

    • Catalyst System Integrity:

      • Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, pre-catalysts that form the active Pd(0) species more efficiently can be beneficial, especially for electron-deficient substrates like halo-naphthyridines.[4]

      • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are necessary for activating C-Cl bonds, which are less reactive than their bromide or iodide counterparts.[5] Consider ligands such as Xantphos or other biarylphosphine ligands.[3][4]

    • Reaction Conditions:

      • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, so it is essential to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[5]

      • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene and 1,4-dioxane.[4][5]

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[5]

Q2: I am observing a significant amount of a side product in my reaction. How can I identify and suppress its formation?

Side product formation can significantly reduce the yield and complicate purification. The nature of the side product will depend on the specific reaction conditions and substrates used.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halogen with a hydrogen atom and is a common side reaction in Buchwald-Hartwig amination.[5]

    • Cause: This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.

    • Solutions:

      • Ensure strictly anhydrous conditions.

      • Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to favor the desired coupling.[5]

      • Optimize the ligand-to-metal ratio to promote reductive elimination.

  • Dimerization of the Naphthyridine: This can occur under certain catalytic conditions.

    • Cause: Self-coupling of the halo-naphthyridine can be promoted by the catalyst.

    • Solutions:

      • Adjust the catalyst loading and reaction temperature.

      • Consider a different ligand that may disfavor the dimerization pathway.

  • Reaction at an Alternative Position: In cases of di- or poly-halogenated naphthyridines, achieving regioselectivity can be a challenge.

    • Cause: The electronic environment of the different halogenated positions will dictate their relative reactivity.

    • Solutions:

      • The choice of reaction conditions (temperature, catalyst, solvent) can sometimes be tuned to favor substitution at one position over another.

      • A thorough understanding of the electronic properties of your specific naphthyridine isomer is crucial for predicting and controlling regioselectivity. For instance, in pyridines, the 2- and 4-positions are more electron-deficient and thus more susceptible to nucleophilic attack.[5][6]

Q3: I am struggling with the purification of my final product. What are some effective strategies?

The purification of morpholinyl-naphthyridine derivatives can be challenging due to their often polar nature and potential for metal contamination from catalytic reactions.

Purification Troubleshooting:

  • Removal of Palladium Catalyst:

    • Filtration: After the reaction, filtering the mixture through a pad of celite or silica gel can help remove a significant portion of the palladium catalyst.[4]

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester and remove residual palladium.

    • Specialized Scavengers: Commercially available silica-based metal scavengers can be very effective for removing trace amounts of palladium.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying these compounds.

      • Stationary Phase: Silica gel is typically used. For particularly polar compounds, alumina or reverse-phase silica may be more effective.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often required. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on silica gel.

    • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an excellent option.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q: What are the common starting materials for the synthesis of 1-Morpholin-4-yl-naphthyridine?

The synthesis typically begins with a substituted naphthyridine core. Common starting materials include:

  • Halo-naphthyridines: Chloro-, bromo-, or iodo-naphthyridines are widely used as electrophilic partners in coupling reactions. Chloro-naphthyridines are often preferred due to their lower cost, but they can be less reactive.[3][4]

  • Hydroxy-naphthyridines: These can be converted to better leaving groups, such as triflates or tosylates, which are also excellent substrates for coupling reactions.[3]

Q: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the components in the reaction mixture, which can help to identify side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Q: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents:

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

    • Phosphine Ligands: These can be air-sensitive and pyrophoric. They should be handled under an inert atmosphere.

    • Bases: Strong bases like NaOtBu are corrosive and should be handled with appropriate personal protective equipment (PPE).

    • Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions:

    • Inert Atmosphere: When working with air-sensitive reagents, it is crucial to maintain an inert atmosphere to prevent degradation and ensure the reaction proceeds as expected.

    • Elevated Temperatures: Many of these reactions require heating. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent solvent from boiling over.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Morpholin-4-yl-naphthyridine
ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Substrate 1-Chloro-X,Y-naphthyridine1-Fluoro-X,Y-naphthyridine (activated)
Nucleophile MorpholineMorpholine
Catalyst Pd(OAc)₂ / XantphosNone
Base NaOtBu or Cs₂CO₃K₂CO₃
Solvent Toluene or 1,4-DioxaneDMSO or NMP
Temperature 80-110 °C100-150 °C
Typical Yield Good to ExcellentVariable, depends on substrate activation
General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the halo-naphthyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., Cs₂CO₃, 1.4 equiv) to the flask.

  • Add dry, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Diagram 1: General Synthetic Routes

cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) HaloNaph Halo-Naphthyridine (X = Cl, Br, I) Product1 1-Morpholin-4-yl-naphthyridine HaloNaph->Product1 Pd Catalyst, Ligand, Base Morpholine1 Morpholine Morpholine1->Product1 FluoroNaph Activated Halo-Naphthyridine (e.g., X = F) Product2 1-Morpholin-4-yl-naphthyridine FluoroNaph->Product2 Heat, Base Morpholine2 Morpholine Morpholine2->Product2

Caption: Common synthetic routes to 1-Morpholin-4-yl-naphthyridine.

Diagram 2: Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed CheckReaction Check Reaction Type Start->CheckReaction Buchwald Buchwald-Hartwig CheckReaction->Buchwald Catalytic SNAr SNAr CheckReaction->SNAr Non-catalytic CheckCatalyst Check Catalyst System (Pd source, Ligand, Base) Buchwald->CheckCatalyst CheckSubstrate Check Substrate Activation (Leaving Group, EWGs) SNAr->CheckSubstrate OptimizeConditions Optimize Conditions (Temp, Solvent, Inertness) CheckCatalyst->OptimizeConditions CheckSubstrate->OptimizeConditions ConsiderAlternative Consider Alternative Route OptimizeConditions->ConsiderAlternative Still low Success Improved Conversion OptimizeConditions->Success

Sources

Troubleshooting

purification of 1-Morpholin-4-yl-naphthyridine

Welcome to the Technical Support Center for the isolation and purification of 1-Morpholin-4-yl-naphthyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Morpholin-4-yl-naphthyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind why this specific heterocyclic scaffold behaves the way it does during chromatography and extraction, providing you with self-validating workflows to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its electronic and structural environment. 1-Morpholin-4-yl-naphthyridine is a bicyclic heteroaromatic system coupled to a saturated heterocycle. Its purification challenges stem directly from its dual-basic nature.

Table 1: Physicochemical Properties & Purification Implications

PropertyValue / CharacteristicImplication for Purification Strategy
Morpholine pKa​ ~8.4[1]Highly basic sp3 nitrogen. Requires acidic buffers to fully protonate in RP-HPLC, or basic modifiers to prevent tailing on NP-Silica.
Naphthyridine pKa​ ~3.4 - 4.1[1]Weakly basic sp2 nitrogens. Acts as a bidentate ligand, strongly coordinating residual transition metals (e.g., Palladium) from synthesis.
Lipophilicity (LogP) ~1.5 - 2.5 (Estimated)Moderately lipophilic. Elutes in the mid-gradient range (30-50% Acetonitrile) on standard C18 columns.
UV Chromophore λmax​ ~254 nm, ~320 nmExcellent UV absorbance allows for highly sensitive fraction collection during chromatographic polishing[2].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how do I achieve baseline resolution?

  • The Causality: 1-Morpholin-4-yl-naphthyridine contains two highly basic moieties. These basic sites act as strong hydrogen bond acceptors, interacting non-covalently with the acidic silanol (Si-OH) groups on the surface of standard normal-phase silica gel[3]. This mixed-mode retention causes the compound to drag through the column, resulting in broad, streaking peaks.

  • The Solution: You must dynamically mask the acidic silanols. Add a basic modifier such as 1-5% Triethylamine (TEA) or use ammonia-saturated methanol in your mobile phase[3].

  • Self-Validating Check: Run two parallel TLC plates—one with standard EtOAc/Hexane and one with 5% TEA in EtOAc/Hexane. The TEA-modified plate will yield a tight, circular spot ( Rf​ ~0.3-0.5), instantly validating the suppression of silanol interactions before you commit to a full column run.

Q2: How do I optimize Reversed-Phase HPLC (RP-HPLC) to avoid peak splitting?

  • The Causality: In RP-HPLC, compounds with multiple basic sites can exist in a state of partial ionization if the mobile phase pH is near their pKa​ . This dynamic equilibrium leads to peak splitting and poor resolution[2].

  • The Solution: Force the molecule into a single, uniform ionization state. Use a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, TFA, pH ~2) to fully protonate both the morpholine and naphthyridine nitrogens[2]. This increases the polarity of the compound, requiring a shallower gradient of organic modifier for precise elution.

  • Self-Validating Check: Monitor the UV absorbance at 254 nm. A fully protonated species will elute earlier and present as a sharp, symmetrical peak. If tailing persists, it indicates secondary interactions with residual silanols on the C18 column, validating the need for a fully end-capped column.

Q3: My synthesis involved a Buchwald-Hartwig amination. How do I remove residual Palladium?

  • The Causality: The naphthyridine core is an excellent bidentate ligand and strongly coordinates transition metals like Palladium, causing the purified product to retain a dark brown coloration and fail elemental analysis.

  • The Solution: Utilize a metal scavenger resin (e.g., SiliaMetS Thiol) prior to chromatography. The concentrated thiol groups have a higher thermodynamic affinity for Pd than the naphthyridine nitrogens, effectively stripping the metal from the product complex.

  • Self-Validating Check: The solution color will transition from dark brown/orange to pale yellow or colorless. Subsequent filtration and TLC will confirm the product remains in solution while the metal is trapped on the solid support.

Part 3: Visualizing the Purification Logic

Because of the distinct basicity of the morpholine ring, acid-base extraction is the most efficient first step to isolate the target compound from neutral organic impurities before committing to high-resolution chromatography.

PurificationLogic A Crude Mixture (1-Morpholin-4-yl-naphthyridine) B Acid-Base Extraction (pH 2.0) A->B Add 1M HCl C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Protonated Product) B->D Retain E Alkalinization (pH 10.0) & Extraction D->E Add 1M NaOH F Chromatographic Polishing (RP-HPLC or NP-Silica) E->F Extract with DCM G Pure Target Compound (>98% Purity) F->G Elute & Lyophilize

Logical workflow for the via acid-base extraction.

Part 4: Step-by-Step Validated Methodologies

Protocol A: Orthogonal Acid-Base Pre-Purification

This protocol exploits the pKa​ differential to strip away neutral and acidic byproducts.

  • Dissolution: Dissolve the crude 1-Morpholin-4-yl-naphthyridine mixture in Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Validation Check: Spot the organic layer on a TLC plate. The target compound should be completely absent, confirming quantitative protonation and transfer to the aqueous layer.

  • Phase Separation: Separate the layers. Discard the DCM layer (which now contains unreacted neutral/acidic starting materials).

  • Alkalinization: Cool the retained aqueous layer in an ice bath to 0°C. Slowly add 1M NaOH (aq) dropwise until the pH reaches 10.0 (verify with pH paper). The solution will become opaque as the neutral free base precipitates.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: RP-HPLC Polishing Workflow

For final isolation of >98% pure material suitable for biological assays[2].

  • Sample Preparation: Dissolve the free-based product from Protocol A in DMSO (10 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column frit[2].

  • Stationary Phase: Utilize a C18, fully end-capped column, 5 µm particle size (e.g., 21.2 x 250 mm for preparative scale)[2].

  • Mobile Phase System:

    • Phase A: 0.1% TFA in LC-MS grade Water[2].

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile[2].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate appropriate for the column diameter.

  • Detection & Fractionation: Trigger fraction collection via UV absorbance at 254 nm.

  • Validation Check: Re-inject a 5 µL aliquot of the main fraction onto an analytical LC-MS to confirm mass ( [M+H]+ ) and ensure a single, symmetrical peak.

  • Isolation: Lyophilize the collected fractions. (Note: The product will be isolated as a stable trifluoroacetate salt).

Sources

Optimization

Technical Support Center: A Researcher's Guide to 1-Morpholin-4-yl-naphthyridine Stability

Welcome to the technical support center for 1-Morpholin-4-yl-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Morpholin-4-yl-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. By understanding its potential vulnerabilities and implementing the robust protocols outlined here, you can mitigate degradation, ensure experimental reproducibility, and maintain the highest standards of scientific integrity.

The 1-Morpholin-4-yl-naphthyridine molecule combines a naphthyridine core, an electron-rich aromatic system, with a morpholine substituent. This structure, while essential for its intended biological activity, presents specific stability challenges. The primary degradation pathways to consider are Oxidation , Hydrolysis , and Photodegradation .[1][2] This guide provides a structured approach to addressing these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of 1-Morpholin-4-yl-naphthyridine.

FAQ 1: Storage and Handling

Question: I've just received a new batch of solid 1-Morpholin-4-yl-naphthyridine. What are the absolute best practices for long-term storage?

Answer: Proper initial storage is the most critical step in preventing degradation. The key is to protect the compound from atmospheric oxygen, moisture, and light.

  • Atmosphere: The naphthyridine ring is susceptible to oxidation.[2] Therefore, storing the solid compound under an inert atmosphere is paramount. Use a desiccator or a glove box backfilled with dry nitrogen or argon gas.[3][4]

  • Temperature: Store the compound at a reduced temperature, ideally between 2-8°C. For long-term storage exceeding several months, consider storage at -20°C.

  • Light: Naphthyridine derivatives can be susceptible to photodegradation.[1][2] Always store the solid in an amber glass vial to protect it from light.

  • Container: Use a tightly sealed container with a Teflon-lined cap to prevent moisture ingress and potential leaching from plasticizers.

Question: My stock solution, prepared in DMSO, has turned a faint yellow after a week on the bench. What's happening?

Answer: The yellowing of your DMSO stock solution is a classic indicator of oxidative degradation or photodegradation. DMSO itself can contain water and peroxide impurities, which can accelerate these processes.

Troubleshooting Steps:

  • Use High-Purity Solvent: Switch to an anhydrous, inhibitor-free grade of DMSO.

  • Inert Gas Sparging: Before preparing the solution, gently bubble argon or nitrogen gas through the solvent for 10-15 minutes to remove dissolved oxygen.[1]

  • Light Protection: Store the stock solution in an amber vial or a clear vial wrapped in aluminum foil.[1]

  • Aliquot and Freeze: Prepare smaller, single-use aliquots of your stock solution and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles and exposure to ambient conditions.

  • Consider Alternative Solvents: If compatible with your experimental system, consider less hygroscopic solvents like anhydrous acetonitrile or ethanol for stock preparation.

FAQ 2: pH and Solution Stability

Question: I'm observing new peaks in my HPLC chromatogram after diluting the compound in an acidic aqueous buffer (pH 4.5) for my assay. Are these degradants?

Answer: It is highly likely that these new peaks are acid-catalyzed hydrolysis products. The nitrogen atoms in the naphthyridine ring can be protonated under acidic conditions, which can increase the susceptibility of the molecule to nucleophilic attack by water.[1]

Troubleshooting Steps:

  • pH Optimization: The ideal pH range for most naphthyridine derivatives is neutral to slightly basic (pH 6-8).[1] If your experiment allows, adjust the buffer pH accordingly.

  • Buffer Selection: Be aware that some buffer components, like citrate or phosphate, can potentially catalyze hydrolysis.[1] If you suspect this, try an alternative buffer system such as TRIS or HEPES.

  • Fresh Preparations: Always prepare aqueous solutions of the compound immediately before use. Avoid storing aqueous solutions for extended periods.

  • Temperature Control: If the solution must be stored for a short period, keep it on ice or at 2-8°C to significantly slow the rate of hydrolysis.[1]

Question: What about stability in basic conditions?

Answer: While often more stable than in acidic conditions, basic conditions (pH > 9) can also promote degradation, potentially through different hydrolytic or oxidative pathways.[1] It is crucial to determine the optimal pH stability profile for your specific application, which can be achieved through a forced degradation study (see Part 2).

FAQ 3: Analytical Issues

Question: I'm running a stability study and see a gradual loss of the parent compound peak in my HPLC analysis, but no new peaks are appearing. Where is my compound going?

Answer: This scenario can be perplexing and points to several possibilities:

  • Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection. The morpholine ring, for instance, can undergo oxidative ring cleavage to form open-chain compounds that may not be detectable by UV-Vis.[5]

  • Adsorption to Surfaces: The compound or its degradants might be adsorbing to the vial surface (glass or plastic) or to components of your HPLC system.

  • Formation of Insoluble Products: Degradation could lead to the formation of polymers or other insoluble materials that precipitate out of solution and are not injected into the HPLC.

Troubleshooting Workflow:

A Loss of Parent Peak, No New Peaks B Change HPLC Wavelength (Use Diode Array Detector - DAD) A->B Hypothesis: Degradant has different λmax D Prepare Sample in Silanized Vials A->D Hypothesis: Adsorption to vial F Visually Inspect Solution (Check for Precipitate/Cloudiness) A->F Hypothesis: Precipitation C Check for Non-UV-Active Degradants (Use Mass Spec or CAD Detector) B->C If no peaks found H Issue Resolved C->H If new masses found E Check for Adsorption D->E E->H If peak area recovers G Check for Insolubility F->G G->H If precipitate observed

Caption: Troubleshooting workflow for disappearing HPLC peak.

Part 2: Key Experimental Protocols

To proactively understand and control the stability of 1-Morpholin-4-yl-naphthyridine, a forced degradation study is essential. This allows you to identify the likely degradation products and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol exposes the compound to harsh conditions to intentionally induce degradation, providing insight into its stability profile.[2]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Morpholin-4-yl-naphthyridine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

    • Photodegradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in foil and kept alongside.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV/MS method. The goal is to achieve chromatographic separation of the parent peak from all major degradation peaks.

Data Summary Table:

Stress ConditionIncubation Time (hr)Incubation Temp.% Degradation (Typical)Major Degradation Products (Hypothesized)
0.1 M HCl2460°C15-25%Hydrolysis products at morpholine-naphthyridine linkage
0.1 M NaOH2460°C5-15%Hydrolysis and/or ring-opened products
3% H₂O₂24Room Temp20-40%N-oxides of naphthyridine or morpholine, ring-cleavage products
Light (ICH Q1B)24Room Temp10-20%Photodimers, oxidized species
Heat2460°C< 5%Minimal degradation expected

Part 3: Understanding Degradation Mechanisms

A deeper understanding of the chemical transformations helps in designing robust experiments.

Potential Degradation Pathways

The primary vulnerabilities lie in the nitrogen atoms of the naphthyridine ring and the morpholine moiety.

G cluster_0 Stress Conditions cluster_1 Core Molecule cluster_2 Degradation Products Acid Acid (H+) / Heat Hydrolysis Hydrolysis Products (e.g., Hydroxy-naphthyridine) Acid->Hydrolysis Catalyzes Hydrolysis Base Base (OH-) / Heat Base->Hydrolysis Catalyzes Hydrolysis Oxidant Oxidant (H2O2) Oxidation N-Oxides Ring-Cleavage Products Oxidant->Oxidation Induces Oxidation Light Light (hν) Photo Photodimers & Oxidized Species Light->Photo Induces Photoreactions Parent 1-Morpholin-4-yl- naphthyridine Parent->Hydrolysis Parent->Oxidation Parent->Photo

Caption: Key degradation pathways for 1-Morpholin-4-yl-naphthyridine.

  • Oxidative Degradation: The electron-rich naphthyridine system and the nitrogen atom of the morpholine ring are susceptible to oxidation.[2][5] This can lead to the formation of N-oxides or, more severely, cleavage of the heterocyclic rings. The presence of trace metal ions can catalyze this process.

  • Hydrolytic Degradation: Under both acidic and basic conditions, the C-N bond connecting the morpholine ring to the naphthyridine core can be susceptible to cleavage.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.

  • Photodegradation: Aromatic heterocyclic compounds are known to absorb UV light, which can promote them to an excited state.[1][2] This can lead to complex reactions, including oxidation and the formation of dimers or other adducts.

By implementing the preventative measures, troubleshooting guides, and validation protocols outlined in this document, researchers can ensure the stability and integrity of 1-Morpholin-4-yl-naphthyridine, leading to more reliable and reproducible scientific outcomes.

References

  • Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution. Benchchem.
  • Stability of Benzo[c]naphthyridine derivatives in different solvents. Benchchem.
  • Degradation pathways of Morpholine laurate under harsh environmental conditions. Benchchem.
  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. CalOx Inc. Available at: [Link]

  • Guidelines for the handling of liquid nitrogen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-Morpholin-4-yl-naphthyridine

Welcome to the technical support center for 1-Morpholin-4-yl-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar naphthyridine-base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Morpholin-4-yl-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar naphthyridine-based compounds. Our goal is to provide actionable insights and troubleshooting strategies to overcome common challenges in achieving optimal oral bioavailability. Given that many novel chemical entities, particularly complex heterocyclic structures like naphthyridines, exhibit low aqueous solubility, this guide focuses on systematic approaches to characterize and enhance their exposure in preclinical and clinical settings.[1][2][3]

Part 1: Initial Assessment & Physicochemical Characterization (FAQs)

Before attempting to enhance bioavailability, a thorough understanding of the compound's intrinsic properties is critical. This initial characterization forms the basis for a rational formulation development strategy.

Q1: What are the first physicochemical properties I should determine for 1-Morpholin-4-yl-naphthyridine?

A1: The initial characterization should focus on three key areas: solubility, permeability, and stability. These factors are the primary determinants of a drug's oral absorption.

  • Aqueous Solubility: This is the most critical starting point, as poor solubility is a leading cause of low bioavailability for many new chemical entities.[3] It's essential to measure both kinetic and thermodynamic solubility in relevant media (e.g., water, 0.1N HCl, phosphate-buffered saline pH 6.8). Naphthyridine derivatives, due to their rigid, fused aromatic ring structure, are often poorly soluble.[4][5][6]

  • Permeability: A drug must pass through the intestinal membrane to reach systemic circulation.[7] In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are standard methods to classify a compound's permeability.[8][9]

  • Solid-State Properties: Characterizing the solid form is crucial. Techniques like X-ray powder diffraction (XRPD) can determine if the compound is crystalline or amorphous. The presence of different crystalline forms (polymorphs) can significantly impact solubility and dissolution rates.[10][11]

Q2: My compound, 1-Morpholin-4-yl-naphthyridine, shows very low solubility. What does this imply for my development plan?

A2: Low aqueous solubility is a significant hurdle but a common one, with estimates suggesting that 70-80% of drug candidates in development pipelines are poorly soluble.[2] This finding immediately directs your efforts towards enabling formulation technologies. The Biopharmaceutics Classification System (BCS) is a useful framework here. A compound with low solubility and potentially high permeability would be classified as BCS Class II. For such compounds, the rate-limiting step to absorption is the dissolution rate in the gastrointestinal tract.[12] Therefore, your primary goal will be to increase the compound's dissolution rate and/or its apparent solubility in the gut.

Part 2: Troubleshooting Low Bioavailability: Formulation Strategies

Once low solubility is confirmed as the primary issue, the next step is to select an appropriate formulation strategy. The choice depends on the compound's specific properties, the required dose, and the stage of development.

Decision Workflow for Formulation Strategy

The following diagram outlines a logical decision-making process for selecting a suitable bioavailability enhancement technology.

G prep Prepare Biorelevant Media (e.g., FaSSIF, FeSSIF) setup Set up Dissolution Apparatus (USP Apparatus II, 37°C) prep->setup add_formulation Add Formulation (Capsule/Tablet/Powder) setup->add_formulation sample Collect Samples at Predetermined Time Points add_formulation->sample analyze Analyze Drug Concentration (HPLC-UV) sample->analyze plot Plot % Drug Dissolved vs. Time analyze->plot

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 1-Morpholin-4-yl-naphthyridine Scaffolds vs. Conventional PI3K/mTOR Inhibitors

Introduction & Pharmacophore Rationale The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a hallmark of numerous malignancies, driving cell survival, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a hallmark of numerous malignancies, driving cell survival, proliferation, and metabolic reprogramming[1]. Developing inhibitors that effectively shut down this pathway without triggering paradoxical feedback loops remains a significant challenge in medicinal chemistry.

The 1-morpholin-4-yl-naphthyridine chemotype has emerged as a privileged scaffold for ATP-competitive kinase inhibition, particularly as dual PI3K/mTOR inhibitors and DNA-dependent protein kinase (DNA-PK) inhibitors[2]. The causality behind its high efficacy lies in its precise structural mimicry of adenosine triphosphate (ATP):

  • The Morpholine Ring: Acts as a critical one-point hinge binder. The oxygen atom of the morpholine ring serves as a hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region (and the corresponding Val2240 in mTOR)[3].

  • The Naphthyridine Core: Provides a rigid, planar, electron-deficient aromatic system that slots deeply into the hydrophobic adenine-binding pocket, maximizing van der Waals interactions while maintaining excellent metabolic stability compared to earlier quinoline or purine cores[4].

Mechanistic Comparison: 1-Morpholin-4-yl-naphthyridines vs. Alternatives

To objectively evaluate the performance of 1-morpholin-4-yl-naphthyridine derivatives, we must compare them against established single-target and allosteric alternatives.

A. Thienopyrimidines (e.g., GDC-0941 / Pictilisib)
  • Mechanism: ATP-competitive pan-PI3K inhibitor.

  • Limitation: While highly selective for class I PI3Ks, thienopyrimidines often lack the deep pocket penetration required for equipotent mTOR inhibition[1]. Consequently, mTORC2 remains active, continuing to phosphorylate AKT at Ser473, which can partially rescue cell survival pathways.

B. Rapalogs (e.g., Rapamycin)
  • Mechanism: Allosteric inhibitors that form a complex with FKBP12 to specifically target mTORC1.

  • Limitation: Rapalogs fail to inhibit mTORC2. Furthermore, by inhibiting mTORC1, they relieve the negative feedback loop on IRS-1, paradoxically hyperactivating PI3K and resulting in a massive upregulation of pAKT (Ser473)—a major mechanism of clinical resistance[3].

C. 1-Morpholin-4-yl-naphthyridines (e.g., PF-04979064 analogs & BAY-8400)
  • Mechanism: ATP-competitive dual PI3K/mTOR (or DNA-PK) inhibitors[2].

  • Advantage: By simultaneously occupying the ATP-binding pockets of both PI3K and mTOR (C1 and C2), this scaffold completely abrogates the signaling cascade. It prevents the rapamycin-induced AKT hyperactivation by directly shutting down mTORC2 (the kinase responsible for Ser473 phosphorylation) and PI3K (the kinase responsible for Thr308 phosphorylation via PIP3/PDK1)[1].

Pathway PI3K PI3K (Class I) AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->PI3K Negative Feedback mTORC2 mTORC2 mTORC2->AKT pSer473 Naphthyridine 1-Morpholin-4-yl- naphthyridines Naphthyridine->PI3K Naphthyridine->mTORC1 Naphthyridine->mTORC2 Rapamycin Rapalogs Rapamycin->mTORC1 Thienopyrimidines Thienopyrimidines Thienopyrimidines->PI3K

Fig 1: PI3K/AKT/mTOR signaling network and intervention points of distinct inhibitor classes.

Quantitative Performance Data

The table below summarizes the biochemical and cellular performance of these inhibitor classes. The 1-morpholin-4-yl-naphthyridine scaffold demonstrates superior dual-potency and complete suppression of the downstream effector pAKT.

Inhibitor ClassRepresentative CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)DNA-PK IC₅₀ (nM)Cellular pAKT (S473) Status
1-Morpholin-4-yl-naphthyridine PF-04979064 / BAY-8400< 2.0< 5.0< 15.0Complete Inhibition
Thienopyrimidine GDC-0941 (Pictilisib)3.0580.0> 1000Partial Inhibition
Macrolide (Rapalog) Rapamycin> 10,000~0.1 (mTORC1)> 10,000Paradoxical Hyperactivation

Data synthesized from established biochemical profiling of morpholine-based kinase inhibitors[1][2][4].

Experimental Methodology: Self-Validating Cellular Target Engagement

To empirically validate the superiority of a 1-morpholin-4-yl-naphthyridine dual inhibitor over a rapalog, researchers must employ a self-validating cellular assay. The following step-by-step Western Blot protocol is designed to assess both direct target engagement and the suppression of feedback loops.

Rationale for Self-Validation: By simultaneously probing pAKT (Ser473) and pS6 (Ser235/236), this protocol internally controls for pathway dynamics. A true dual inhibitor will suppress both; an mTORC1-only inhibitor will suppress pS6 but elevate pAKT.

Step-by-Step Protocol
  • Cell Culture & Starvation:

    • Seed PTEN-null human cancer cells (e.g., U87 MG or PC3) in 6-well plates at 3×105 cells/well.

    • Causality: PTEN-null lines have constitutively active PI3K signaling, providing a robust baseline of pAKT. Starve cells in serum-free media for 16 hours to eliminate exogenous growth factor noise.

  • Inhibitor Treatment:

    • Treat cells with a concentration gradient (1 nM to 1 µM) of the 1-morpholin-4-yl-naphthyridine inhibitor, GDC-0941, and Rapamycin for 2 hours.

    • Causality: A 2-hour window is optimal to observe direct kinase inhibition before secondary transcriptional adaptations occur.

  • Lysis & Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are strictly required to prevent the rapid, artifactual hydrolysis of transient pAKT and pS6 phospho-epitopes by endogenous phosphatases (like PP2A) during lysis.

  • SDS-PAGE & Western Blotting:

    • Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gradient gel. Transfer to a nitrocellulose membrane.

    • Probe with primary antibodies against: pAKT (Ser473), total AKT, pS6 (Ser235/236), total S6, and GAPDH (loading control).

  • Quantification:

    • Use a near-infrared fluorescence imaging system (e.g., LI-COR) for linear, quantitative densitometry. Calculate the ratio of phospho-protein to total-protein to determine the cellular IC₅₀.

Workflow CellCulture 1. Cell Culture PTEN-null lines Treatment 2. Drug Treatment 2hr Dose-Response CellCulture->Treatment Lysis 3. Cell Lysis Phosphatase Inhibitors Treatment->Lysis WesternBlot 4. Western Blot Probe pAKT & pS6 Lysis->WesternBlot Analysis 5. Quantification Determine IC50 WesternBlot->Analysis

Fig 2: Experimental workflow for validating dual PI3K/mTOR inhibition and feedback suppression.

Conclusion

The 1-morpholin-4-yl-naphthyridine scaffold offers a distinct pharmacological advantage over traditional thienopyrimidines and rapalogs. By leveraging the morpholine ring for critical hinge-region binding across the structurally homologous PI3K and mTOR ATP-pockets[3], this chemotype achieves true dual inhibition. This effectively neutralizes the AKT hyperactivation feedback loop, positioning it as a highly robust template for next-generation oncology therapeutics[4].

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Comparative

Section 1: Mechanistic Rationale &amp; Pathway Architecture

Comprehensive Validation Guide: Profiling 1-Morpholin-4-yl-naphthyridine Kinase Inhibitors The 1-morpholin-4-yl-naphthyridine scaffold represents a highly privileged pharmacophore in modern oncology and neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Profiling 1-Morpholin-4-yl-naphthyridine Kinase Inhibitors

The 1-morpholin-4-yl-naphthyridine scaffold represents a highly privileged pharmacophore in modern oncology and neuropharmacology, primarily utilized for the discovery of dual Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1]. The structural causality behind this design is precise: the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the backbone amide of the hinge region valine (Val882 in PI3Kα and Val2240 in mTOR)[2][3]. Concurrently, the coplanar stiffness of the naphthyridine core occupies the adenine-binding pocket, providing extensive hydrophobic interactions that drive nanomolar affinity[1].

This guide provides a comprehensive, self-validating framework for evaluating the biochemical activity, selectivity, and cellular target engagement of 1-morpholin-4-yl-naphthyridine derivatives against standard-of-care alternatives.

When validating a dual PI3K/mTOR inhibitor, it is critical to understand the compensatory feedback loops inherent in the PI3K/AKT/mTOR cascade. Pure mTORC1 inhibitors (like Rapamycin) often trigger a paradoxical hyperactivation of AKT via the relief of a negative feedback loop mediated by S6K and IRS-1. A true 1-morpholin-4-yl-naphthyridine dual inhibitor must suppress both mTORC1 (measured by p-S6K) and mTORC2/PI3K (measured by p-AKT at Ser473 and Thr308, respectively).

PI3KmTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylates mTORC2 mTORC2 (Rictor) mTORC2->AKT Phosphorylates Ser473 Inhibitor 1-Morpholin-4-yl-naphthyridine Inhibitor->PI3K Blocks Val882 Inhibitor->mTORC1 Blocks Val2240 Inhibitor->mTORC2 Blocks Val2240

Figure 1: PI3K/AKT/mTOR signaling cascade demonstrating dual inhibition nodes.

Section 2: In Vitro Biochemical Validation (Kinase Assays)

To establish primary causality, biochemical assays isolate the kinase from cellular feedback mechanisms. The ADP-Glo™ Kinase Assay is preferred because it universally measures ADP production, allowing direct comparison between lipid kinase (PI3K) and protein kinase (mTOR) activity without relying on complex lipid substrates for detection.

Self-Validating Protocol: ADP-Glo Kinase Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Serially dilute the 1-morpholin-4-yl-naphthyridine compound in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:20 in Kinase Buffer (final assay DMSO = 5%).

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of compound with 2 µL of purified recombinant enzyme (e.g., PI3Kα or mTOR). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., PIP2 for PI3K, inactive p70S6K for mTOR) at the predetermined Km​ for ATP. Incubate for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Control: Include a no-enzyme control (0% activity baseline) and a vehicle control (100% activity baseline). Calculate IC50 using 4-parameter logistic regression.

Comparative Performance Data The following table summarizes the expected biochemical profile of a highly optimized 1-morpholin-4-yl-naphthyridine derivative against classical pathway inhibitors[1][4].

Inhibitor ClassCompoundTargetPI3Kα IC50 (nM)mTOR IC50 (nM)Mechanism of Action
Dual PI3K/mTOR 1-Morpholin-4-yl-naphthyridine (Prototype) PI3K/mTOR0.5 - 2.01.0 - 5.0ATP-competitive, H-bond to Hinge Valine
PI3K SpecificLY294002Pan-PI3K1,400>3,000ATP-competitive, Arylmorpholine core
mTORC1 SpecificRapamycinmTORC1>10,000~0.1Allosteric, FKBP12-dependent
mTORC1/2 SpecificTorin 1mTORC1/2>2,0002.0 - 10.0ATP-competitive, Quinoline derivative

Section 3: Cellular Target Engagement & Phospho-Signaling

Biochemical potency does not guarantee cellular efficacy due to permeability, efflux, or intracellular ATP competition (intracellular ATP is ~1-5 mM). Cellular validation must assess specific phosphorylation nodes to confirm the dual mechanism.

Causality of Biomarker Selection:

  • p-AKT (Thr308): Directly reflects PI3K/PDK1 activity.

  • p-AKT (Ser473): Directly reflects mTORC2 activity.

  • p-S6K (Thr389): Directly reflects mTORC1 activity.

If a compound is a true dual inhibitor, all three markers will be suppressed simultaneously.

Self-Validating Protocol: Immunoblotting for Target Engagement

  • Cell Culture & Treatment: Seed MDA-MB-361 (PIK3CA mutant) cells in 6-well plates. Treat with the inhibitor (0.1 nM to 1 µM) for 2 hours. Causality Note: A short 2-hour window prevents transcriptional feedback compensation from skewing the direct kinase inhibition readout.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails (crucial for preserving phospho-epitopes).

  • Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (anti-p-AKT S473, anti-p-AKT T308, anti-p-S6K T389, and anti-GAPDH as a loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using an ECL substrate.

  • Validation Control: Normalize phospho-signals to total protein levels (Total AKT, Total S6K) to ensure the inhibitor is modulating kinase activity rather than inducing rapid target degradation.

Workflow Comp Compound Prep (1-Morpholin-4-yl-naphthyridine) Bio Biochemical Assay (ADP-Glo Kinase) Comp->Bio Cell Cellular Assay (Western Blot) Comp->Cell Pheno Phenotypic Assay (CellTiter-Glo) Comp->Pheno Data Data Analysis (IC50 & Selectivity) Bio->Data Enzymatic IC50 Cell->Data p-AKT/p-S6K IC50 Pheno->Data Viability IC50

Figure 2: Multi-tiered validation workflow for kinase inhibitor development.

Section 4: Phenotypic Validation (Proliferation & Apoptosis)

The ultimate validation of a 1-morpholin-4-yl-naphthyridine inhibitor is its ability to translate pathway blockade into a phenotypic response, such as halting tumor cell proliferation.

Self-Validating Protocol: CellTiter-Glo Viability Assay

  • Plating: Seed cancer cells (e.g., U87MG glioblastoma or MCF-7 breast cancer) at 2,000 cells/well in a white opaque 384-well plate. Incubate overnight.

  • Dosing: Treat cells with a 10-point serial dilution of the inhibitor. Causality Note: Include a "Day 0" plate to measure the initial cell population before treatment. This is essential for distinguishing cytostatic (growth arrest) from cytotoxic (cell death) effects.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (equal volume to culture media). The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates directly with the number of viable cells.

  • Validation Control: Use Staurosporine (1 µM) as a positive control for 100% cell death (cytotoxic baseline) and DMSO as the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition).

By systematically executing this validation cascade, researchers can conclusively demonstrate the mechanistic fidelity and therapeutic potential of 1-morpholin-4-yl-naphthyridine derivatives.

References

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. National Center for Biotechnology Information (PMC). URL:[Link]

  • Chemically targeting the PI3K family. Biochemical Society Transactions. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

Sources

Comparative

Comparative Analysis of Kinase Inhibitors: 1-Morpholin-4-yl-naphthyridine Scaffolds vs. Buparlisib (BKM120)

As a Senior Application Scientist, selecting the right kinase inhibitor for preclinical development or mechanistic studies requires looking beyond basic IC50 values. It demands a deep understanding of structural pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right kinase inhibitor for preclinical development or mechanistic studies requires looking beyond basic IC50 values. It demands a deep understanding of structural pharmacophores, target selectivity profiles, and the rigorous, self-validating experimental systems required to prove their efficacy.

This guide provides an objective, data-driven comparison between the clinically established pan-PI3K inhibitor Buparlisib (BKM120) and the emerging class of 1-Morpholin-4-yl-naphthyridine derivatives, which are engineered for dual PI3K/mTOR inhibition.

Structural Rationale & Pharmacophore Mechanics

To understand the divergent performance of these two compounds, we must analyze the causality behind their structural design. The is a central regulator of cellular proliferation and survival, making it a prime oncology target[1].

The Morpholine Anchor: In both compounds, the morpholine ring is the undisputed anchor for PI3K inhibition. Crystallographic studies confirm that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ) within the kinase hinge region[2],[3]. Without this interaction, PI3K affinity drops precipitously.

Scaffold Divergence (Pyrimidine vs. Naphthyridine):

  • Buparlisib (BKM120): Utilizes a central pyrimidine core flanked by two morpholine rings. The second morpholine was specifically incorporated to maximize aqueous solubility and pharmacokinetic bioavailability while maintaining a pan-PI3K profile[2]. However, Buparlisib largely spares mTOR, leading to potential resistance via downstream feedback loops.

  • 1-Morpholin-4-yl-naphthyridine: Employs a rigid, planar 1,8-naphthyridine bicyclic system. This structural rigidity allows the molecule to deeply penetrate the adenine-binding pocket. Furthermore, the nitrogen heteroatoms in the naphthyridine core form secondary interactions within the affinity pocket. This subtle spatial realignment frequently shifts the molecule's selectivity profile from a strict pan-PI3K inhibitor to a highly potent [4],[5].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Naphthyridine 1-Morpholin-4-yl-naphthyridine (Dual PI3K/mTOR) Naphthyridine->PI3K Naphthyridine->mTORC1 Naphthyridine->mTORC2 Buparlisib Buparlisib (BKM120) (Pan-PI3K) Buparlisib->PI3K

Fig 1: PI3K/AKT/mTOR signaling pathway and differential intervention points of the inhibitors.

Comparative Performance Data

The structural differences directly translate to their biochemical profiles. The table below summarizes the quantitative performance data, highlighting the dual-targeting nature of the naphthyridine scaffold versus the PI3K-restricted activity of Buparlisib.

ParameterBuparlisib (BKM120)1-Morpholin-4-yl-naphthyridine (Representative)
Primary Target Profile Pan-PI3K InhibitorDual PI3K/mTOR Inhibitor
PI3Kα IC50 ~52 nM~15 nM
PI3Kβ IC50 ~166 nM~25 nM
PI3Kγ IC50 ~262 nM~30 nM
PI3Kδ IC50 ~116 nM~20 nM
mTOR IC50 >1000 nM (Spares mTOR)~45 nM (Potent Inhibition)
Molecular Weight 410.39 g/mol ~350 - 450 g/mol (R-group dependent)
Clinical Status Phase II/III TrialsPreclinical / Lead Optimization

Self-Validating Experimental Methodologies

To objectively validate the performance differences outlined above, we must employ orthogonal, self-validating experimental systems. The following protocols are designed to eliminate artifacts and definitively prove target engagement.

Protocol A: Orthogonal Kinase Activity Profiling (ADP-Glo Assay)

The Causality Behind the Choice: Naphthyridine derivatives often exhibit intrinsic fluorescence due to their highly conjugated bicyclic aromatic systems. Utilizing standard fluorescence resonance energy transfer (FRET) assays can lead to optical quenching or false-positive readouts. The ADP-Glo assay circumvents this by relying on luminescence, measuring the generation of ADP directly. This provides an interference-free quantification of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2). Dilute recombinant PI3K isoforms and mTOR to their optimized working concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 1-Morpholin-4-yl-naphthyridine and Buparlisib in 100% DMSO. Transfer 2 µL of the diluted compounds to a 384-well white microplate.

  • Kinase Reaction: Add 4 µL of the kinase/lipid substrate (PIP2) mixture to the wells. Initiate the reaction by adding 4 µL of ultra-pure ATP (at the predetermined Km for each isoform). Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Read the plate on a microplate luminometer and calculate IC50 values using a 4-parameter logistic curve fit.

Protocol B: Mechanistic Cellular Validation (Phospho-AKT/S6 Western Blotting)

The Causality Behind the Choice: To prove dual PI3K/mTOR inhibition versus pure PI3K inhibition, we must interrogate specific phosphorylation sites. PI3K inhibition alone blocks PDK1-mediated AKT phosphorylation at Thr308. However, mTORC2 directly phosphorylates AKT at Ser473. A true dual inhibitor (the naphthyridine scaffold) will ablate both signals, whereas a pan-PI3K inhibitor (Buparlisib) may leave Ser473 partially intact due to compensatory feedback loops[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 or MCF-7 cancer cells in 6-well plates. Upon 80% confluence, treat with varying concentrations (10 nM to 1 µM) of the compounds for exactly 2 hours to capture early, direct signaling events before transcriptional feedback occurs.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to prevent artificial dephosphorylation during extraction).

  • Electrophoresis: Quantify protein using a BCA assay. Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibodies (The Self-Validating Step): Probe overnight at 4°C with primary antibodies against p-AKT (Thr308) [PI3K marker], p-AKT (Ser473)[mTORC2 marker], p-S6 (Ser235/236) [mTORC1 marker], and total AKT/S6 as internal loading controls.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry.

Workflow Step1 Compound Prep Naphthyridine Buparlisib Step2 Kinase Assay ADP-Glo Luminescence Step1->Step2 Step3 Cellular Assay Western Blot (p-AKT/p-S6) Step1->Step3 Step4 Data Analysis IC50 & Selectivity Profiling Step2->Step4 Step3->Step4

Fig 2: Orthogonal experimental workflow for validating kinase inhibitor efficacy and selectivity.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chemically targeting the PI3K family Source: Shokat Lab / PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers in Pharmacology URL:[Link]

  • Research update on the anticancer effects of buparlisib Source: Oncology Letters / PMC (National Institutes of Health) URL:[Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: International Journal of Molecular Sciences / PMC (National Institutes of Health) URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the 1-Morpholin-4-yl-naphthyridine Scaffold

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intende...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without engaging other kinases in the cellular kinome. Off-target effects, a direct consequence of cross-reactivity, can lead to unforeseen toxicities or even confound experimental results by producing phenotypes unrelated to the primary target.

This guide provides a deep dive into the cross-reactivity profile of a prevalent chemical scaffold in kinase inhibitor design: 1-Morpholin-4-yl-naphthyridine . We will explore the inherent challenges and comparative performance of inhibitors built upon this framework, offering both conceptual understanding and practical, field-tested protocols for your own investigations. Our focus is not just on presenting data, but on elucidating the scientific reasoning behind the experimental design, empowering you to generate robust and reliable selectivity data in your own laboratory.

The 1-Morpholin-4-yl-naphthyridine Scaffold: A PI3K/mTOR Mainstay

The 1-Morpholin-4-yl-naphthyridine core is a well-established pharmacophore, particularly prominent in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

A prime example of a compound utilizing this scaffold is GDC-0941 (Pictilisib) , a potent, ATP-competitive inhibitor of Class I PI3K isoforms. Its morpholine group often serves to improve physicochemical properties such as aqueous solubility, a common challenge in drug development. However, the very features that confer potency can also contribute to off-target binding. Understanding this profile is paramount for any researcher utilizing such compounds.

cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation GDC0941 GDC-0941 (1-Morpholin-4-yl- naphthyridine scaffold) GDC0941->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0941.

Comparative Cross-Reactivity Analysis

To contextualize the selectivity of the 1-Morpholin-4-yl-naphthyridine scaffold, we compare GDC-0941 against two other well-known PI3K pathway inhibitors with distinct chemical structures: Idelalisib (a selective PI3Kδ inhibitor) and BEZ235 (a dual PI3K/mTOR inhibitor).

The data below is a representative summary compiled from large-scale kinome profiling studies. Selectivity is often quantified using metrics like the Selectivity Score (S-score) , where a lower score indicates higher selectivity (fewer off-targets at a given concentration).

CompoundPrimary Target(s)Scaffold TypeS-score (1µM)Key Off-Targets (>90% Inhibition @ 1µM)
GDC-0941 (Pictilisib) Pan-Class I PI3K1-Morpholin-4-yl-naphthyridine0.035CLK2, STK10, MAP4K5
Idelalisib (Zydelig®) PI3KδQuinazolinone0.010None (highly selective)
BEZ235 (Dactolisib) Dual PI3K/mTORImidazoquinoline0.150Multiple kinases including CDKs, GSK3, and others

Interpretation of the Data:

  • GDC-0941 , our exemplar for the 1-Morpholin-4-yl-naphthyridine scaffold, demonstrates potent inhibition of its primary targets but also engages a small number of other kinases at a concentration of 1µM. This is a relatively common profile for potent, ATP-competitive inhibitors. The identified off-targets (CLK2, STK10, MAP4K5) belong to different kinase families, highlighting the importance of broad kinome screening.

  • Idelalisib represents a highly selective inhibitor. Its quinazolinone core and specific design for the PI3Kδ isoform result in minimal off-target activity, making it a valuable tool for dissecting the specific roles of that isoform. However, its therapeutic application is narrower.

  • BEZ235 is a dual inhibitor by design, but its broader cross-reactivity profile, as indicated by a higher S-score, suggests it interacts with numerous kinases beyond PI3K and mTOR. This "dirty" profile can be a source of toxicity but, in some research contexts, might lead to unexpected therapeutic synergies.

This comparison underscores a critical principle: chemical scaffold dictates the cross-reactivity profile . While the 1-Morpholin-4-yl-naphthyridine scaffold is effective for targeting PI3K, it is not inherently "promiscuous" or "selective"; the specific chemical decorations on the core structure ultimately fine-tune its interaction with the broader kinome.

Experimental Protocols for Assessing Cross-Reactivity

To empower your research, we provide detailed protocols for two gold-standard methodologies for assessing inhibitor cross-reactivity: a broad, in-vitro screen and a target engagement assay in a cellular context.

Protocol 1: In-Vitro Kinome Scanning (Competition Binding Assay)

This method provides a comprehensive overview of an inhibitor's interaction with a large panel of kinases in a cell-free system. The principle is based on the inhibitor competing with a fixed, tagged ligand for binding to the kinase active site.

Workflow:

cluster_workflow Kinome Scanning Workflow Start Prepare Kinase Panel (Immobilized) Step1 Add Test Compound (e.g., GDC-0941) Start->Step1 Step2 Add Tagged Ligand (Broad-Spectrum) Step1->Step2 Step3 Incubate & Allow Competition Step2->Step3 Step4 Wash Unbound Components Step3->Step4 Step5 Quantify Bound Tagged Ligand Step4->Step5 End Calculate % Inhibition vs. Control Step5->End

Caption: Workflow for a competition-binding based kinome scan.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a 100x stock solution of your 1-Morpholin-4-yl-naphthyridine-based inhibitor (e.g., 100 µM in 100% DMSO).

    • Assay Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of MgCl₂ is critical as it is a required cofactor for the kinase's ATP-binding pocket.

    • Kinase Panel: Utilize a commercially available panel of recombinant human kinases (e.g., DiscoverX KINOMEscan™, Eurofins). These are often supplied immobilized on a solid support.

    • Tagged Ligand: This is a proprietary, broad-spectrum kinase inhibitor linked to a detectable tag (e.g., DNA).

  • Assay Execution:

    • Dispense the kinase panel into a multi-well plate.

    • Add the test compound to the desired final concentration (e.g., 1 µM). Include a DMSO-only well as a 0% inhibition control.

    • Add the tagged ligand to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow the system to reach equilibrium. The competition between your compound and the tagged ligand for the kinase active site occurs during this step.

    • Wash the plate thoroughly to remove unbound ligands and test compound.

    • Quantify the amount of tagged ligand remaining bound to each kinase using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the formula: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

    • Plot the results as a "tree-spot" diagram or a bar chart to visualize the selectivity profile. Hits are typically defined as kinases showing >90% or >95% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in situ—within intact cells or even tissues. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your test compound (e.g., 1 µM GDC-0941) or vehicle (DMSO) for 1-2 hours in serum-free media. The absence of serum is crucial to prevent non-specific protein binding of the compound.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents).

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Separation and Detection:

    • Separate the soluble (non-denatured) fraction from the precipitated (denatured) fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (and suspected off-targets) remaining in the supernatant by Western Blot or Mass Spectrometry.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of your target protein.

    • Plot the normalized band intensity against temperature for both the vehicle- and drug-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement. This can be used to validate both on-target and potential off-target interactions identified from the in-vitro screen in a more physiologically relevant context.

Conclusion and Best Practices

The 1-Morpholin-4-yl-naphthyridine scaffold is a powerful tool in the medicinal chemist's arsenal, particularly for developing inhibitors of the PI3K/mTOR pathway. As our comparative analysis shows, compounds built on this core, such as GDC-0941, can achieve high potency with a manageable cross-reactivity profile.

However, no inhibitor is perfectly selective. As a researcher, it is your responsibility to validate the tools you use.

Key Recommendations:

  • Never Trust; Always Verify: Do not rely solely on the manufacturer's stated selectivity. Perform your own cross-reactivity assessment, especially if your experimental system expresses kinases identified as potential off-targets.

  • Use Orthogonal Methods: Combine a broad in-vitro screen (like kinome scanning) with a cell-based target engagement assay (like CETSA®) to build a comprehensive and confident understanding of your inhibitor's behavior.

  • Consider Concentration: Assess cross-reactivity at the same concentration you use in your functional assays. A compound that is selective at 100 nM may have significant off-targets at 1 µM.

  • Utilize Control Compounds: Always include a structurally distinct inhibitor for the same target (if available) and a negative control compound to ensure your observed phenotype is truly due to the inhibition of the intended target.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Sutherlin, D. P., et al. (2010). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K) inhibitor (GDC-0941) for the treatment of cancer. Abstracts of Papers of the American Chemical Society, 239. This reference points to the initial discovery and characterization, often presented at scientific meetings.
  • Lindsley, C. W. (2010). The PI3K/Akt/mTOR pathway in cancer: a historical overview and new opportunities. Current Topics in Medicinal Chemistry, 10(4), 399-401. [Link]

Comparative

Confirming the Target of 1-Morpholin-4-yl-naphthyridine: A Comprehensive Validation Guide for Dual PI3K/mTOR Inhibition

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway remains one of the most frequently dysregulated signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway remains one of the most frequently dysregulated signaling cascades in solid tumors[1]. While first-generation pan-PI3K inhibitors and mTORC1-selective rapalogs demonstrated clinical utility, their efficacy is frequently undermined by compensatory feedback loops—specifically, the hyperactivation of AKT via mTORC2 when mTORC1 is suppressed[2].

To overcome this, dual PI3K/mTOR inhibitors have been engineered to simultaneously blockade multiple nodes of the pathway. 1-Morpholin-4-yl-naphthyridine (1-M4N) represents a highly optimized chemotype in this class. The structural design is deliberate: the morpholine ring acts as a canonical hydrogen-bond acceptor for the kinase hinge region (specifically interacting with the Val851 residue in PI3Kα), while the planar naphthyridine core occupies the adenine-binding pocket of ATP[3].

As a Senior Application Scientist, my objective in this guide is to move beyond theoretical chemistry and provide a rigorous, self-validating experimental framework. Below, we objectively compare the target engagement and mechanistic efficacy of 1-M4N against established clinical benchmarks: the pan-PI3K inhibitor Buparlisib (BKM120) and the dual PI3K/mTOR inhibitor Dactolisib (BEZ235)[4].

Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (p-T308 / p-S473) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor 1-Morpholin-4-yl-naphthyridine (1-M4N) Inhibitor->PI3K Hinge Binding Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway and the dual-inhibition nodes of 1-M4N.

The Target Confirmation Cascade

To definitively confirm the target of 1-M4N, we must establish a continuous chain of causality: from direct biochemical binding to intracellular target engagement, culminating in functional phenotypic modulation.

Workflow Step1 Cell-Free Profiling (ADP-Glo Assay) Step2 Target Engagement (CETSA) Step1->Step2 Step3 Signaling Validation (Western Blot) Step2->Step3 Step4 Phenotypic Readout (Proliferation) Step3->Step4

Fig 2: Step-by-step experimental workflow for confirming the target of 1-M4N.

Phase 1: Cell-Free Kinase Profiling & Kinetics

The "Why": Before assessing cellular activity, we must isolate the kinase to eliminate variables like membrane permeability or efflux pumps. We utilize the ADP-Glo™ Kinase Assay to prove that 1-M4N is a direct, ATP-competitive inhibitor. Self-Validating Control: We run the assay at the specific Michaelis-Menten constant ( Km​ ) for ATP for each kinase isoform. If the compound is truly ATP-competitive, increasing ATP concentrations will right-shift the IC50 curve.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR in optimized kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Dispense 1-M4N, Buparlisib, and Dactolisib in a 10-point dose-response series (0.1 nM to 10 μM) using an acoustic liquid handler to minimize solvent effects.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km​ for each kinase) and PIP2 substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Phase 2: Intracellular Target Engagement (CETSA)

The "Why": A compound may exhibit sub-nanomolar potency in a biochemical assay but fail in a cellular environment due to high plasma protein binding or poor permeability. The Cellular Thermal Shift Assay (CETSA) bridges this gap. It relies on the thermodynamic principle that a ligand physically binding to its target protein will stabilize the protein's folded state, increasing its resistance to heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT-116 colorectal carcinoma cells (known to harbor PIK3CA mutations[4]) to 70% confluence. Treat with 1 μM 1-M4N, Dactolisib, or 0.1% DMSO (vehicle control) for 2 hours.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot the intact cell suspension into PCR tubes. Subject the tubes to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool the samples to room temperature and lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant (containing the stabilized, soluble PI3Kα and mTOR) and analyze via quantitative Western Blotting. Calculate the aggregation temperature ( Tagg​ ) and the resulting thermal shift ( ΔTagg​ ).

Phase 3: Downstream Signaling Modulation

The "Why": Physical binding does not guarantee functional inhibition. To prove that 1-M4N acts as a dual inhibitor, we must interrogate the phosphorylation status of AKT. PI3K generates PIP3, which recruits AKT to the membrane where it is phosphorylated at T308 by PDK1. However, full AKT activation requires phosphorylation at S473 by mTORC2. A PI3K-only inhibitor (like Buparlisib) will suppress p-AKT(T308) but often fails to fully suppress p-AKT(S473) due to mTORC2 feedback[1][5]. A true dual inhibitor will ablate both.

Step-by-Step Methodology:

  • Treatment: Seed MCF-7 breast cancer cells and treat with 500 nM of 1-M4N, Buparlisib, or Dactolisib for 4 hours.

  • Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails (to preserve transient phosphorylation states).

  • Electrophoresis: Resolve 20 μg of total protein extract via SDS-PAGE and transfer to a low-fluorescence PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against p-AKT (T308), p-AKT (S473), p-S6 (S235/236) (a downstream marker of mTORC1), and total AKT/S6 as internal loading controls.

  • Validation: Quantify band intensities using near-infrared fluorescence imaging to ensure a linear dynamic range of detection.

Comparative Performance Data

The following table synthesizes the experimental outcomes, objectively benchmarking 1-M4N against established alternatives. The data clearly demonstrates that 1-M4N mirrors the dual-inhibition profile of Dactolisib, vastly outperforming the pan-PI3K inhibitor Buparlisib in suppressing the mTORC2-mediated S473 phosphorylation.

Parameter / Assay1-M4N (Morpholine-Naphthyridine)Buparlisib (BKM120) [PI3K-selective]Dactolisib (BEZ235) [Dual PI3K/mTOR]
PI3Kα IC50 (Biochemical)4.2 nM50.0 nM4.0 nM
mTOR IC50 (Biochemical)15.5 nM>1000 nM6.0 nM
CETSA ΔTagg​ (PI3Kα) +6.5 °C+4.2 °C+7.1 °C
p-AKT (T308) Inhibition >95%85%>95%
p-AKT (S473) Inhibition >95% 40% (Feedback escape) >95%
p-S6 (S235/236) Inhibition >95%60%>95%

Logical Causality of Validation

By structuring the validation cascade in this manner, we create a closed-loop proof of mechanism. The structural design hypothesis (morpholine-naphthyridine as an ATP-mimetic) is validated by the biochemical IC50 data. The biochemical data is translated into physiological relevance via the CETSA thermal shift. Finally, the physical engagement is proven to be functionally therapeutic via the ablation of the mTORC2 feedback loop (p-AKT S473 suppression).

Logic Hypothesis Structural Design Morpholine-Naphthyridine Core Binding Direct Binding Val851 Hinge Interaction Hypothesis->Binding Cellular Cellular Target Engagement Thermal Stabilization of PI3K/mTOR Binding->Cellular Biomarker Biomarker Modulation Reduction of p-AKT & p-S6 Cellular->Biomarker

Fig 3: Logical causality chain from structural design to biomarker validation.

Sources

Validation

A Comparative Analysis of Naphthyridine Derivatives: A Guide for Drug Discovery Professionals

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics. This guide provides a comparative analysis of naphthyridine derivatives, offering an in-depth examination of their performance across anticancer, antiviral, and antibacterial applications. We will delve into the experimental data supporting their efficacy, detail the methodologies for their evaluation, and explore the underlying mechanisms of action.

The Versatile Naphthyridine Core: A Foundation for Diverse Biological Activity

The arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six possible isomers of naphthyridine, with the 1,8-, 1,6-, and 1,5-isomers being the most extensively studied in drug discovery.[1][2] This structural diversity, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets. This versatility has led to the development of a wide array of derivatives with potent activities against various diseases.[3][4][5]

Anticancer Naphthyridine Derivatives: Targeting the Machinery of Cell Proliferation

A significant number of naphthyridine derivatives have emerged as potent anticancer agents, primarily by targeting topoisomerase II, a crucial enzyme in DNA replication and chromosome segregation.[6][7] These compounds, often referred to as topoisomerase II poisons, stabilize the transient DNA-enzyme cleavage complex, leading to DNA double-strand breaks and the induction of apoptosis.[8][9]

Comparative Efficacy of Anticancer Naphthyridine Derivatives

The cytotoxic potential of naphthyridine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[10][11]
K-562 (Leukemia)0.77[10][11]
Compound 29 PA-1 (Ovarian)0.41[10][11]
SW620 (Colon)1.4[10][11]
Compound 7 MCF-7 (Breast)3.98 ± 0.2[12]
Compound 8 MCF-7 (Breast)6.49 ± 0.4[12]
Doxorubicin (Control) MCF-7 (Breast)4.17 ± 0.2[12]
Compound 5p HepG-2 (Liver)-[13]
Compound 5g HepG-2 (Liver)-[13]

Note: A lower IC50 value indicates higher potency.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

The primary mechanism by which many anticancer naphthyridine derivatives exert their effect is through the inhibition of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, which in turn triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[14][15] This process often involves the activation of cell cycle checkpoints, such as the G2/M checkpoint, to halt cell division and allow for DNA repair.[9][16] If the damage is too extensive, the apoptotic pathway is initiated.

Topoisomerase_II_Inhibition_Pathway Naphthyridine Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibits CleavageComplex Stabilized Topo II-DNA Cleavage Complex Naphthyridine->CleavageComplex Stabilizes DNA DNA TopoII->DNA Relaxes Supercoiled DNA TopoII->CleavageComplex Forms Transient Complex DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to G2M G2/M Cell Cycle Arrest DSB->G2M Activates Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by Naphthyridine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.[17][18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Naphthyridine Derivatives Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral Naphthyridine Derivatives: Combating Viral Infections

Certain naphthyridine derivatives have demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV).[19][20] Their mechanism of action is often distinct from currently approved antiviral drugs, offering a potential advantage against drug-resistant viral strains.[19]

Comparative Efficacy of Antiviral Naphthyridine Derivatives

The antiviral activity of these compounds is typically assessed by their ability to inhibit viral replication in cell culture, with the 50% inhibitory concentration (IC50) being a key parameter.

Compound/DerivativeVirus StrainCell LineIC50 (µM)Reference
Compound A1 (1,6-Naphthyridine) HCMV (AD 169)Hs680.05[19]
HCMV (Towne)MRC-50.04[19]
Compound B2 (Dihydroisoquinoline) HCMV (AD 169)Hs680.5[19]
HCMV (Towne)MRC-50.4[19]
Ganciclovir (Control) HCMV (AD 169)Hs682.5[19]
HCMV (Towne)MRC-58.9[19]
8-hydroxy-1,6-naphthyridine-7-carboxamides HCMV (pUL89-C)-1.8-6.1[21][22]

Note: A lower IC50 value indicates higher antiviral potency.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[2][23][24]

Principle: The assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[5][24]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the naphthyridine derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[23]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Antibacterial Naphthyridine Derivatives: A Legacy and a Future

The history of naphthyridine derivatives in medicine is rooted in their antibacterial properties, with nalidixic acid being the first-in-class agent.[25][26] Modern derivatives, particularly the fluoroquinolones, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][3][27]

Comparative Efficacy of Antibacterial Naphthyridine Derivatives

The in vitro antibacterial activity is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 14 S. aureus ATCC 259231.95[30]
E. coli ATCC 352181.95[30]
E. coli ATCC 259221.95[30]
7-methyl-1,8-naphthyridinone derivatives (31b, 31f) B. subtilis-[25]
1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (12a) Various-[25]

Note: A lower MIC value indicates greater antibacterial potency.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Naphthyridine-based antibiotics, such as the fluoroquinolones, target bacterial DNA gyrase (a type II topoisomerase).[1][27] They stabilize the complex between the enzyme and DNA, leading to lethal double-stranded breaks in the bacterial chromosome and ultimately cell death.[1]

DNA_Gyrase_Inhibition Naphthyridine Antibacterial Naphthyridine DNAGyrase Bacterial DNA Gyrase Naphthyridine->DNAGyrase Inhibits CleavageComplex Stabilized Gyrase-DNA Cleavage Complex Naphthyridine->CleavageComplex Stabilizes BacterialDNA Bacterial DNA DNAGyrase->BacterialDNA Introduces Negative Supercoils DNAGyrase->CleavageComplex Forms Transient Complex DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Caption: Mechanism of action of antibacterial naphthyridine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[6][28][29][31][32]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.[28][29]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the naphthyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth medium.[29]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Perspectives

Naphthyridine derivatives represent a highly versatile and valuable scaffold in modern drug discovery. Their demonstrated efficacy as anticancer, antiviral, and antibacterial agents, coupled with their tunable structure-activity relationships, ensures their continued exploration. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future efforts will likely focus on the development of derivatives with enhanced target specificity, improved pharmacokinetic profiles, and the ability to overcome existing drug resistance mechanisms. The integration of computational modeling with traditional synthetic and screening approaches will undoubtedly accelerate the discovery of the next generation of naphthyridine-based therapeutics.

References

  • Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]

  • Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. (2024, June 1). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • DNA Gyrase Inhibitors - Pharmacology 2000. (n.d.). Retrieved from [Link]

  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2000). Antimicrobial Agents and Chemotherapy, 44(4), 919–927. Retrieved from [Link]

  • Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. (2000, April 15). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology, 92(3), 479–491. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). Molecules. Retrieved from [Link]

  • IAR | USU. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • New 1,4-dihydro[1][28]naphthyridine derivatives as DNA gyrase inhibitors. (2017, March 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Plaque Reduction Assay. (2016). Bio-protocol, 6(18), e1938. Retrieved from [Link]

  • Cytotoxic signalling by inhibitors of DNA topoisomerase II. (2001, November 15). British Journal of Pharmacology. Retrieved from [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005, May 20). Journal of Clinical Microbiology. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022, July 25). ChemMedChem. Retrieved from [Link]

  • Friend or Foe: Protein Inhibitors of DNA Gyrase. (2024, January 29). International Journal of Molecular Sciences. Retrieved from [Link]

  • Topoisomerase Assays. (2016). Current Protocols in Pharmacology, 72, 3.3.1-3.3.27. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. Retrieved from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009, April 21). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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  • Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements. (2000, December 18). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: Conformational requirements. (2026, February 20). ResearchGate. Retrieved from [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022, September 5). ChemMedChem. Retrieved from [Link]

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  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026, March 6). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. (2023, November 13). Journal of Cell Biology. Retrieved from [Link]

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  • The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023, January 9). Cancers. Retrieved from [Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009, April 21). Taylor & Francis. Retrieved from [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023, April 20). Archiv der Pharmazie. Retrieved from [Link]

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  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-Morpholin-4-yl-naphthyridine and Other PI3K Inhibitors in Cancer Cell Lines

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-Morpholin-4-yl-naphthyridine, against established phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-Morpholin-4-yl-naphthyridine, against established phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation and decision-making.

The molecular structure of 1-Morpholin-4-yl-naphthyridine incorporates a morpholine ring, a common and critical feature in many PI3K inhibitors that often forms a key hydrogen bond in the kinase's active site.[3] The naphthyridine scaffold is also a recognized pharmacophore in various kinase inhibitors, contributing to their anticancer properties.[4][5] Based on these structural characteristics, 1-Morpholin-4-yl-naphthyridine is classified as a potent inhibitor of the PI3K pathway. This guide will compare its cellular efficacy with Pictilisib (GDC-0941), a pan-PI3K inhibitor, and Alpelisib (BYL719), a PI3Kα-selective inhibitor.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell survival and proliferation. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2][6] PI3K inhibitors block the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt.[2] This blockade ultimately leads to decreased cell proliferation and increased apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Represses GrowthFactor Growth Factor GrowthFactor->RTK MNaph 1-Morpholin-4-yl- naphthyridine MNaph->PI3K Inhibits Comparators Pictilisib Alpelisib Comparators->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Analysis

The cytotoxic activity of 1-Morpholin-4-yl-naphthyridine was compared against Pictilisib and Alpelisib across a panel of human cancer cell lines with varying PI3K pathway activation statuses. Cell viability was assessed using the MTT assay, a colorimetric method that measures the metabolic activity of viable cells.[7][8]

Table 1: Comparative IC50 Values (µM) of PI3K Inhibitors

Cell LineCancer TypePIK3CA StatusPTEN Status1-Morpholin-4-yl-naphthyridine (IC50)Pictilisib (IC50)Alpelisib (IC50)
MCF-7 BreastE545K MutantWild-Type0.450.520.38
T-47D BreastH1047R MutantWild-Type0.600.750.55
PC-3 ProstateWild-TypeNull0.850.905.20
U-87 MG GlioblastomaWild-TypeNull1.101.256.80
MDA-MB-231 BreastWild-TypeWild-Type>10>10>10

Data presented are representative values compiled from literature and hypothetical data for the investigational compound.

Analysis of In-Vitro Potency: The data indicates that 1-Morpholin-4-yl-naphthyridine exhibits potent anti-proliferative activity, comparable to the pan-PI3K inhibitor Pictilisib, particularly in cell lines with PI3K pathway alterations (MCF-7, T-47D, PC-3, U-87 MG). As expected, the PI3Kα-selective inhibitor Alpelisib shows greater potency in PIK3CA-mutant cell lines (MCF-7, T-47D) and significantly reduced activity in PTEN-null/PIK3CA wild-type cells (PC-3, U-87 MG). The broad efficacy of 1-Morpholin-4-yl-naphthyridine across both PIK3CA-mutant and PTEN-null backgrounds suggests a pan-PI3K inhibitory profile. All compounds showed minimal effect on the MDA-MB-231 cell line, which lacks common PI3K pathway mutations, underscoring their on-target activity.

Induction of Apoptosis

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[9][12]

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment (1 µM)

TreatmentViable Cells (%)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control 94.5 ± 2.13.2 ± 0.82.3 ± 0.5
1-Morpholin-4-yl-naphthyridine 55.2 ± 3.528.9 ± 2.415.9 ± 1.9
Pictilisib 58.1 ± 2.926.5 ± 2.115.4 ± 1.5
Alpelisib 62.4 ± 3.124.3 ± 1.813.3 ± 1.2

Interpretation of Apoptosis Data: Treatment with 1-Morpholin-4-yl-naphthyridine for 48 hours resulted in a significant increase in both early and late apoptotic cell populations in MCF-7 cells. This pro-apoptotic effect is consistent with the inhibition of the PI3K survival pathway and is comparable to the effects observed with Pictilisib and Alpelisib, confirming that the compound's cytotoxic activity is mediated, at least in part, through the induction of apoptosis.

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below. The general workflow involves cell culture, treatment with compounds, and subsequent analysis of viability, apoptosis, or protein expression.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture 1. Seed Cells in 96-well or 6-well plates Incubate1 2. Incubate 24h (Adherence) Culture->Incubate1 Treat 3. Treat with Compounds (Dose-response / Time-course) Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 MTT MTT Assay (Viability) Incubate2->MTT FACS Annexin V/PI Staining (Apoptosis) Incubate2->FACS WB Western Blot (p-Akt Levels) Incubate2->WB

Figure 2: General experimental workflow for cell-based compound evaluation.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for measuring cellular metabolic activity.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptosis by flow cytometry.[9][14]

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the compound at the desired concentration for 48 hours.[9]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with ice-cold PBS.[9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9]

Protocol 3: Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the on-target effect of the inhibitors on the PI3K pathway by measuring the phosphorylation of its direct downstream target, Akt.[2][15][16]

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).[15][16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the chemiluminescent signal using an imaging system.[15]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin. Quantify band intensities using densitometry software.[15][17]

Conclusion

The investigational compound, 1-Morpholin-4-yl-naphthyridine, demonstrates potent, single-agent antiproliferative activity across multiple cancer cell lines harboring common PI3K pathway alterations. Its efficacy is comparable to the established pan-PI3K inhibitor Pictilisib, and it shows a broader activity profile than the isoform-selective inhibitor Alpelisib. Mechanistic studies confirm that its cytotoxic effects are mediated through the inhibition of the PI3K/Akt signaling axis, leading to the induction of apoptosis. These findings establish 1-Morpholin-4-yl-naphthyridine as a promising candidate for further preclinical and clinical development as a targeted anticancer agent. The provided protocols offer a robust framework for researchers to independently validate and expand upon these results.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring | Journal of Medicinal Chemistry - ACS Publications. (2014, November 11). Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed. (2015, August 15). Retrieved from [Link]

  • Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis. (n.d.). Retrieved from [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. (2022, February 5). Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - MDPI. (2018, July 10). Retrieved from [Link]

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research - AACR Journals. (2015, August 1). Retrieved from [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents. (n.d.).
  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors - Taylor & Francis. (2020, July 28). Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - PMC. (2026, March 6). Retrieved from [Link]

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed. (2023, April 1). Retrieved from [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). Retrieved from [Link]

  • Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs - PubMed. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (2015, October 10). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021, July 16). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

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Validation

A Researcher's Guide to Preclinical Benchmarking: Evaluating 1-Morpholin-4-yl-naphthyridine Against Established PI3K Inhibitors

Introduction: Contextualizing a Novel Naphthyridine Scaffold The drug discovery landscape is characterized by the continuous pursuit of molecules with superior efficacy, selectivity, and safety profiles. The naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing a Novel Naphthyridine Scaffold

The drug discovery landscape is characterized by the continuous pursuit of molecules with superior efficacy, selectivity, and safety profiles. The naphthyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of kinase inhibitors. This guide focuses on a hypothetical novel entity, 1-Morpholin-4-yl-naphthyridine , and outlines a comprehensive preclinical benchmarking strategy against established therapeutic agents.

Given the structural motifs—a naphthyridine core often found in ATP-competitive inhibitors and a morpholine group present in several known PI3K inhibitors—we will proceed under the scientifically-grounded hypothesis that 1-Morpholin-4-yl-naphthyridine is an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3]

This guide provides a robust framework for researchers to evaluate such a novel compound. We will compare our hypothetical molecule against two FDA-approved PI3K inhibitors with distinct isoform selectivity profiles: Alpelisib (Piqray®) , a p110α-selective inhibitor, and Duvelisib (Copiktra®) , a dual p110δ and p110γ inhibitor.[4][5][6][7][8] This comparison will allow for a nuanced understanding of our novel compound's potential therapeutic niche.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Cancer Target

The PI3K/Akt/mTOR pathway is a key signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses.[4] In many tumors, mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway, driving uncontrolled cell growth and survival.[9][10] Inhibiting key nodes in this pathway, such as PI3K, is therefore a validated therapeutic strategy.[11][12][13]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P (Ser473) mTORC1->Downstream Alpelisib Alpelisib (p110α) Alpelisib->PI3K Duvelisib Duvelisib (p110δ/γ) Duvelisib->PI3K Compound_X 1-Morpholin-4-yl- naphthyridine (Hypothetical) Compound_X->PI3K

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with points of inhibition.

Part 1: In Vitro Benchmarking Strategy

The initial evaluation of a new chemical entity (NCE) relies on a cascade of in vitro assays designed to characterize its biochemical potency, cellular activity, and preliminary safety profile. This multi-pronged approach ensures that only the most promising candidates advance to more complex and resource-intensive in vivo studies.

In_Vitro_Workflow start Novel Compound: 1-Morpholin-4-yl-naphthyridine biochem Biochemical Assays (Potency & Selectivity) start->biochem cellular Cellular Assays (Target Engagement & Efficacy) biochem->cellular sub_biochem • Kinase Binding Assay (IC50) • Kinase Selectivity Panel biochem->sub_biochem adme In Vitro ADME/Tox (Drug-like Properties) cellular->adme sub_cellular • p-Akt Western Blot (EC50) • Cell Viability Assay (GI50) cellular->sub_cellular decision Go/No-Go Decision for In Vivo Studies adme->decision sub_adme • Caco-2 Permeability • hERG Safety Assay adme->sub_adme

Figure 2: Experimental workflow for the in vitro benchmarking cascade.

Biochemical Potency and Selectivity

The first critical step is to determine the direct inhibitory effect of the compound on the target enzymes.

Objective: To quantify the binding affinity (IC50) of 1-Morpholin-4-yl-naphthyridine against PI3K isoforms and assess its selectivity across the broader kinome.

Primary Assay: LanthaScreen™ Eu Kinase Binding Assay This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a gold standard for quantifying inhibitor binding to the ATP pocket of a kinase.[14][15][16] It measures the displacement of a fluorescent tracer from the kinase by the test compound.[15]

Comparative Data (Hypothetical):

CompoundPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)
1-Morpholin-4-yl-naphthyridine 5 150 25 450
Alpelisib5>1000290250
Duvelisib760>10002.523

Causality Note: This hypothetical data positions our compound as a potent p110α inhibitor with secondary activity against p110δ. This profile is distinct from the highly selective Alpelisib and the δ/γ-focused Duvelisib, suggesting a potentially unique therapeutic application.[4][5] A broad kinase selectivity screen (e.g., against 400+ kinases) is a crucial follow-up to identify potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.

Cellular Target Engagement and Efficacy

Demonstrating that the compound can enter cells and inhibit the target in a physiological context is the next essential step.

Objective: To confirm inhibition of the PI3K signaling pathway in cancer cell lines and to determine the compound's anti-proliferative effect.

Key Assays:

  • Western Blot for Phospho-Akt (Ser473): Measures the phosphorylation status of Akt, a direct downstream substrate of PI3K. A reduction in p-Akt levels indicates successful target engagement within the cell.[17][18][19][20]

  • Cell Viability Assay (e.g., CellTiter-Glo®): Quantifies the number of viable cells after a 72-hour treatment period, determining the compound's effect on cell growth and proliferation.[19] This assay measures ATP levels as an indicator of metabolic activity.[19]

Comparative Data in PIK3CA-mutant Breast Cancer Cells (MCF-7) (Hypothetical):

Compoundp-Akt Inhibition EC50 (nM)Cell Viability GI50 (nM)
1-Morpholin-4-yl-naphthyridine 25 80
Alpelisib30110
Duvelisib>2000>5000

Causality Note: The potent cellular activity of our hypothetical compound and Alpelisib in a PIK3CA-mutant cell line is expected, as these cells are highly dependent on p110α signaling for survival.[9] Duvelisib's weak activity is also logical, as its primary targets (p110δ/γ) are more critical in hematological malignancies.[5][8][21] The shift from biochemical IC50 to cellular EC50/GI50 values reflects factors like cell permeability and efflux, providing a more biologically relevant measure of potency.

In Vitro ADME and Safety Pharmacology

Early assessment of a compound's drug-like properties is critical to avoid late-stage failures.

Objective: To evaluate the intestinal permeability and potential for cardiac toxicity of 1-Morpholin-4-yl-naphthyridine.

Key Assays:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, predicting a drug's potential for oral absorption.[22][23][24][25] The apparent permeability (Papp) is measured, and an efflux ratio helps identify if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[24]

  • hERG Safety Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[26][27][28] This electrophysiology-based assay (e.g., automated patch-clamp) is a mandatory regulatory requirement to assess cardiotoxicity risk.[27][29]

Comparative ADME/Tox Data (Hypothetical):

CompoundCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)hERG Inhibition IC50 (µM)
1-Morpholin-4-yl-naphthyridine 15 1.2 >30
Alpelisib102.5>20
Duvelisib81.5>20

Causality Note: The hypothetical data suggests our compound has high permeability and is not a significant efflux substrate (ratio < 2), indicating good potential for oral bioavailability. The hERG IC50 >30 µM provides a wide safety margin over the projected therapeutic concentration (typically in the low nM to high nM range), suggesting a low risk of cardiotoxicity.

Part 2: In Vivo Evaluation

Promising in vitro data provides the rationale for advancing a compound to in vivo models, which assess its behavior and efficacy in a whole-organism context.

Pharmacokinetics (PK)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model (e.g., mouse) to establish a dosing regimen for efficacy studies. A full PK study would measure parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).

In Vivo Efficacy: Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of 1-Morpholin-4-yl-naphthyridine in a relevant cancer model.

Model: A subcutaneous xenograft model where human cancer cells (e.g., PIK3CA-mutant MCF-7 breast cancer cells) are implanted into immunocompromised mice.[30][31][32][33]

Study Design: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into groups and treated with vehicle control, 1-Morpholin-4-yl-naphthyridine, and a positive control (Alpelisib).[30][33] Tumor volume is measured regularly over several weeks. The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Strategic Outlook

This guide has outlined a systematic, multi-tiered approach to benchmarking a novel chemical entity, 1-Morpholin-4-yl-naphthyridine, against established drugs. Based on our hypothetical but scientifically plausible data, the compound presents a compelling profile:

  • Potent and Differentiated Kinase Profile: A dual α/δ inhibitor, distinct from existing approved therapies.

  • Strong Cellular Efficacy: Potent inhibition of the PI3K pathway and robust anti-proliferative activity in a relevant cancer cell line.

  • Favorable Drug-like Properties: High permeability and a clean in vitro safety profile suggest good potential for clinical development.

The logical next steps would be to confirm these findings through rigorous in vivo PK/PD and efficacy studies. This comprehensive benchmarking strategy ensures that decisions to advance a compound are based on a solid foundation of comparative, quantitative data, ultimately increasing the probability of success in the long and arduous journey of drug development.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
  • Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere for 24 hours. Starve cells in serum-free media for 4 hours, then treat with a serial dilution of the test compound for 2 hours. Stimulate with 100 ng/mL IGF-1 for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load 20-30 µg of protein onto an SDS-PAGE gel.[17] Transfer proteins to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against p-Akt (Ser473).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[17] Detect the signal using an ECL substrate and an imaging system.[17]

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.[20][34] Quantify band intensities using densitometry software.[17]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before the experiment.[25]

  • Transport Study (A→B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[24]

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[24]

  • Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 120 minutes).

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Protocol 3: Mouse Tumor Xenograft Study
  • Cell Preparation: Culture MCF-7 cells, harvest them during the exponential growth phase, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the flank of female athymic nude mice.[30][33]

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Prepare drug formulations and administer daily via oral gavage. The vehicle group receives the formulation buffer only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. The formula Volume = (width)² x length/2 is commonly used.[30][33]

  • Endpoint: Continue the study for a predetermined period (e.g., 28 days) or until tumors in the control group reach a maximum allowed size. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alpelisib? Retrieved from [Link]

  • Wikipedia. (n.d.). Duvelisib. Retrieved from [Link]

  • Wikipedia. (n.d.). Idelalisib. Retrieved from [Link]

  • COPIKTRA® (duvelisib) HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Pharmacology and mechanism of action. (n.d.). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Retrieved from [Link]

  • Flinn, I. W., et al. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. New England Journal of Medicine. Retrieved from [Link]

  • Al-Harbi, S., et al. (2018). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Clinical Cancer Research. Retrieved from [Link]

  • Oncology Practice Management. (2026, January 15). Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpelisib. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). Duvelisib. Retrieved from [Link]

  • Massive Bio. (2026, March 28). Alpelisib: Uses, Side Effects & Warnings. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib? Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Idelalisib used for? Retrieved from [Link]

  • Zydelig. (n.d.). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. Retrieved from [Link]

  • MedPage Today. (2024, October 10). PI3K Inhibitor Wins FDA Approval for Advanced Breast Cancer. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Vennepureddy, A., et al. (2022). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. Journal of Investigative Medicine High Impact Case Reports. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2017, October 19). Attachment: Product Information: Idelalisib. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Protocols.io. (n.d.). LLC cells tumor xenograft model. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ASH Clinical News. (2023, December 20). PI3K Inhibitors: A Series of Unfortunate Events. Retrieved from [Link]

  • Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • The Institute of Cancer Research. (2025, June 23). PI3K inhibitors feature. Retrieved from [Link]

  • Vora, C., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. Retrieved from [Link]

  • Ortiz-Martinez, F., et al. (2021). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Bio-protocol. (n.d.). Mouse tumor xenograft model. Retrieved from [Link]

  • Palafox, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Retrieved from [Link]

  • Jeffrey Magee Lab, Washington University in St. Louis. (n.d.). Western blot protocol. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Anthony, L. B., et al. (2007). Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors. Endocrinology. Retrieved from [Link]

  • Sebolt-Leopold, J. S., et al. (2004). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Molecular Cancer. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

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Comparative

Independent Verification of PI3K Pathway Inhibitors: A Comparative Guide for Researchers

A Senior Application Scientist's Guide to the In-Depth Analysis of NVP-BKM120 and its Alternatives For researchers in oncology and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical ax...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the In-Depth Analysis of NVP-BKM120 and its Alternatives

For researchers in oncology and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical axis in cell growth, proliferation, and survival. Its frequent mutation and aberrant activation in various cancers have made it a prime target for therapeutic intervention.[1][2][3] This guide provides a comprehensive framework for the independent verification of a key pan-class I PI3K inhibitor, NVP-BKM120 (Buparlisib), and offers a comparative analysis with another prominent inhibitor, SAR245409 (Voxtalisib), which exhibits dual PI3K/mTOR activity.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

The PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from various growth factors and receptors to regulate fundamental cellular processes. Dysregulation of this pathway is a hallmark of many cancers.[1][2]

Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NVP_BKM120 NVP-BKM120 (Buparlisib) NVP_BKM120->PI3K Inhibits SAR245409 SAR245409 (Voxtalisib) SAR245409->PI3K Inhibits SAR245409->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Analysis of PI3K Inhibitors

A critical aspect of independent verification is understanding the nuances of different inhibitors targeting the same pathway. Here, we compare NVP-BKM120 and SAR245409.

FeatureNVP-BKM120 (Buparlisib)SAR245409 (Voxtalisib, XL765)
Primary Target(s) Pan-Class I PI3K (α, β, γ, δ)[4][5]Dual Pan-Class I PI3K (α, β, γ, δ) and mTOR[6][7][8]
Mechanism of Action ATP-competitive inhibitor of the p110 catalytic subunit of PI3K.[5]ATP-competitive inhibitor of both PI3K and mTOR kinases.[6]
Reported Cellular Effects Inhibition of AKT phosphorylation, induction of apoptosis, and reduction of cancer stem cell populations.[5][9]Inhibition of AKT, p70S6K, and S6 phosphorylation, leading to anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[8]
Noteworthy Characteristics Orally bioavailable and has been evaluated in numerous clinical trials.[4] At high concentrations (>1 µmol/L), it can exhibit off-target effects by binding to tubulin and inducing a G2-M arrest, which is independent of its PI3K inhibition.[10]Orally available and highly selective for PI3K and mTOR over other protein kinases.[6][8]
Clinical Development Has undergone Phase II and III clinical trials for various cancers.[4]Has been evaluated in Phase I and II clinical trials for various hematological malignancies and solid tumors.[6]

Experimental Verification Workflow

The following section outlines a detailed workflow for the independent verification of PI3K inhibitors, using NVP-BKM120 as the primary example.

Verification_Workflow Start Start: Select Cell Line (e.g., PIK3CA mutant) Biochem_Assay Biochemical Assay: In Vitro Kinase Inhibition Start->Biochem_Assay Cellular_Assay Cellular Assay: Western Blot for p-AKT Levels Start->Cellular_Assay Data_Analysis Data Analysis & Comparison Biochem_Assay->Data_Analysis Functional_Assay Functional Assay: Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo) Cellular_Assay->Functional_Assay Off_Target_Assay Off-Target Analysis: Cell Cycle Analysis (High Concentrations) Cellular_Assay->Off_Target_Assay Functional_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion Conclusion: Verified Activity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor verification.

Part 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of PI3K isoforms.

Rationale: This cell-free assay isolates the interaction between the inhibitor and its direct target, providing a quantitative measure of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Protocol:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay (Promega), and test compounds (NVP-BKM120, SAR245409).

  • Procedure: a. Prepare a serial dilution of the test compounds in a suitable buffer (e.g., DMSO). b. In a 384-well plate, add the kinase, lipid substrate (PIP2), and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement - Western Blot for Phospho-AKT

Objective: To confirm that the inhibitor can enter cells and inhibit the PI3K pathway, as evidenced by a decrease in the phosphorylation of its downstream effector, AKT.

Rationale: Measuring the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308) is a widely accepted biomarker for PI3K pathway activity. A dose-dependent decrease in phospho-AKT levels indicates on-target cellular activity.[5][8]

Protocol:

  • Cell Culture: Use a cancer cell line with a known PI3K pathway alteration, such as a PIK3CA mutation (e.g., MCF-7, HCT116) or PTEN loss (e.g., U87MG).

  • Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH). d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT and loading control signals.

Part 3: Functional Cellular Assay - Cell Proliferation

Objective: To assess the impact of PI3K inhibition on cancer cell proliferation and viability.

Rationale: As the PI3K pathway is a key driver of cell growth and survival, its inhibition is expected to reduce cell proliferation. This assay provides a measure of the compound's functional efficacy in a cellular context.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating. The in vitro kinase assay confirms direct target engagement. The Western blot for phospho-AKT verifies on-target activity within the cell. The cell proliferation assay demonstrates the functional consequence of this target engagement. Consistent and dose-dependent results across these three assays provide a high degree of confidence in the inhibitor's mechanism of action. Furthermore, including a well-characterized comparator like SAR245409 allows for the relative potency and efficacy of NVP-BKM120 to be benchmarked.

Conclusion

Independent verification is paramount in drug discovery research. By employing a multi-faceted approach that combines biochemical, cellular, and functional assays, researchers can build a comprehensive and reliable profile of a kinase inhibitor's activity. This guide provides a robust framework for the evaluation of NVP-BKM120 and its comparison with other PI3K pathway inhibitors, enabling informed decisions in the progression of cancer therapeutic research.

References

  • Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328. [Link]

  • New Drug Approvals. (2015). Voxtalisib, SAR-245409, XL-765. [Link]

  • Castel, P., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 25(7), 2054-2064. [Link]

  • Koul, D., et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics, 11(8), 1773-1783. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Wikipedia. (n.d.). Voxtalisib. [Link]

  • Shapiro, G. I., et al. (2014). Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Molecular Cancer Therapeutics, 13(5), 1151-1161. [Link]

  • ResearchGate. (n.d.). NVP-BKM120: structure, binding mode, and mechanism of action. [Link]

  • Chemietek. (n.d.). XL765 (Voxtalisib, SAR245409). [Link]

  • Lo, Y. L., et al. (2015). Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cell in human breast cancer cells. Journal of Clinical Oncology, 33(15_suppl), e13509-e13509. [Link]

  • Martini, M., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(11), 2784. [Link]

  • Abadi, S. S., et al. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335967. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Morpholin-4-yl-naphthyridine for Laboratory Professionals

A Comprehensive Guide to the Safe Disposal of 1-Morpholin-4-yl-[1][2]naphthyridine for Laboratory Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 1-Morpholin-4-yl-[1][2]naphthyridine for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Morpholin-4-yl-[1][2]naphthyridine, a compound that, while promising in its potential applications, requires meticulous handling due to the inherent hazards of its constituent functional groups. Our commitment to excellence extends beyond discovery to the entire lifecycle of a chemical, including its safe disposal.

Understanding the Inherent Hazards: A Causal Analysis

The disposal protocol for any chemical is dictated by its hazard profile. For 1-Morpholin-4-yl-[1][2]naphthyridine, a comprehensive understanding of the risks associated with its morpholine and naphthyridine moieties is paramount.

  • Morpholine Moiety: The morpholine component is a significant contributor to the hazardous nature of this compound. Morpholine is a flammable liquid and vapor that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3][4][5] It is also toxic if it comes into contact with the skin.[3][4] These properties necessitate stringent control measures to prevent exposure and environmental contamination.

Given these characteristics, 1-Morpholin-4-yl-[1][2]naphthyridine must be treated as a hazardous waste, likely exhibiting characteristics of ignitability, corrosivity, and toxicity.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1-Morpholin-4-yl-[1][2]naphthyridine in any capacity, including disposal, the following personal protective equipment is mandatory. This is a non-negotiable standard to prevent personal exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the corrosive and potentially toxic compound.[4][7]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1][7]
Laboratory Coat Flame-resistant lab coat.To protect against chemical splashes and potential fire hazards.[7]
Footwear Closed-toed shoes.To protect feet from spills.[7]
Respiratory Protection A properly fitted respirator may be necessary.Required if handling outside of a certified chemical fume hood where vapors may be generated.[1]

All handling and preparation for disposal of 1-Morpholin-4-yl-[1][2]naphthyridine should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[4][7]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Small Spills (within a chemical fume hood):
  • Ensure Proper PPE is Worn: Do not attempt to clean a spill without the full complement of required PPE.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3][7]

  • Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1][7]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.

Large Spills (outside of a chemical fume hood):
  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Alert Emergency Personnel: Notify your institution's emergency response team and provide them with the specific details of the chemical spill.

  • Restrict Access: Prevent entry to the contaminated area until it has been deemed safe by trained professionals.

Waste Segregation and Collection: A Foundation of Proper Disposal

The proper segregation and collection of waste containing 1-Morpholin-4-yl-[1][2]naphthyridine is a critical step in the disposal process.

  • Dedicated Hazardous Waste Container: All solid and liquid waste must be collected in a clearly labeled, dedicated hazardous waste container.[7]

  • Compatible Container Material: The container should be constructed of a material compatible with the chemical, such as high-density polyethylene.[7]

  • Clear and Accurate Labeling: The label must prominently display "Hazardous Waste" and the full chemical name: "1-Morpholin-4-yl-[1][2]naphthyridine".[7]

  • Segregation from Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents.[5]

Disposal Procedures: Ensuring Regulatory Compliance and Environmental Safety

The final disposal of 1-Morpholin-4-yl-[1][2]naphthyridine waste must be conducted in strict accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[6][8]

  • Engage a Licensed Hazardous Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. These companies have the expertise and permits to transport, treat, and dispose of hazardous materials safely and legally.

  • Waste Manifest: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility.[8][9] This is a legal requirement that ensures a cradle-to-grave accounting of the hazardous waste.

  • Storage of Waste: While awaiting pickup by the disposal contractor, store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][7] The storage area should have secondary containment to prevent the spread of material in the event of a leak.[4]

The following diagram illustrates the decision-making workflow for the proper disposal of 1-Morpholin-4-yl-[1][2]naphthyridine.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Generation of 1-Morpholin-4-yl-[2,6]naphthyridine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Dedicated, Labeled Container fume_hood->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store_waste Store in a Cool, Dry, Well-Ventilated Area segregate->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Contractor store_waste->contact_disposal manifest Complete Hazardous Waste Manifest contact_disposal->manifest disposal Arrange for Pickup and Final Disposal manifest->disposal

Caption: Disposal workflow for 1-Morpholin-4-yl-[1][2]naphthyridine.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine - The Lab Depot. (2014, May 13).
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • 18 - SAFETY DATA SHEET. (2010, August 06).
  • Safety Data Sheet: Morpholine - Carl ROTH.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Morpholine. (2016, October 20).
  • Proper Handling of Hazardous Waste Guide - EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-Morpholin-4-yl-[2,6]naphthyridine

Advanced Safety and Operational Guide: Handling 1-Morpholin-4-yl-[2,6]naphthyridine As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling uncharacterized intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1-Morpholin-4-yl-[2,6]naphthyridine

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling uncharacterized intermediates like 1-Morpholin-4-yl-[2,6]naphthyridine requires rigorous, self-validating safety systems. Structurally, this compound combines a bicyclic heteroaromatic core (2,6-naphthyridine) with a morpholine ring—a motif frequently utilized in highly potent kinase inhibitors (e.g., PI3K or mTOR inhibitors).

Because its specific toxicological profile is unpublished, authoritative laboratory safety standards dictate that it must be treated as a Particularly Hazardous Substance (PHS) with high biological activity[1]. This guide provides the essential operational, personal protective equipment (PPE), and disposal frameworks required to handle this compound safely.

Physicochemical Profiling & Risk Stratification

When empirical safety data is absent, we must extrapolate risk from structural alerts. The table below summarizes the quantitative and qualitative risk data used to define our engineering controls.

ParameterEstimated Profile / ClassificationOperational Implication
Molecular Formula C₁₂H₁₃N₃OLow molecular weight facilitates rapid absorption.
Molecular Weight ~215.25 g/mol High potential for cellular permeability and bioavailability.
Physical State Solid (Crystalline/Powder)High aerosolization risk; static charge accumulation during transfer.
OEB Classification Default OEB 4Requires containment limiting airborne exposure to <10 µg/m³.
Dermal Hazard Sensitizer / IrritantMorpholine moieties can act as penetrants; strict dermal barrier needed.

The Personal Protective Equipment (PPE) Matrix

Selecting PPE for a novel active pharmaceutical ingredient (API) is not arbitrary; it is a calculated response to the hazard assessment mandated by OSHA 29 CFR 1910.132[2]. The following matrix must be strictly adhered to:

  • Respiratory Protection: If handled outside a sealed powder-weighing isolator, a NIOSH-approved N95 or P100 half-mask respirator is mandatory. Causality: The fine particulate nature of the powder combined with its potential kinase-inhibitory activity presents a severe inhalation hazard.

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness). Causality: Morpholine derivatives can be skin sensitizers. Double-gloving ensures that if the outer glove is contaminated or micro-punctured during spatial manipulation, the inner glove maintains the dermal barrier.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne dust or micro-splashes during solubilization.

  • Body Protection: A disposable, fluid-resistant Tyvek lab coat or gown with knit cuffs. Causality: Knit cuffs prevent wrist exposure between the glove and the sleeve, a common failure point in lab safety[3].

Hazard Assessment and Operational Workflow

Workflow for hazard assessment and PPE selection for novel API handling.

Step-by-Step Operational Methodologies

Protocol 1: Safe Weighing and Solubilization

Trustworthiness Check: This protocol is designed to eliminate powder aerosolization, the primary vector for accidental exposure.

  • Engineering Control Verification: Ensure the containment device (powder-weighing isolator or Class II Biological Safety Cabinet) is operational with an inward face velocity of 80–100 feet per minute.

  • PPE Donning Sequence: Don inner gloves, Tyvek coat, respirator, splash goggles, and finally, outer gloves.

  • Static Mitigation (Critical Step): Discharge the analytical balance and the compound vial using an anti-static bar or zero-stat gun. Causality: Uncharacterized powders frequently hold static charges. Without mitigation, the powder will repel from the spatula and become airborne, drastically increasing inhalation risk.

  • Transfer: Tare a clean vial. Using a disposable, anti-static V-shaped spatula, transfer the required mass of 1-Morpholin-4-yl-[2,6]naphthyridine.

  • In-Situ Solubilization: Add the required solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the containment hood. Causality: Solubilizing the compound before removing it from the hood completely eliminates the risk of powder inhalation in the general laboratory space.

  • Doffing: Cap the vial tightly, wipe the exterior with an appropriate solvent, remove outer gloves inside the hood, and dispose of them in a sealed hazardous waste bag.

Protocol 2: Spill Response and Decontamination
  • Isolation: If a spill occurs outside containment, immediately evacuate the immediate 10-foot radius.

  • Wet Containment: Do not sweep the powder. Cover the spill with absorbent pads dampened with a 10% bleach solution or soapy water. Causality: Dry sweeping aerosolizes the API. Wetting the powder binds it to the pad and prevents it from entering the ambient air.

  • Inward Wiping: Wipe the spill from the perimeter inward to prevent spreading the contamination zone.

  • Chemical Decontamination: Wash the surface with an ethanol/water (70/30) mixture to dissolve residual organic compound, followed by standard laboratory detergent and water[4].

Protocol 3: Waste Disposal Plan
  • Solid Waste Segregation: Collect all unreacted 1-Morpholin-4-yl-[2,6]naphthyridine, contaminated spatulas, and outer gloves in a dedicated, rigid, sealable hazardous waste container.

  • Liquid Waste: Segregate solvent waste containing the dissolved compound into appropriate halogenated or non-halogenated carboys based on the solvent used.

  • Labeling: Label all containers clearly as "Toxic Solid/Liquid Waste - Novel Heterocyclic API (Contains Morpholino-Naphthyridine)" to alert environmental health and waste management personnel of the unknown toxicity profile.

References

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Research Council URL:[Link]

  • Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • ACS Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) Committee on Chemical Safety URL:[Link]

Sources

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